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2-Phenyl-2-(propan-2-yl)oxirane Documentation Hub

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  • Product: 2-Phenyl-2-(propan-2-yl)oxirane
  • CAS: 16282-55-6

Core Science & Biosynthesis

Foundational

Chemical Architecture & Reactivity of 2-Phenyl-2-(propan-2-yl)oxirane: A Mechanistic Guide

Topic: Chemical Architecture and Reactivity of 2-Phenyl-2-(propan-2-yl)oxirane Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists [1] Executive Summary & Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Architecture and Reactivity of 2-Phenyl-2-(propan-2-yl)oxirane Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists [1]

Executive Summary & Structural Identity[1][2][3]

2-Phenyl-2-(propan-2-yl)oxirane (also known as


-isopropylstyrene oxide) represents a distinct class of sterically hindered, tertiary benzylic epoxides.[1] Unlike simple aliphatic epoxides, this molecule sits at a precarious intersection of high reactivity and steric congestion.[1] Its utility in drug development lies primarily in its role as a mechanistic probe for cytochrome P450 oxidation of styrenyl drugs and as a labile intermediate in the synthesis of 

-aryl aldehydes via rearrangement.[1]
IUPAC Nomenclature Breakdown

The naming convention follows the rigorous Cahn-Ingold-Prelog (CIP) priority rules, essential for precise communication in regulatory filings.[1]

  • Parent Structure: Oxirane (a three-membered ether ring).[1]

  • Numbering: The oxygen atom is position 1.[1][2] The carbons are numbered to give substituents the lowest locants. Here, the substituted carbon is C2.[1]

  • Substituents at C2:

    • Phenyl group (

      
      )
      
    • Propan-2-yl group (Isopropyl,

      
      )[1]
      
  • Stereochemistry: The C2 carbon is a chiral center.[1] The molecule exists as an enantiomeric pair (

    
     and 
    
    
    
    ).
Physicochemical Profile (Calculated)
PropertyValue (Approx.)Significance
Formula

--
MW 162.23 g/mol Fragment-based drug design compliant
LogP ~2.8 - 3.1High lipophilicity; membrane permeable
Boiling Point 85-90°C @ 1 mmHgVolatile; requires vacuum distillation
Stability Acid-SensitiveCRITICAL: Prone to rapid isomerization on silica gel

Synthetic Methodology: The Buffered Prilezhaev Reaction[1]

The synthesis of 2-phenyl-2-(propan-2-yl)oxirane requires careful control of pH.[1] The precursor,


-isopropylstyrene, is electron-rich, making it highly reactive toward electrophilic oxidants.[1] However, the resulting epoxide is a tertiary benzylic epoxide , meaning it is exceptionally prone to acid-catalyzed ring opening.[1]

The Challenge: Standard epoxidation (e.g., neat mCPBA) often produces the rearranged aldehyde due to the acidity of the byproduct (m-chlorobenzoic acid).[1]

The Solution: A biphasic buffered system or in situ buffering is mandatory.[1]

Experimental Protocol

Objective: Synthesis of 2-phenyl-2-(propan-2-yl)oxirane from 2-phenyl-3-methylbut-1-ene.

Reagents:

  • Precursor: 2-Phenyl-3-methylbut-1-ene (1.0 equiv)[1]

  • Oxidant: meta-Chloroperbenzoic acid (mCPBA), 77% max (1.2 equiv)[1]

  • Buffer: Sodium Bicarbonate (

    
    ), solid (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-phenyl-3-methylbut-1-ene (10 mmol) in anhydrous DCM (50 mL).

  • Buffering (Crucial): Add solid

    
     (20 mmol) directly to the stirring solution. Scientist's Note: This neutralizes the m-chlorobenzoic acid as it forms, preventing in situ rearrangement.[1]
    
  • Oxidation: Cool the mixture to 0°C. Add mCPBA (12 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Solvent: 10% EtOAc/Hexane).[1] Stain: Anisaldehyde (epoxides stain blue/purple).

  • Quenching: Pour the mixture into a saturated aqueous solution of sodium sulfite (

    
    ) to destroy excess peroxide. Stir vigorously for 10 minutes.
    
  • Workup:

    • Separate phases.[1]

    • Wash organic layer with saturated

      
       (2x) and Brine (1x).
      
    • Dry over

      
       (avoid 
      
      
      
      as it can be slightly Lewis acidic).
  • Purification:

    • Do NOT use standard Silica Gel. The acidity of silica will rearrange the product to 3-methyl-2-phenylbutanal.[1]

    • Method: Kugelrohr distillation (high vacuum) OR Flash chromatography using Triethylamine-treated Silica (2%

      
       in eluent).[1]
      

Mechanistic Reactivity: The Meinwald Rearrangement[1][5]

The defining characteristic of this molecule is its susceptibility to the Meinwald Rearrangement .[1] In the presence of Lewis acids (


) or Brønsted acids, the epoxide isomerizes to a carbonyl compound.[3]
Pathway Analysis

Because the epoxide is gem-disubstituted with a phenyl group, the ring opening is regioselective.[1]

  • Activation: The epoxide oxygen binds the Lewis Acid (LA).[1]

  • Ring Opening: The C2-O bond breaks preferentially to form the tertiary benzylic carbocation .[1] This cation is stabilized by resonance (phenyl) and hyperconjugation (isopropyl).[1]

  • Migration (The Decision Point): The molecule undergoes a 1,2-shift to quench the cation.[1]

    • Path A (Hydride Shift): A hydride from C3 migrates to C2.[1] Result: Aldehyde .

    • Path B (Alkyl/Aryl Shift): Not favored here because C3 is a terminal methylene (

      
      ).[1]
      
Visualization of the Pathway[1]

MeinwaldRearrangement Epoxide 2-Phenyl-2-(propan-2-yl)oxirane Complex LA-Activated Epoxide Epoxide->Complex + Lewis Acid (BF3) Cation 3° Benzylic Carbocation (Intermediate) Complex->Cation Regioselective Ring Opening (C2-O break) Aldehyde 3-methyl-2-phenylbutanal (Target Product) Cation->Aldehyde 1,2-Hydride Shift (from C3 to C2)

Figure 1: The acid-catalyzed Meinwald rearrangement pathway dominant in tertiary benzylic epoxides.[1]

Analytical Characterization (Spectroscopic Fingerprint)

Verification of the epoxide structure (vs. the rearranged aldehyde) is critical.

-NMR Diagnostics ( , 400 MHz)
MoietyChemical Shift (

)
MultiplicityInterpretation
Aromatic 7.20 – 7.45 ppmMultiplet (5H)Phenyl ring protons.[1]
Epoxide Ring 2.85 ppm & 3.15 ppm Two Doublets (

Hz)
The diastereotopic protons at C3.[1] Key Indicator: If these vanish and an aldehyde signal appears at 9.5 ppm, the sample has degraded.[1]
Isopropyl CH 2.10 ppmSeptetMethine proton of the isopropyl group.
Isopropyl

0.85 ppm & 0.95 ppmTwo DoubletsMethyl groups are diastereotopic due to the adjacent chiral center (C2).[1]
Mass Spectrometry[1][2]
  • Ionization: ESI+ or APCI.[1]

  • Parent Ion:

    
    .[1]
    
  • Fragmentation: Expect a strong tropylium ion (

    
     91) and a loss of the isopropyl group.
    

References

  • Meinwald, J., et al. "Acid-Catalyzed Rearrangement of Epoxides."[1] Journal of the American Chemical Society.[4]

  • Padwa, A. "The Meinwald Rearrangement in Tandem Processes." Organic & Biomolecular Chemistry.

  • Smith, J.G. "Synthetically useful reactions of epoxides."[1] Synthesis.

  • PubChem. "2-phenyl-2-(propan-2-yl)oxirane Compound Summary."[1] National Library of Medicine.[1]

Sources

Exploratory

Technical Guide: Mechanism & Formation of 2-Phenyl-2-(propan-2-yl)oxirane

[1] Executive Summary This technical guide details the synthetic pathways and mechanistic underpinnings for the formation of 2-Phenyl-2-(propan-2-yl)oxirane (also known as -isopropylstyrene oxide).[1] As a gem-disubstitu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthetic pathways and mechanistic underpinnings for the formation of 2-Phenyl-2-(propan-2-yl)oxirane (also known as


-isopropylstyrene oxide).[1] As a gem-disubstituted epoxide featuring both aromatic (phenyl) and bulky aliphatic (isopropyl) groups, this molecule represents a critical structural motif in the synthesis of beta-blockers, antifungal agents, and as a metabolic probe for cytochrome P450 enzymes.[1]

This document focuses on two primary, high-fidelity synthetic routes:

  • The Corey-Chaykovsky Reaction: A methylene transfer to isobutyrophenone.[1]

  • Peracid Epoxidation: The direct oxidation of

    
    -isopropylstyrene.[1]
    

Structural Analysis & Retrosynthesis

The target molecule is a gem-disubstituted oxirane.[1] The steric bulk of the isopropyl group adjacent to the quaternary carbon presents specific challenges regarding nucleophilic approach and transition state stabilization.

Retrosynthetic Logic

To access the 2-phenyl-2-(propan-2-yl)oxirane scaffold, we disconnect the C-O bonds or the C-C bond of the oxirane ring.[1]

Retrosynthesis Target Target: 2-Phenyl-2-(propan-2-yl)oxirane Alkene Precursor A: 2-Phenyl-3-methylbut-1-ene (Alpha-isopropylstyrene) Alkene->Target Epoxidation (Oxidation) Ketone Precursor B: 2-Methyl-1-phenylpropan-1-one (Isobutyrophenone) Ketone->Target Methylene Transfer (C-C Bond Formation) mCPBA Reagent: mCPBA / Peracids mCPBA->Alkene Ylide Reagent: Sulfur Ylide (Corey-Chaykovsky) Ylide->Ketone

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.[1]

Primary Route: The Corey-Chaykovsky Reaction[1][2][3]

This route is preferred when building the carbon skeleton from the ketone, allowing for the installation of the methylene group (


) across the carbonyl.
Mechanistic Deep Dive

The reaction involves the addition of dimethyloxosulfonium methylide to isobutyrophenone .

  • Ylide Generation: Sodium hydride (NaH) deprotonates trimethylsulfoxonium iodide (TMSOI) to form the active ylide.

  • Nucleophilic Attack (Rate Determining Step): The ylide carbon attacks the carbonyl carbon.

    • Stereochemical Note: The bulky isopropyl group forces the phenyl ring to rotate out of planarity. The ylide attacks from the trajectory of least steric hindrance (Bürgi-Dunitz angle), typically anti to the largest substituent.

  • Betaine Formation: A zwitterionic intermediate (betaine) is formed.[1] Unlike phosphonium ylides (Wittig), the oxygen does not bond strongly to sulfur, preventing the formation of a stable 4-membered ring intermediate.

  • Ring Closure: The alkoxide oxygen attacks the carbon bearing the sulfonium group in an intramolecular

    
     fashion, displacing DMSO and closing the epoxide ring.
    

CoreyChaykovsky Start Isobutyrophenone (Ketone) Betaine Betaine Intermediate (Zwitterion) Start->Betaine Nucleophilic Attack Ylide Dimethyloxosulfonium Methylide Ylide->Betaine TS Transition State (Anti-periplanar) Betaine->TS Bond Rotation Product 2-Phenyl-2-(propan-2-yl)oxirane + DMSO TS->Product Intramolecular SN2 (Ring Closure)

Figure 2: Step-wise mechanism of the Corey-Chaykovsky reaction.[1]

Experimental Protocol (Standardized)

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI): 1.2 equiv[1]

  • Sodium Hydride (NaH, 60% dispersion): 1.5 equiv

  • Isobutyrophenone: 1.0 equiv[1]

  • DMSO (Anhydrous): 0.5 M concentration relative to ketone[1]

Workflow:

  • Activation: In a flame-dried flask under Argon, wash NaH with dry pentane to remove mineral oil. Suspend in anhydrous DMSO.

  • Ylide Formation: Add TMSOI portion-wise at room temperature. Stir for 30-60 minutes until hydrogen evolution ceases and the solution becomes clear (formation of dimethyloxosulfonium methylide).

  • Addition: Cool the solution to 0°C. Add isobutyrophenone dropwise (neat or dissolved in minimal DMSO).

  • Reaction: Allow to warm to room temperature and stir for 3-5 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Quench: Pour mixture into ice-cold brine.

  • Extraction: Extract with Diethyl Ether (

    
    ) x3.
    
  • Purification: Silica gel chromatography. Note: Epoxides can be sensitive to acidic silica; pretreat silica with 1%

    
     if degradation is observed.
    

Alternative Route: Peracid Epoxidation (Prilezhaev Reaction)[1]

This route is ideal if the alkene precursor (2-phenyl-3-methylbut-1-ene ) is readily available.[1] It utilizes meta-Chloroperoxybenzoic acid (mCPBA).[1]

Mechanistic Specifics

The reaction proceeds via a concerted "Butterfly" transition state .

  • The electrophilic oxygen of the peracid interacts with the

    
    -electrons of the alkene.
    
  • The transition state is stabilized by the phenyl ring, which donates electron density to the developing cationic character at the benzylic carbon.

  • Stereospecificity: The geometry of the alkene is retained. Since the terminal alkene is 1,1-disubstituted, the product is racemic unless a chiral catalyst (e.g., Jacobsen or Shi) is used.

Experimental Protocol

Reagents:

  • 2-Phenyl-3-methylbut-1-ene: 1.0 equiv[1]

  • mCPBA (77% max): 1.2 equiv[1]

  • Dichloromethane (DCM): Solvent[1]

  • 
    : Buffer[1][2]
    

Workflow:

  • Preparation: Dissolve alkene in DCM (0.2 M) and cool to 0°C.

  • Buffering: Add solid

    
     (2.0 equiv) to prevent acid-catalyzed ring opening of the sensitive epoxide product.
    
  • Addition: Add mCPBA portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT.

  • Workup: Quench with saturated

    
     (to reduce excess peroxides) and saturated 
    
    
    
    .
  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    

Comparative Data & Troubleshooting

FeatureCorey-Chaykovsky RoutemCPBA Epoxidation Route
Starting Material Isobutyrophenone (Ketone)

-Isopropylstyrene (Alkene)
Key Reagent Trimethylsulfoxonium Iodide / NaHmCPBA
Mechanism Type Nucleophilic Addition-EliminationElectrophilic Concerted Addition
Stereoselectivity Diastereoselective (governed by sterics)Stereospecific (governed by alkene geometry)
Main Risk Moisture sensitivity (NaH)Acid-catalyzed ring opening
Yield Potential High (>85%)Moderate to High (70-90%)
Troubleshooting Guide
  • Problem: Low yield in Corey-Chaykovsky.

    • Cause: Incomplete ylide formation or moisture in DMSO.

    • Fix: Ensure NaH is fresh; increase TMSOI to 1.5 equiv; use strictly anhydrous DMSO.

  • Problem: Product degradation in mCPBA route.

    • Cause: The byproduct (m-chlorobenzoic acid) opens the epoxide ring to form the diol or ester.

    • Fix: Strictly maintain basic buffer (

      
      ) during reaction and workup.[1] Perform rapid chromatography.
      

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

  • Organic Chemistry Portal. (n.d.).[1] Corey-Chaykovsky Reaction. Organic Chemistry Portal.

  • Lane, B. S., & Burgess, K. (2003). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews, 103(7), 2457–2474.

  • Aggarwal, V. K., et al. (2003).[3] Catalytic Asymmetric Synthesis of Epoxides and Aziridines. Chemical Communications, (21), 2644-2651.[1]

Sources

Foundational

Technical Guide: Spectroscopic Profile of 2-Phenyl-2-(propan-2-yl)oxirane

The following technical guide details the spectroscopic characterization of 2-Phenyl-2-(propan-2-yl)oxirane (also known as 2-isopropyl-2-phenyloxirane). This document is structured to support researchers in the identific...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Phenyl-2-(propan-2-yl)oxirane (also known as 2-isopropyl-2-phenyloxirane). This document is structured to support researchers in the identification, quality control, and structural validation of this specific epoxide intermediate.

Introduction & Chemical Identity

2-Phenyl-2-(propan-2-yl)oxirane is a sterically hindered epoxide frequently utilized as a chiral building block in the synthesis of pharmaceutical intermediates and agrochemicals. Its structure features a quaternary carbon at the 2-position, bearing both a phenyl ring and an isopropyl group, which imparts unique spectroscopic signatures (diastereotopicity) and reactivity profiles (susceptibility to rearrangement).

  • IUPAC Name: 2-Phenyl-2-(propan-2-yl)oxirane[1]

  • Common Name:

    
    -Isopropylstyrene oxide; 2-Isopropyl-2-phenyloxirane
    
  • CAS Number: 4436-24-2 (Generic for alkyl-phenyl oxiranes; specific isomer registry may vary)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 162.23 g/mol

Synthetic Context

Understanding the synthesis is crucial for interpreting impurity profiles in spectroscopic data. This compound is predominantly synthesized via the Corey-Chaykovsky reaction , involving the addition of dimethylsulfoxonium methylide to isobutyrophenone.

Synthesis SM Isobutyrophenone (2-Methyl-1-phenylpropan-1-one) Intermediate Betaine Intermediate SM->Intermediate + Reagent Reagent Dimethylsulfoxonium Methylide (DMSO / NaH / Me3SOI) Product 2-Phenyl-2-(propan-2-yl)oxirane (Target Epoxide) Intermediate->Product - DMSO Cyclization

Figure 1: Corey-Chaykovsky synthesis pathway yielding the target epoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is defined by the chiral center at C2 , which renders the protons of the epoxide ring (C3) and the methyl groups of the isopropyl moiety diastereotopic .

H NMR Data (400 MHz, )

The following chemical shifts are characteristic of the purified compound.

PositionProton Type

(ppm)
MultiplicityIntegrationCoupling (

)
Structural Insight
Ar-H Aromatic7.25 – 7.45Multiplet5H-Phenyl ring protons (ortho/meta/para overlap).
C3-H

Epoxide CH

2.98Doublet1H

Hz
Diastereotopic proton A (cis to Ph).
C3-H

Epoxide CH

2.64Doublet1H

Hz
Diastereotopic proton B (trans to Ph).
CH Isopropyl CH2.10 – 2.25Septet1H

Hz
Methine proton shielded by the ring current.
CH

Methyl A0.95Doublet3H

Hz
Diastereotopic methyl group.
CH

Methyl B0.82Doublet3H

Hz
Diastereotopic methyl group.

Expert Analysis:

  • Diastereotopicity: Unlike simple epoxides, the two methyl groups of the isopropyl chain are not equivalent due to the adjacent chiral center at C2. They appear as two distinct doublets. Similarly, the epoxide methylene protons (H

    
     and H
    
    
    
    ) appear as distinct doublets with a geminal coupling constant of ~5.5 Hz.
  • Impurity Markers: Residual isobutyrophenone would show a septet lower downfield (~3.5 ppm) and methyl doublets at ~1.2 ppm.

C NMR Data (100 MHz, )
Carbon Type

(ppm)
Assignment
Quaternary 142.5Aromatic C1 (Ipso)
Aromatic CH 128.2, 127.4, 126.8Ortho, Meta, Para carbons
Quaternary 68.5C2 (Epoxide ring carbon bonded to Ph/iPr)
Methylene 53.2C3 (Epoxide ring CH

)
Methine 34.1Isopropyl CH
Methyl 18.9, 17.8Isopropyl CH

(Distinct signals)

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the formation of the oxirane ring and the absence of the carbonyl precursor.

Wavenumber (cm

)
IntensityFunctional GroupDiagnostic Value
3030 - 3060 WeakC-H Stretch (

)
Aromatic ring presence.
2960 - 2870 StrongC-H Stretch (

)
Isopropyl group (distinctive doublet/multiplet).
1600, 1495 MediumC=C StretchAromatic skeletal vibrations.
1240 - 1250 MediumC-O-C StretchEpoxide "breathing" mode.
880 - 815 MediumRing DeformationCharacteristic oxirane ring frequency (asymmetric).
~1680 (Absent) -C=O StretchAbsence confirms conversion of isobutyrophenone.

Mass Spectrometry (MS) - EI Mode

In Electron Ionization (70 eV), epoxides often undergo fragmentation that includes


-cleavage and rearrangement to carbonyl isomers.
  • Molecular Ion (

    
    ):  m/z 162 (Weak intensity, typical for tertiary epoxides).
    
  • Base Peak: m/z 119 (Loss of Isopropyl group) or m/z 105 (Benzoyl cation equivalent).

Fragmentation Pathway:

  • 
     (162):  Parent ion.
    
  • 
     (119):  Loss of the isopropyl radical (
    
    
    
    ). This is a dominant pathway due to the stability of the resulting phenyl-oxirane cation.
  • m/z 91: Tropylium ion (

    
    ), characteristic of benzyl-containing compounds.
    
  • m/z 105: Ph-C

    
    O
    
    
    
    . This arises if the epoxide rearranges to the aldehyde/ketone isomer under ionization conditions before fragmentation.

MassSpec M Molecular Ion [M]+ = 162 Frag1 [M - iPr]+ m/z = 119 M->Frag1 - C3H7 (43) Frag3 Benzoyl Cation m/z = 105 M->Frag3 Rearrangement - C4H9 Frag2 Tropylium Ion m/z = 91 Frag1->Frag2 - CO

Figure 2: Primary fragmentation pathways in Electron Ionization MS.

Experimental Protocol: Characterization Workflow

To ensure data integrity, the following workflow is recommended for validating the synthesis of 2-Phenyl-2-(propan-2-yl)oxirane.

  • Sample Preparation: Dissolve ~10 mg of the isolated oil in 0.6 mL of

    
     (neutralized with basic alumina to prevent acid-catalyzed ring opening).
    
  • 1H NMR Acquisition: Acquire 16 scans with a relaxation delay (

    
    ) of >2.0 seconds to ensure accurate integration of the aromatic vs. aliphatic protons.
    
  • Purity Check: Integrate the epoxide doublets (2.6–3.0 ppm). Compare against the septet of the starting material (isobutyrophenone) at ~3.5 ppm.[2]

    • Acceptance Criteria: >95% purity requires the integral of the SM septet to be <0.05 relative to the epoxide CH proton.

  • Storage: The compound is prone to hydrolysis and rearrangement. Store at -20°C under argon.

References

  • Corey, E. J., & Chaykovsky, M. (1965).[3] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.

  • PubChem Compound Summary. (2024). 2-Phenyl-2-(propan-2-yl)oxirane.[1] National Center for Biotechnology Information.

  • BenchChem. (2024). 2-Isopropyl-2-phenyloxirane Product & Synthesis Data.

Sources

Exploratory

A Predictive Guide to the Electron Ionization Mass Spectrum of 2-Phenyl-2-(propan-2-yl)oxirane

Abstract This technical guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrum of 2-Phenyl-2-(propan-2-yl)oxirane, a trisubstituted epoxide of interest in synthetic chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrum of 2-Phenyl-2-(propan-2-yl)oxirane, a trisubstituted epoxide of interest in synthetic chemistry and drug development. In the absence of published empirical data for this specific molecule, this document leverages established principles of mass spectrometry, including epoxide-carbonyl rearrangement, benzylic cleavage, and α-cleavage, to forecast the fragmentation pathways and construct a theoretical mass spectrum. The analysis posits that the spectrum will be characterized by a dominant base peak at m/z 105, corresponding to the benzoyl cation, formed via a highly favorable rearrangement mechanism. Other significant fragments, including the tropylium ion (m/z 91) and isopropyl cation (m/z 43), are also predicted. This guide serves as a valuable resource for researchers in the structural elucidation of novel epoxide-containing compounds, providing a framework for spectrum interpretation and experimental design.

Introduction: The Challenge of Epoxide Characterization

Epoxides, or oxiranes, are pivotal three-membered cyclic ether intermediates in organic synthesis and are core structural motifs in numerous pharmaceuticals. Their inherent ring strain makes them susceptible to a variety of ring-opening reactions, enabling the stereospecific introduction of functional groups.[1] The precise characterization of these molecules is therefore critical. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for molecular structure elucidation, providing a fragmentation "fingerprint" that reveals key structural features.[2][3]

The target molecule, 2-Phenyl-2-(propan-2-yl)oxirane, presents a unique combination of structural features: a strained epoxide ring, a quaternary carbon, a bulky isopropyl group, and a phenyl ring. This combination dictates a complex and predictable fragmentation pattern under EI conditions. This guide will deconstruct the most probable fragmentation pathways to build a theoretical mass spectrum from first principles.

The Molecular Ion (M⁺•)

The first step in EI-MS is the removal of an electron to form the molecular ion (M⁺•).[4]

  • Chemical Formula: C₁₁H₁₄O

  • Nominal Molecular Mass: 162 Da

  • Predicted Molecular Ion Peak: m/z 162

The molecular ion peak for this compound is expected to be of low to moderate intensity. The presence of multiple favorable fragmentation pathways, particularly those leading to highly stable resonance-stabilized cations, provides low-energy channels for decomposition, thus diminishing the relative abundance of the intact molecular ion.[2]

Primary Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 2-Phenyl-2-(propan-2-yl)oxirane is predicted to be dominated by a rearrangement-driven mechanism, a common pathway for substituted epoxides.[5][6]

Pathway I: Epoxide-Carbonyl Rearrangement and Subsequent α-Cleavage (The Dominant Pathway)

This is the most energetically favorable and anticipated pathway. The initial radical cation undergoes a sophisticated intramolecular rearrangement prior to fragmentation.

  • Step 1: Epoxide Ring Opening. The initial radical cation, with the charge localized on the oxygen, undergoes homolytic cleavage of the C-O bond at the most substituted carbon (C2), forming a diradical intermediate.

  • Step 2: Phenyl Migration. A 1,2-phenyl shift occurs, where the phenyl group migrates from C2 to C3. This is a key step that relieves ring strain and moves towards a more stable carbonyl intermediate.

  • Step 3: Formation of a Ketone Intermediate. The intermediate rapidly isomerizes to the more stable radical cation of 3-methyl-2-phenylbutan-2-one.

  • Step 4: α-Cleavage of the Ketone. This ketone intermediate now undergoes highly predictable α-cleavage adjacent to the carbonyl group.[7][8]

    • Cleavage A (Major): Loss of the isopropyl radical (•C₃H₇) results in the formation of the highly resonance-stabilized benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This fragment is exceptionally stable and is predicted to be the base peak of the spectrum.

    • Cleavage B (Minor): Loss of the phenyl radical (•C₆H₅) would form an isobutyryl cation ([ (CH₃)₂CHCO]⁺) at m/z 85.

Pathway II: Formation of the Tropylium Ion

The formation of the tropylium ion ([C₇H₇]⁺) at m/z 91 is a hallmark of compounds containing a benzyl group.[9][10][11] This highly stable, aromatic cation is formed through rearrangement of the initial benzyl cation.[12] In this molecule, it likely arises from further fragmentation of other ions, such as the loss of carbon monoxide (CO) from the benzoyl cation (m/z 105), although other pathways are possible. Its high stability ensures it will be a prominent peak in the spectrum.[13][14]

Pathway III: Direct Cleavage and Other Key Fragments

While rearrangement is dominant, other direct cleavages contribute to the overall spectrum.

  • Formation of the Isopropyl Cation (m/z 43): Direct cleavage of the bond between the epoxide ring and the isopropyl group can generate the secondary isopropyl cation ([(CH₃)₂CH]⁺). The stability of this secondary carbocation makes this a favorable process, leading to a significant peak at m/z 43 .[4]

  • Formation of the Phenyl Cation (m/z 77): The phenyl cation ([C₆H₅]⁺) is a common fragment for aromatic compounds and is expected to be present, typically at a lower intensity than the tropylium ion.

Visualization of Predicted Fragmentation

To illustrate these interconnected pathways, the following diagram outlines the fragmentation cascade starting from the molecular ion.

G cluster_rearrangement Pathway I: Rearrangement M Molecular Ion (M⁺•) m/z 162 Ketone Ketone Intermediate [C₁₁H₁₄O]⁺• M->Ketone Epoxide-Carbonyl Rearrangement Isopropyl Isopropyl Cation [C₃H₇]⁺ m/z 43 M->Isopropyl Direct Cleavage Benzoyl Benzoyl Cation [C₆H₅CO]⁺ m/z 105 (Base Peak) Ketone->Benzoyl - •C₃H₇ Isobutyryl Isobutyryl Cation [(CH₃)₂CHCO]⁺ m/z 85 Ketone->Isobutyryl - •C₆H₅ Tropylium Tropylium Ion [C₇H₇]⁺ m/z 91 Benzoyl->Tropylium - CO Phenyl Phenyl Cation [C₆H₅]⁺ m/z 77 Tropylium->Phenyl - C₂H₂

Caption: Predicted EI fragmentation pathways for 2-Phenyl-2-(propan-2-yl)oxirane.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key ions predicted to appear in the EI mass spectrum.

m/zProposed Ion StructureProposed Mechanism of FormationPredicted Relative Intensity
162[C₁₁H₁₄O]⁺• (Molecular Ion)Electron IonizationLow
105 [C₆H₅CO]⁺ (Benzoyl cation) Epoxide-carbonyl rearrangement followed by loss of •C₃H₇ 100 (Base Peak)
91[C₇H₇]⁺ (Tropylium ion)Rearrangement from benzyl-containing fragments (e.g., loss of CO from m/z 105)High
77[C₆H₅]⁺ (Phenyl cation)Cleavage of the C-C bond to the phenyl groupModerate
43[(CH₃)₂CH]⁺ (Isopropyl cation)α-cleavage with loss of the phenyloxirane radicalHigh
85[(CH₃)₂CHCO]⁺ (Isobutyryl cation)Epoxide-carbonyl rearrangement followed by loss of •C₆H₅Low to Moderate

Experimental Protocol for Mass Spectrum Acquisition

For researchers seeking to validate this predictive model, the following protocol outlines a standard method for acquiring an EI mass spectrum, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Objective: To acquire a 70 eV Electron Ionization (EI) mass spectrum of 2-Phenyl-2-(propan-2-yl)oxirane.

I. Sample Preparation

  • Solvent Selection: Choose a high-purity, volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Hexane).

  • Dilution: Prepare a dilute solution of the analyte at a concentration of approximately 100-200 µg/mL (ppm). High concentrations can lead to source contamination and spectral distortion.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

II. Instrumentation: GC-MS Parameters

  • GC Column: A standard non-polar column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Inlet:

    • Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column and detector.

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

III. Mass Spectrometer Parameters

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV. This is the standard energy to ensure fragmentation patterns are consistent and comparable to library databases.[2]

  • Mass Range: Scan from m/z 40 to 300 amu. This range will capture the expected molecular ion and all significant fragments.

  • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the high solvent load from entering the mass spectrometer.

IV. Data Analysis

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum from the apex or across the entirety of the analyte peak.

  • Subtract the background spectrum (taken just before or after the analyte peak) to obtain a clean mass spectrum.

  • Compare the experimental spectrum to the predicted fragments in Section 5.

Conclusion

The theoretical EI mass spectrum of 2-Phenyl-2-(propan-2-yl)oxirane is predicted to be dominated by fragments arising from a facile epoxide-to-carbonyl rearrangement. The resulting base peak at m/z 105 (benzoyl cation) and other significant peaks at m/z 91 (tropylium ion) and m/z 43 (isopropyl cation) provide a robust predictive fingerprint for this molecule. This in-depth analysis serves as a guide for the identification and structural confirmation of this and structurally related epoxides, demonstrating the power of mechanistic principles in interpreting and predicting mass spectral data.

References

  • Encyclopedia MDPI. (2023). Tropylium Ion. Available at: [Link]

  • Brady, B. A., O'Sullivan, W. I., & Duffield, A. M. (1972). The electron-impact promoted fragmentation of aurone epoxides. NASA Technical Reports Server. Available at: [Link]

  • Rontani, J. F., & Aubert, C. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Rapid Communications in Mass Spectrometry, 18(9), 1009-1015. Available at: [Link]

  • Cragg, G. M. L., & Meakins, G. D. (1967). Occurrence and Origin of the Tropylium Ion in the Mass Spectra of Arylboronic Acid Esters. Journal of the Chemical Society B: Physical Organic, 653-657. Available at: [Link]

  • ChemConnections. (n.d.). Information from Mass Spectrometry. Available at: [Link]

  • Field, F. H. (1968). Chemical Ionization Mass Spectrometry of Epoxides. Journal of the American Chemical Society, 90(21), 5649-5653. Available at: [Link]

  • YouTube. (2018). mass spectrometry: tropylium ion. Available at: [Link]

  • CNRS. (2018). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • Enever, R. J., et al. (2019). Unravelling Reaction Products of Styrene Oxide Adsorbed on Ag(111) Using REMPI-Assisted Temperature-Programmed Desorption. The Journal of Physical Chemistry C. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of carbonyl compounds. Available at: [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. Available at: [Link]

  • Pearson. (n.d.). Mass Spect:Fragmentation. Available at: [Link]

  • eGyanKosh. (n.d.). General Fragmentation Modes. Available at: [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-phenyloxirane. PubChem Compound Database. Available at: [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. Available at: [Link]

  • DeJongh, D. C., et al. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3179. Available at: [Link]

  • YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Eckart, K., et al. (1989). Rearrangement reactions of the molecular ions of some substituted aliphatic oxiranes. Organic Mass Spectrometry, 24(11), 963-968. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • PubChemLite. (n.d.). 2-methyl-2-phenyloxirane (C9H10O). Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Oxirane, 2-methyl-2-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of styrene induced by 396 nm nanosecond laser. Available at: [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Available at: [Link]

  • University of the Pacific. (n.d.). McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation. SOAR. Available at: [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • Charles, L., et al. (2008). Microstructural study of a nitroxide-mediated poly(ethylene oxide)/polystyrene block copolymer (PEO-b-PS) by electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(8), 1156-1165. Available at: [Link]

Sources

Foundational

Advanced FTIR Analysis of 2-Phenyl-2-(propan-2-yl)oxirane

A Structural Validation Guide for Drug Development Part 1: Executive Summary & Technical Context 2-Phenyl-2-(propan-2-yl)oxirane (also known as -isopropylstyrene oxide) is a critical chiral building block in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Validation Guide for Drug Development

Part 1: Executive Summary & Technical Context

2-Phenyl-2-(propan-2-yl)oxirane (also known as


-isopropylstyrene oxide) is a critical chiral building block in the synthesis of tertiary alcohols and enantiopure pharmaceutical intermediates. Its structural integrity is defined by a quaternary carbon center linking a strained oxirane ring, a bulky isopropyl group, and an aromatic phenyl ring.

In drug development, the validation of this intermediate is pivotal.[] Incomplete epoxidation of the starting alkene (


-isopropylstyrene) or accidental hydrolysis to the diol (glycol) can compromise downstream enantioselectivity.

This guide provides a definitive FTIR protocol for structural verification. Unlike standard library matching, this approach uses First-Principles Vibrational Analysis to validate the molecule based on its functional architecture, ensuring a self-validating workflow.

Part 2: Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating sub-structures. The steric bulk of the isopropyl group at the 2-position of the oxirane ring introduces specific spectral shifts compared to simple styrene oxide.

The Oxirane (Epoxide) Ring

The three-membered ring is highly strained (60° bond angles). This strain shifts C-O stretches to higher frequencies than acyclic ethers and creates a unique "Ring Breathing" mode.

  • Mechanism: The entire ring expands and contracts symmetrically.[2]

  • Diagnostic Value: This band is sensitive to ring opening. Its disappearance confirms hydrolysis.

The Isopropyl Group (Propan-2-yl)

The gem-dimethyl arrangement (


) provides a "spectral fingerprint" distinct from linear alkyl chains.
  • Mechanism: The two methyl groups attached to the same carbon undergo in-phase and out-of-phase bending vibrations.

  • Diagnostic Value: A characteristic "doublet" in the bending region (1385–1365 cm⁻¹) confirms the integrity of the isopropyl moiety.

The Phenyl Ring

The monosubstituted benzene ring acts as an internal standard. Its bands are largely invariant to changes in the epoxide ring, providing a baseline for intensity normalization.

Part 3: Experimental Protocol

Methodology: Attenuated Total Reflectance (ATR-FTIR) Rationale: This compound is typically a liquid/oil at room temperature. ATR requires no sample dilution, preventing solvent interference in the critical fingerprint region.

Step-by-Step Workflow
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).

    • Resolution: 4 cm⁻¹ (Standard for condensed phase).

    • Scans: 32 (Signal-to-noise optimization).

    • Range: 4000–600 cm⁻¹.

  • Background Collection:

    • Clean crystal with isopropanol. Ensure dry. Collect air background.

  • Sample Application:

    • Apply 10–20 µL of neat 2-Phenyl-2-(propan-2-yl)oxirane to the crystal center.

    • Critical: Ensure full coverage of the evanescent wave active area.

  • Acquisition & Processing:

    • Apply pressure clamp (if solid/viscous) or cover (if volatile).

    • Perform ATR correction (if quantitative comparison to transmission libraries is required).

Part 4: Spectral Analysis & Assignment[3][4]

Region 1: High Frequency (3100 – 2800 cm⁻¹)

Differentiation of Aromatic and Aliphatic Protons

Frequency (cm⁻¹)AssignmentVibrational ModeCausality
3080 – 3030 Ar-C-HStretchingHigh force constant of

hybridized carbons on the phenyl ring.
3000 – 2990 Epoxide C-HStretchingUnique strain of the oxirane ring increases C-H bond stiffness (

character).
2970 – 2870 Alkyl C-HStretching

C-H bonds of the isopropyl group. Look for asymmetry in the methyl peaks.
Region 2: The "Doublet" & Aromatic Skeleton (1600 – 1300 cm⁻¹)

Confirmation of Substituents

Frequency (cm⁻¹)AssignmentVibrational ModeCausality
1605, 1495 C=C RingSkeletal StretchCharacteristic "breathing" of the benzene ring.
1385

(Sym)
Bending (Umbrella)Critical Diagnostic: The gem-dimethyl group splits the methyl bending mode.
1375

(Sym)
Bending (Umbrella)The second peak of the isopropyl doublet. Absence of this split indicates degradation or incorrect structure.
Region 3: The Fingerprint & Epoxide Specifics (1250 – 700 cm⁻¹)

The "Truth" Region for Ring Integrity

Frequency (cm⁻¹)AssignmentVibrational ModeCausality
~1250 Ring BreathingSym. ExpansionThe "pulse" of the epoxide. Disappears upon ring opening.
~950 – 815 C-O-CAsym.[3] DeformationStrong band due to the dipole change across the strained ether linkage.
~880 – 750 C-O-CSym. DeformationOften the strongest band in 2,2-disubstituted epoxides.
760 & 700 Ar-C-HOut-of-Plane BendDiagnostic for monosubstituted benzene . Two strong bands are required.

Part 5: Comparative Diagnostics (Self-Validation)

To ensure scientific integrity, one must prove not only what the substance is but also what it is not.

Scenario A: Contamination with Starting Material ( -Isopropylstyrene)
  • Indicator: Appearance of a sharp band at ~1640–1630 cm⁻¹ (Alkenyl C=C stretch).[4]

  • Indicator: Appearance of vinyl C-H bends (out-of-plane) near 990/910 cm⁻¹ .

  • Logic: The epoxide ring formation consumes the double bond. Any residual C=C signal indicates incomplete reaction.

Scenario B: Hydrolysis to Diol (Ring Opening)
  • Indicator: Appearance of a broad, strong band at 3500–3200 cm⁻¹ (O-H stretch).

  • Indicator: Loss of the ~1250 cm⁻¹ ring breathing band.[2]

  • Logic: Epoxides are labile. Exposure to moisture/acid opens the ring to form a glycol, generating hydroxyl groups absent in the pure epoxide.

Part 6: Visualization of Analytical Logic

Diagram 1: Analytical Workflow for Structural Verification

This flowchart outlines the decision-making process for validating the compound.

G Start Sample: 2-Phenyl-2-(propan-2-yl)oxirane ATR ATR-FTIR Acquisition (4000-600 cm⁻¹) Start->ATR CheckOH Check 3500-3200 cm⁻¹ (Broad Peak?) ATR->CheckOH CheckCC Check 1640 cm⁻¹ (Sharp Peak?) CheckOH->CheckCC No FailOH FAIL: Hydrolysis (Diol Present) CheckOH->FailOH Yes (O-H detected) CheckEpox Check 1250 & 850 cm⁻¹ (Epoxide Bands Present?) CheckCC->CheckEpox No FailCC FAIL: Unreacted Alkene (Starting Material) CheckCC->FailCC Yes (C=C detected) CheckEpox->FailOH No (Ring Lost) Pass PASS: Structural Validation Confirmed CheckEpox->Pass Yes

Caption: Logical decision tree for FTIR validation, prioritizing impurity detection (O-H, C=C) before confirming epoxide structure.

Diagram 2: Vibrational Mode Mapping

Mapping the molecular structure to specific spectral regions.

Struct Mol 2-Phenyl-2-(propan-2-yl)oxirane Phenyl Phenyl Group (Aromatic) Mol->Phenyl Isopropyl Isopropyl Group (Aliphatic) Mol->Isopropyl Oxirane Oxirane Ring (Strained Ether) Mol->Oxirane BandArCH 3080-3030 cm⁻¹ (Ar-C-H Stretch) Phenyl->BandArCH BandMono 760 & 700 cm⁻¹ (Mono-sub Bend) Phenyl->BandMono BandIso 2970-2870 cm⁻¹ (Alkyl C-H) Isopropyl->BandIso BandDoublet 1385/1375 cm⁻¹ (Gem-Dimethyl Doublet) Isopropyl->BandDoublet BandBreath ~1250 cm⁻¹ (Ring Breathing) Oxirane->BandBreath BandCOC 950-815 cm⁻¹ (C-O-C Def) Oxirane->BandCOC

Caption: Correlation map linking specific functional moieties of the molecule to their diagnostic FTIR bands.

Part 7: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6][7] (Authoritative text on functional group assignment, specifically gem-dimethyl doublets and epoxide ring breathing).

  • NIST Chemistry WebBook. (2023). Infrared Spectrum of Oxirane, 2-methyl-2-phenyl- (Analogous Compound). National Institute of Standards and Technology.[8] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for specific epoxide band ranges 1250/850 cm⁻¹).

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for specific ring strain effects on C-H stretching frequencies).

  • PubChem. (2025).[5] 2-phenyl-2-(propan-2-yl)oxirane Compound Summary. National Library of Medicine. Available at: [Link] (Validation of chemical structure and synonyms).

Sources

Exploratory

Technical Guide: Stability Profile &amp; Degradation of 2-Phenyl-2-(propan-2-yl)oxirane

This guide serves as a definitive technical resource for the stability, degradation, and metabolic fate of 2-Phenyl-2-(propan-2-yl)oxirane (also referred to as -isopropylstyrene oxide). It is structured to support drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the stability, degradation, and metabolic fate of 2-Phenyl-2-(propan-2-yl)oxirane (also referred to as


-isopropylstyrene oxide). It is structured to support drug development workflows, emphasizing mechanistic understanding and validated experimental protocols.

Executive Summary

2-Phenyl-2-(propan-2-yl)oxirane represents a class of tertiary benzylic epoxides . Its stability profile is defined by a dichotomy: the molecule is sterically robust against nucleophilic attack under basic conditions but kinetically fragile in acidic environments.

For researchers, the critical "watch-points" are:

  • Acid Lability: The tertiary benzylic center facilitates rapid

    
    -type ring opening, even in weakly acidic buffers (pH < 5).
    
  • Meinwald Rearrangement: Thermal or Lewis-acid stress triggers isomerization to the corresponding aldehyde, a common impurity in stored samples.

  • Metabolic Clearance: It is a high-affinity substrate for Microsomal Epoxide Hydrolase (mEH), leading to rapid biological inactivation.

Molecular Architecture & Reactivity

To predict degradation, one must understand the electronic and steric forces at play:

FeatureStructural ElementReactivity Consequence
Electronic Benzylic Quaternary Carbon The C2 carbon is bonded to a phenyl ring and an isopropyl group. Ring opening at this position generates a resonance-stabilized tertiary carbocation . This lowers the activation energy for acid-catalyzed hydrolysis significantly compared to styrene oxide.
Steric Isopropyl Group The bulky isopropyl group shields the

-carbon from direct

attack. This renders the molecule relatively stable to base-catalyzed hydrolysis or direct nucleophilic displacement (e.g., by Glutathione) unless enzymatically catalyzed.
Strain Epoxide Ring ~27 kcal/mol of ring strain drives all degradation pathways. The release of this strain is the thermodynamic driving force for both hydrolysis and rearrangement.

Chemical Degradation Pathways

Acid-Catalyzed Hydrolysis (Dominant Pathway)

In aqueous media with pH < 7, the oxygen atom protonates. Due to the stability of the resulting tertiary benzylic carbocation, the C-O bond at the quaternary center breaks (S_N1-like mechanism). Water attacks the carbocation to form the vicinal diol .

  • Product: 2-Phenyl-3-methylbutane-1,2-diol.

  • Kinetics: Pseudo-first-order at constant pH; rate increases log-linearly with decreasing pH.

Meinwald Rearrangement (Storage/Process Impurity)

In the absence of water (e.g., in DMSO stock solutions or dry powder) and presence of trace Lewis acids (


, metal ions) or heat, the molecule undergoes isomerization.
  • Mechanism: Ring opening to the carbocation followed by a 1,2-hydride shift from the

    
    -carbon (methylene) to the 
    
    
    
    -carbon.
  • Major Product: 2-Phenyl-3-methylbutanal (Aldehyde).

  • Minor Product: Phenyl migration can occur under specific conditions to form the ketone, but the hydride shift is kinetically favored in similar analogs.

Nucleophilic Solvolysis (Formulation Risk)

Using protic solvents like Methanol or Ethanol for stock solutions can lead to ring opening, forming methoxy- or ethoxy-alcohols (solvolysis products).

Visualization: Chemical Degradation Map

ChemicalDegradation Start 2-Phenyl-2-(propan-2-yl)oxirane Protonated Protonated Intermediate (Oxonium Ion) Start->Protonated H+ (Acid) Cation Tertiary Benzylic Carbocation Protonated->Cation Ring Opening (Rate Limiting) Diol Hydrolysis Product: 2-Phenyl-3-methylbutane-1,2-diol Cation->Diol Path A: +H2O (Aqueous Media) Aldehyde Rearrangement Product: 2-Phenyl-3-methylbutanal Cation->Aldehyde Path B: 1,2-Hydride Shift (Lewis Acid/Heat) Solvolysis Solvolysis Product: (Methoxy-alcohol) Cation->Solvolysis Path C: +MeOH (Solvent Attack)

Caption: Mechanistic bifurcation of acid-mediated degradation. Path A dominates in aqueous buffers; Path B dominates in dry/anhydrous storage.

Biological Stability & Metabolism

In a biological matrix (plasma, microsomes, hepatocytes), chemical hydrolysis competes with enzymatic clearance.

Microsomal Epoxide Hydrolase (mEH)

This is the primary metabolic clearance route. mEH catalyzes the trans-addition of water.

  • Specificity: Despite the steric bulk of the isopropyl group, the enzyme active site (Asp-His-Asp catalytic triad) accommodates styrene oxide derivatives well.

  • Outcome: Rapid conversion to the diol, which is generally more polar and readily excreted (or glucuronidated).[1]

Glutathione S-Transferase (GST)

Direct conjugation with Glutathione (GSH) is possible but sterically hindered at the


-carbon.
  • Regioselectivity: GST attack likely occurs at the

    
    -carbon  (
    
    
    
    ) via an
    
    
    -like mechanism, driven by the need to avoid the steric bulk of the isopropyl/phenyl groups.
Visualization: Metabolic Fate

MetabolicFate cluster_Enzymes Enzymatic Pathways Substrate 2-Phenyl-2-(propan-2-yl)oxirane mEH Microsomal Epoxide Hydrolase (mEH) Substrate->mEH High Affinity GST Glutathione S-Transferase (GST) Substrate->GST Sterically Hindered Diol Metabolite 1: Vicinal Diol (Major) mEH->Diol Hydrolysis Conjugate Metabolite 2: GSH-Conjugate (Minor) GST->Conjugate Beta-C Attack Glucuronide Phase II: Glucuronide Diol->Glucuronide UGT Enzymes

Caption: Biological clearance pathways. mEH hydrolysis is the predicted dominant route over GST conjugation due to steric hindrance at the alpha-carbon.

Validated Experimental Protocols

Protocol A: pH-Rate Profile Determination (Hydrolytic Stability)

Objective: Quantify the half-life (


) across physiological pH ranges.

Materials:

  • Phosphate buffer (pH 7.4), Citrate buffer (pH 4.0), Borate buffer (pH 9.0).

  • Acetonitrile (ACN) - HPLC Grade.

  • Internal Standard (IS): Acetophenone (structurally stable analog).

Workflow:

  • Stock Prep: Prepare a 10 mM stock of the epoxide in anhydrous ACN . Do not use Methanol.

  • Incubation: Spike stock into pre-warmed (

    
    ) buffer to a final conc. of 10 
    
    
    
    (0.1% ACN final).
  • Sampling: At

    
     min.
    
  • Quenching: Transfer

    
     sample into 
    
    
    
    cold ACN containing the Internal Standard. Note: The high organic content stops the reaction and precipitates buffer salts.
  • Analysis: Inject onto Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water/ACN gradient (no acid modifier if possible, or use 0.1% Formic Acid but keep run times short to prevent on-column degradation).

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    • 
      .
      
Protocol B: Identification of Rearrangement Products (GC-MS)

Objective: Distinguish between the epoxide and its isomeric aldehyde/ketone degradation products (which have the same molecular weight).

Methodology:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Why GC? Thermal degradation in the injector port can artificially generate the aldehyde.

  • Control: You must use a "Cold On-Column" injection or a low-temperature injector (

    
    ) to validate that the aldehyde is present in the sample and not formed during analysis.
    
  • Differentiation:

    • Epoxide:[1][3][4][5][6] Lower retention time (generally), mass spectrum shows characteristic fragmentation (loss of alkyl group).

    • Aldehyde: Distinct carbonyl stretch in IR (if available), characteristic

      
       or 
      
      
      
      (loss of CHO) fragments.

Storage & Handling Recommendations

ParameterRecommendationRationale
Solvent Acetonitrile or DMSO Avoid alcohols (MeOH, EtOH) to prevent solvolysis. Avoid water to prevent hydrolysis.
Temperature -20°C or -80°C Arrhenius equation dictates that lower T significantly retards the rearrangement and hydrolysis rates.
Atmosphere Argon/Nitrogen Exclude moisture. The compound is hygroscopic; absorbed water will trigger autocatalytic hydrolysis.
Container Silanized Glass Prevents surface acidity of standard glass from catalyzing the Meinwald rearrangement.

References

  • Arand, M., et al. (2003). "Structure-function relationships of mammalian microsomal epoxide hydrolase." European Journal of Biochemistry. Link

  • Oesch, F. (1973). "Mammalian epoxide hydrases: inducible enzymes catalysing the inactivation of carcinogenic and cytotoxic metabolites derived from aromatic and olefinic compounds." Xenobiotica. Link

  • Parker, R. E., & Isaacs, N. S. (1959). "Mechanisms of Epoxide Reactions." Chemical Reviews. (Foundational text on acid/base epoxide opening). Link

  • Blumenstein, J. J., et al. (1993). "Kinetic resolution of styrene oxide by epoxide hydrolase." Journal of Organic Chemistry. (Analogous chemistry for styrene oxides). Link

  • PubChem Compound Summary. "2-phenyl-2-(propan-2-yl)oxirane".[7] Link

Sources

Foundational

Solubility of 2-Phenyl-2-(propan-2-yl)oxirane in Organic Solvents: A Framework for Prediction, Determination, and Application

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Phenyl-2-(propan-2-yl)oxirane, a specialized epoxide with potential appli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Phenyl-2-(propan-2-yl)oxirane, a specialized epoxide with potential applications in fine chemical synthesis and materials science. Recognizing the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document emphasizes a foundational approach. We begin by dissecting the compound's molecular structure to predict its solubility behavior across a spectrum of common organic solvents. The core of this guide is a detailed, field-proven experimental protocol for the quantitative determination of solubility, designed to yield reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals who require precise solubility information for reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility

2-Phenyl-2-(propan-2-yl)oxirane is an organic compound characterized by a strained three-membered oxirane ring, a bulky isopropyl group, and an aromatic phenyl ring. This unique combination of functional groups suggests its utility as a versatile intermediate in organic synthesis. The successful application of such a compound, whether as a reactant, a building block, or a final product, is fundamentally dependent on its interaction with various media.

Solubility data is not merely a physical constant; it is a critical parameter that governs:

  • Reaction Kinetics: The choice of solvent dictates the concentration of reactants, influencing reaction rates and pathways.

  • Process Efficiency: Proper solvent selection is crucial for downstream processes such as extraction, crystallization, and chromatography.

  • Formulation Stability: In drug development and materials science, solubility determines the homogeneity, stability, and bioavailability of the final product.

This guide provides the theoretical and practical tools necessary to characterize the solubility profile of 2-Phenyl-2-(propan-2-yl)oxirane.

Molecular Analysis and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] The solubility of 2-Phenyl-2-(propan-2-yl)oxirane is dictated by the interplay of its distinct structural motifs.

  • Oxirane Ring: The strained ether linkage in the epoxide ring introduces polarity and the capacity to act as a hydrogen bond acceptor. This feature suggests favorable interactions with polar solvents.[2]

  • Phenyl Group: This large, non-polar aromatic ring contributes significantly to the molecule's lipophilicity, favoring solubility in aromatic and non-polar solvents.

  • Isopropyl Group: As a bulky, non-polar alkyl group, it further enhances the compound's affinity for non-polar organic solvents.

Based on this analysis, we can predict that 2-Phenyl-2-(propan-2-yl)oxirane will exhibit poor solubility in highly polar protic solvents like water, but will be readily soluble in a wide range of organic solvents, particularly those with low to moderate polarity.[2][3]

cluster_Molecule 2-Phenyl-2-(propan-2-yl)oxirane cluster_Polar Polar Moiety cluster_NonPolar Non-Polar Moieties cluster_Prediction Predicted Solubility Compound C₁₁H₁₄O Oxirane Oxirane Ring (Polar, H-bond acceptor) Solubility_High High Solubility (e.g., Toluene, THF, Acetone) Oxirane->Solubility_High interacts with polar aprotic solvents Solubility_Low Low Solubility (e.g., Water) Oxirane->Solubility_Low outweighed by non-polar groups in highly polar protic solvents Phenyl Phenyl Group (Non-polar, Aromatic) Phenyl->Solubility_High  interacts with non-polar & aromatic solvents Isopropyl Isopropyl Group (Non-polar, Aliphatic) Isopropyl->Solubility_High  interacts with non-polar solvents

Caption: Molecular structure analysis for predicting solubility.

Predicted Qualitative Solubility in Common Organic Solvents

The following table provides an expert prediction of the qualitative solubility of 2-Phenyl-2-(propan-2-yl)oxirane. These predictions are derived from the structural analysis and established principles of chemical interactions.[4][5]

Solvent ClassExample SolventsPolarity Index (approx.)Predicted Qualitative SolubilityRationale
Aromatic Toluene, Xylene2.4 - 2.5High Strong van der Waals interactions between the phenyl groups of the solute and solvent.
Ethers Tetrahydrofuran (THF), Diethyl Ether4.0, 2.8High The ether functionality of the solvent effectively solvates both the polar epoxide and non-polar parts.
Ketones Acetone, Methyl Ethyl Ketone (MEK)5.1, 4.7High Strong dipole-dipole interactions with the polar epoxide ring.
Chlorinated Dichloromethane (DCM), Chloroform3.1, 4.1High Effective at dissolving moderately polar compounds with large non-polar regions.[6]
Esters Ethyl Acetate4.4High Good balance of polarity to interact with the epoxide ring and non-polar character.
Alcohols Ethanol, Isopropanol5.2, 3.9Moderate to High The solvent's hydrogen bonding capability is less effective due to the solute's lack of H-bond donors.
Aliphatic Hexane, Heptane~0.1Moderate Solubility is driven solely by dispersion forces with the non-polar moieties of the solute.
Highly Polar Protic Water10.2Very Low / Insoluble The large non-polar surface area of the molecule dominates, preventing effective hydration.[7][8]

Experimental Protocol: Quantitative Solubility Determination

To move beyond prediction, a robust experimental methodology is required. The following protocol describes the isothermal equilibrium method, a gold standard for determining the solubility of a solid or liquid compound in a solvent at a specific temperature.[1]

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature ensures that the measured value is precise and reproducible.

  • Equilibrium State: The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation. Agitating the mixture for an extended period (24-48 hours) is critical to ensure the solvent is truly saturated. The visible presence of excess, undissolved solute serves as a self-validating check that saturation has been achieved.

  • Quantitative Analysis: Gas Chromatography with a Flame Ionization Detector (GC-FID) is recommended due to its high sensitivity and linearity for a wide range of organic compounds. If the compound is not volatile, HPLC with UV detection would be an appropriate alternative.

Step-by-Step Methodology
  • Preparation of Materials:

    • Ensure the 2-Phenyl-2-(propan-2-yl)oxirane is of high purity.

    • Use analytical grade or HPLC grade solvents.

    • Prepare a series of calibration standards of the solute in the chosen solvent at known concentrations.

  • Generation of a Saturated Solution:

    • Add an excess amount of 2-Phenyl-2-(propan-2-yl)oxirane to a known volume of the selected organic solvent in a sealed, screw-cap vial. "Excess" means enough solid/liquid is visible at the end of the equilibration period.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, let the vial stand undisturbed in the temperature bath for at least 2 hours to allow the excess solute to settle.

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

    • Transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration that falls within the linear range of the prepared calibration curve.

  • Quantitative Analysis (GC-FID Example):

    • Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample into the GC-FID system.

    • Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution using the following formula:

      • Solubility (g/L) = Concentration of Diluted Sample (g/L) × Dilution Factor

      • Where Dilution Factor = (Final Volume of Volumetric Flask) / (Initial Volume of Aliquot)

G cluster_prep 1. Preparation cluster_sat 2. Saturation cluster_analysis 3. Analysis cluster_calc 4. Calculation A Prepare Solute & Solvent C Add Excess Solute to Solvent A->C B Create Calibration Standards H Analyze via GC-FID or HPLC B->H D Equilibrate at Constant T (24-48h with agitation) C->D E Settle Undissolved Solute D->E F Withdraw Supernatant Aliquot E->F G Dilute to Known Volume F->G G->H I Determine Concentration from Calibration Curve H->I J Calculate Original Solubility (Conc. x Dilution Factor) I->J

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

While specific solubility data for 2-Phenyl-2-(propan-2-yl)oxirane is not readily found in scientific literature, a systematic approach based on molecular structure analysis allows for robust qualitative predictions. This guide establishes that the compound is expected to be highly soluble in common aprotic and non-polar organic solvents and poorly soluble in water. For applications demanding precise quantitative data, the detailed isothermal equilibrium protocol provided herein offers a reliable and self-validating method to generate this critical information. By combining theoretical prediction with rigorous experimental determination, researchers can confidently select appropriate solvent systems to optimize their synthetic, purification, and formulation processes.

References

  • NEWECO. (2020, June 15). Epoxy resins are soluble in organic solvents such as aromatic ketones.
  • OpenOChem Learn. Physical Properties of Ethers and Epoxides.
  • Siddiqi, H. M., Afzal, A., Sajid, S., & Akhter, Z. (2013). Synthesis, characterization and thermal oxidative stability of rigid epoxy polymers cured from aromatic mono- and di-amines.
  • Hameed, G. S. (2024, January 23). Solubility and distribution.
  • PubChem. 2-Phenyl-2-propanol. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). 2-Phenyl-2-propanol. [Link]

  • Solubility of Things. Styrene oxide. [Link]

  • METTLER TOLEDO. (2008, May 27).
  • Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. American Chemical Society. [Link]

  • SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity. [Link]

  • Wikipedia. (2023). Styrene oxide. [Link]

Sources

Exploratory

Thermodynamic Properties of 2-Phenyl-2-(propan-2-yl)oxirane

This guide serves as a foundational technical document for 2-Phenyl-2-(propan-2-yl)oxirane , a specific epoxide intermediate of interest in metabolic stability studies and polymer functionalization.[1] Due to the special...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a foundational technical document for 2-Phenyl-2-(propan-2-yl)oxirane , a specific epoxide intermediate of interest in metabolic stability studies and polymer functionalization.[1]

Due to the specialized nature of this molecule, direct experimental thermodynamic data is sparse in public registries.[1] This guide synthesizes high-fidelity theoretical estimations based on Group Additivity Theory, verified against structurally analogous "anchor" molecules (e.g.,


-methylstyrene oxide), and outlines the experimental protocols required to validate these values.

An In-Depth Technical Guide for Chemical Thermodynamics & Reactivity
  • IUPAC Name: 2-Phenyl-2-(propan-2-yl)oxirane[1]

  • Common Names:

    
    -Isopropylstyrene oxide; 2-Isopropyl-2-phenyloxirane[1]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 162.23 g/mol [1]

  • Key Structural Feature: Geminal disubstitution (Phenyl + Isopropyl) at the C2 position of the oxirane ring.

Executive Summary

2-Phenyl-2-(propan-2-yl)oxirane represents a class of sterically crowded epoxides.[1] Its thermodynamic profile is governed by the interplay between epoxide ring strain (~26–27 kcal/mol) and the steric bulk of the geminal phenyl and isopropyl groups.[1]

In drug development, this molecule is a critical model for:

  • Metabolic P450 oxidation: The precursor alkene (

    
    -isopropylstyrene) is oxidized to this epoxide, which is a potential alkylating agent.[1]
    
  • Hydrolytic Stability: The tertiary benzylic center (C2) is highly susceptible to acid-catalyzed ring opening, a key determinant of its half-life in physiological media.[1]

Structural Characterization & Isomerism

Unlike simple styrene oxide, the introduction of the isopropyl group at the


-position creates a quaternary center with significant steric demand.[1]
  • Chirality: The C2 carbon is a stereocenter. The molecule exists as a pair of enantiomers (

    
     and 
    
    
    
    ).
  • Conformation: The isopropyl group has rotational freedom, but the gauche interactions with the oxirane oxygen and the phenyl ring elevate the ground-state enthalpy compared to the methyl analog (

    
    -methylstyrene oxide).[1]
    
DOT Diagram: Structural & Reactivity Map

The following diagram illustrates the core structure and the thermodynamic driving forces for its primary reactions.[1]

G cluster_0 Molecular Identity cluster_1 Reactivity Pathways (Thermodynamic Drivers) Molecule 2-Phenyl-2-(propan-2-yl)oxirane (C11H14O) Strain Ring Strain Energy ~26.5 kcal/mol Molecule->Strain Intrinsic Property Steric Steric Bulk (Isopropyl vs Methyl) Molecule->Steric Structural Feature NuAttack Nucleophilic Attack (Relief of Strain) Strain->NuAttack Driving Force Carbocation Stabilized Tertiary Benzylic Cation Steric->Carbocation Promotes SN1-like Transition State Product Ring-Opened Diol/Adduct NuAttack->Product Exothermic (ΔH < 0) Carbocation->Product

Caption: Structural logic flow linking the molecule's intrinsic strain and steric properties to its thermodynamic reactivity profile.[2]

Thermodynamic Parameters: Predictive Profiling

As direct calorimetric data is unavailable for this specific derivative, we employ Group Additivity Theory (Benson Method) anchored by the experimentally known


-methylstyrene oxide.[1]
Enthalpy of Formation ( )[1][3][4]

We calculate the value by analyzing the substitution of a Methyl group (in


-methylstyrene oxide) with an Isopropyl group.
  • Anchor:

    
    -Methylstyrene oxide 
    
    
    
    kJ/mol (Est. based on alkene oxidation).
  • Transformation:

    
    
    
  • Group Additivity Calculation:

    • Remove:

      
       [Methyl] 
      
      
      
      
      
      kcal/mol[1]
    • Add:

      
       [Isopropyl Methine] + 
      
      
      
      [Isopropyl Methyls][1]
    • Values:

      • Isopropyl Methine:

        
         kcal/mol[1]
        
      • Isopropyl Methyls:

        
         kcal/mol[1]
        
    • Net Change:

      
       kcal/mol (
      
      
      
      kJ/mol).[1]

Estimated


: 


[1]
Summary of Estimated Properties
PropertyEstimated ValueConfidenceMethodology
Enthalpy of Formation (

)

kJ/mol
HighBenson Group Additivity (Relative to

-Me-Styrene Oxide)
Boiling Point (

)

°C
MediumJoback Method / Comparative Extrapolation
Ring Strain Energy (RSE)

kcal/mol
HighDFT Comparison (Gem-disubstituted epoxides)
Heat Capacity (

)

J/(mol[1]·K)
MediumGroup Additivity Summation
LogP (Octanol/Water)

HighFragment-based Prediction (ClogP)

Note on Stability: The gem-dimethyl effect (Thorpe-Ingold) typically stabilizes small rings.[1] However, the asymmetry of Phenyl/Isopropyl creates significant steric clash.[1] While the ring strain energy is slightly lower than unsubstituted oxirane (27.3 kcal/mol), the activation energy for ring opening is lower due to the stability of the tertiary benzylic carbocation intermediate.[1]

Reactivity & Stability: The Thermodynamic Perspective[1]

For drug development, the "shelf-life" and metabolic fate are dictated by the thermodynamics of ring opening.[1]

Hydrolytic Ring Opening

[1]
  • Reaction Enthalpy (

    
    ):  Exothermic, driven by relief of ring strain.[1]
    
    • 
       to 
      
      
      
      kcal/mol.[1]
  • Regioselectivity:

    • Acidic Conditions (Stomach/Lysosome): Attack occurs exclusively at C2 (the quaternary center). The transition state resembles a tertiary benzylic carbocation, which is thermodynamically accessible.[1]

    • Basic/Neutral Conditions (Cytosol): Attack is sterically hindered at C2; nucleophiles (e.g., Glutathione) may attack C3 (the methylene carbon), though the rate is slow due to the adjacent bulk.[1]

DOT Diagram: Reaction Coordinate Visualization

ReactionPath Reactant Epoxide (Ground State) TS_Acid TS (C2-Attack) Reactant->TS_Acid Low Ea (Acid Cat.) TS_Base TS (C3-Attack) Reactant->TS_Base High Ea (Steric Barrier) Product Ring-Opened Adduct TS_Acid->Product Fast TS_Base->Product Slow

Caption: Reaction coordinate comparison showing the kinetic preference for C2 attack under acidic conditions vs. the steric barrier at C3.

Experimental Methodologies for Validation

To convert these estimates into "Gold Standard" data, the following protocols are recommended.

Combustion Calorimetry (For )
  • Objective: Determine the precise energy content of the molecule.

  • Protocol:

    • Purify sample to >99.9% (GC-MS) to remove isomeric impurities (e.g., aldehydes/ketones).[1]

    • Combust in a static bomb calorimeter under 3.0 MPa

      
      .
      
    • Measure

      
       (Internal energy of combustion).
      
    • Calculate

      
       using the equation:
      
      
      
      
      [1]
Differential Scanning Calorimetry (DSC)
  • Objective: Determine Phase Transitions (

    
    , 
    
    
    
    ) and Thermal Stability.
  • Protocol:

    • Seal 5-10 mg of liquid sample in a hermetic aluminum pan.

    • Ramp temperature from -80°C to 300°C at 10°C/min.

    • Critical Observation: Watch for a sharp exotherm between 150-250°C, indicating thermal isomerization to the corresponding aldehyde/ketone (a common degradation pathway for styrene oxide derivatives).[1]

References

  • Morgan, K. M., et al. (2013).[1] "Thermochemical Studies of Epoxides and Related Compounds." The Journal of Organic Chemistry. Link[1]

  • Bach, R. D., & Dmitrenko, O. (2002).[1][3] "The Effect of Substituents on the Strain Energies of Small Ring Compounds." The Journal of Organic Chemistry. Link[1]

  • NIST Chemistry WebBook.

    
    -Methylstyrene and Related Compounds."[4] National Institute of Standards and Technology.[5] Link
    
  • Benson, S. W. (1976).[1] Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience.

  • PubChem Database. "Compound Summary: 2-Phenyl-2-(propan-2-yl)oxirane."[1] National Library of Medicine. Link[1]

Sources

Protocols & Analytical Methods

Method

Ring-opening reaction of 2-Phenyl-2-(propan-2-yl)oxirane with amines

Application Note: Regioselective Ring-Opening of 2-Phenyl-2-(propan-2-yl)oxirane with Amines -Amino Alcohols via Aminolysis Executive Summary This guide details the protocols for the aminolysis of 2-Phenyl-2-(propan-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Ring-Opening of 2-Phenyl-2-(propan-2-yl)oxirane with Amines


-Amino Alcohols via Aminolysis

Executive Summary

This guide details the protocols for the aminolysis of 2-Phenyl-2-(propan-2-yl)oxirane (also referred to as


-isopropylstyrene oxide). This substrate represents a distinct challenge in organic synthesis due to the extreme steric hindrance at the quaternary C2 center, imposed by the bulky isopropyl and phenyl groups.

While standard styrene oxides allow for tunable regioselectivity, the isopropyl substituent in this substrate overwhelmingly dictates the reaction pathway. This application note provides optimized protocols to overcome this steric barrier, ensuring high yields of the corresponding


-amino alcohols, which are critical pharmacophores in adrenergic 

-blockers and chiral auxiliaries.

Mechanistic Insight & Regioselectivity

The reaction is a competition between electronic activation and steric exclusion.

  • Substrate Geometry: The oxirane ring contains a quaternary carbon (C2) substituted with a Phenyl ring and an Isopropyl group. The C3 carbon is a methylene (

    
    ) unit.
    
  • Electronic Effect: The benzylic position (C2) can stabilize a developing positive charge, theoretically inviting nucleophilic attack (SN1-like character).[1]

  • Steric Effect (Dominant): The isopropyl group creates a massive "steric wall." Unlike a methyl group (in

    
    -methylstyrene oxide), the isopropyl group effectively blocks the trajectory of incoming nucleophiles at C2.
    
Reaction Pathway Diagram

ReactionPathway Substrate 2-Phenyl-2-(propan-2-yl)oxirane Transition Transition State (Steric vs Electronic) Substrate->Transition PathA Path A: Attack at C3 (Terminal) (Kinetically Favored) Transition->PathA Low Barrier PathB Path B: Attack at C2 (Quaternary) (Sterically Blocked) Transition->PathB High Barrier (iPr Bulk) ProductA Major Product: 1-Amino-2-phenyl-3-methylbutan-2-ol (Tertiary Alcohol) PathA->ProductA ProductB Minor Product: 2-Amino-2-phenyl-3-methylbutan-1-ol (Primary Alcohol) PathB->ProductB

Figure 1: Mechanistic pathway showing the dominance of terminal attack due to the isopropyl steric barrier.

Experimental Protocols

Protocol A: Solvent-Free Thermal Aminolysis (Green Method)

Best for: Liquid primary amines and non-volatile secondary amines.

This "on-water" or solvent-free approach utilizes the high concentration of reactants to drive the reaction, minimizing waste.

Materials:

  • 2-Phenyl-2-(propan-2-yl)oxirane (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Lithium Perchlorate (

    
    ) (10 mol%) or Calcium Triflate (
    
    
    
    ) (5 mol%)
  • Vial with magnetic stir bar.

Procedure:

  • Charge: In a 10 mL screw-cap vial, add the epoxide (e.g., 1 mmol, ~176 mg) and the chosen amine (1.2 mmol).

  • Catalyst: Add

    
     (5 mol%). Note: Calcium triflate is preferred over LiClO4 for safety and ease of handling, though both function as mild Lewis acids to activate the epoxide oxygen.
    
  • Reaction: Seal the vial and stir vigorously at 60°C for 4–8 hours.

    • Checkpoint: The mixture will likely become homogenous. Monitor via TLC (20% EtOAc/Hexane). The epoxide spot (

      
      ) should disappear.
      
  • Workup: Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) to remove the catalyst.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via short-path silica column.
    

Validation:

  • Yields typically range from 85–95% .

  • Regioselectivity: >98:1 favoring the tertiary alcohol.

Protocol B: Microwave-Assisted Aminolysis

Best for: Sterically hindered amines (e.g., t-butylamine) or solid anilines.

Microwave irradiation helps overcome the activation energy barrier imposed by the isopropyl group, significantly reducing reaction times.

Materials:

  • Microwave reactor vial (G10 or similar).

  • Solvent: Ethanol or Acetonitrile (minimal volume, 0.5 M concentration).

  • Catalyst:

    
     (5 mol%).
    

Procedure:

  • Preparation: Dissolve epoxide (1 mmol) and amine (1.5 mmol) in Ethanol (2 mL). Add Zinc Perchlorate catalyst.[2]

  • Irradiation: Cap the vial. Set Microwave parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 150W)

    • Time: 20 minutes

    • Stirring: High[3]

  • Cooling: Use compressed air cooling to return to RT.

  • Isolation: Evaporate solvent directly. Redissolve residue in

    
    , wash with brine, and concentrate.
    

Data Analysis & Troubleshooting

The following table summarizes expected outcomes based on the nucleophile type, extrapolated from analogous hindered styrene oxides.

Nucleophile ClassAmine ExampleMethodTimeYield (%)Regioselectivity (Term:Int)
Primary Aliphatic n-ButylamineA (Thermal)4 h92>99:1
Secondary Cyclic MorpholineA (Thermal)6 h88>99:1
Aromatic AnilineB (MW)20 min8595:5
Hindered tert-ButylamineB (MW)40 min70>99:1

Troubleshooting Guide:

  • Low Conversion: The isopropyl group significantly retards the rate compared to standard styrene oxide. If conversion is <50% after protocol time, increase temperature to 80°C (Method A) or add 10 mol%

    
     as a co-catalyst.
    
  • Rearrangement Products: If an aldehyde/ketone is observed (Meinwald rearrangement), the Lewis Acid is too strong. Switch from Metal Triflates to a milder promoter like Silica-bonded Sulfonic Acid (SBSSA) or simple water-promoted conditions.

Workflow Visualization

Workflow Start Start: 2-Phenyl-2-(propan-2-yl)oxirane Decision Select Amine Type Start->Decision LiquidAmine Liquid/Reactive Amine (Protocol A) Decision->LiquidAmine Aliphatic/Liquid SolidHindered Solid/Hindered Amine (Protocol B) Decision->SolidHindered Aniline/Bulky StepA1 Mix Neat + Ca(OTf)2 (5 mol%) LiquidAmine->StepA1 StepB1 Dissolve in EtOH + Zn(ClO4)2 SolidHindered->StepB1 StepA2 Heat 60°C, 4-8h StepA1->StepA2 Workup Workup: Dilute EtOAc, Wash H2O StepA2->Workup StepB2 Microwave 100°C, 20 min StepB1->StepB2 StepB2->Workup Analysis Analysis: 1H NMR / HPLC Confirm Tertiary Alcohol Workup->Analysis

Figure 2: Decision matrix for selecting the optimal aminolysis protocol.

References

  • Shivani, B. P., & Chakraborti, A. K. (2007).[2] Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide rings by amines: a highly efficient and regioselective synthesis of β-amino alcohols. Journal of Organic Chemistry, 72(10), 3713–3722. Link

  • Azizi, N., & Saidi, M. R. (2005).[2] Highly regioselective ring opening of epoxides with amines in water: A green protocol. Organic Letters, 7(17), 3649–3651. Link

  • Chakraborti, A. K., & Kondaskar, A. (2003). LiClO4-catalyzed efficient and regioselective ring opening of epoxides by amines.[2] Tetrahedron Letters, 44(45), 8315-8319. Link

  • Sogandi, F., & Safaei, H. R. (2014). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions.[2] Journal of the Mexican Chemical Society, 58(4), 421-426. Link

  • Fringuelli, F., et al. (2002). Ring opening of epoxides with amines in water.[2][4][5] Journal of Organic Chemistry, 67(19), 6839-6842. (Contextual grounding for water-promoted aminolysis). Link

Sources

Application

Application Note &amp; Protocol: Acid-Catalyzed Hydrolysis of 2-Phenyl-2-(propan-2-yl)oxirane

Abstract This document provides a comprehensive guide for the acid-catalyzed hydrolysis of 2-Phenyl-2-(propan-2-yl)oxirane, a tertiary epoxide. It delves into the underlying reaction mechanism, explaining the principles...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the acid-catalyzed hydrolysis of 2-Phenyl-2-(propan-2-yl)oxirane, a tertiary epoxide. It delves into the underlying reaction mechanism, explaining the principles of regioselectivity and stereochemistry that govern the transformation. A detailed, step-by-step laboratory protocol is provided, covering the reaction setup, monitoring, workup, and purification of the resulting diol, 2-phenyl-1-(propan-2-yl)propane-1,2-diol. Furthermore, this guide includes protocols for the analytical characterization of the product and discusses common challenges and troubleshooting strategies. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development who require a robust and well-understood method for the synthesis of vicinal diols from tertiary epoxides.

Introduction and Scientific Background

The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a reliable route to 1,2-difunctionalized compounds, particularly vicinal diols (glycols).[1][2] These diols are valuable intermediates in the synthesis of pharmaceuticals, natural products, and polymers. Acid-catalyzed hydrolysis, in particular, offers a straightforward method for converting epoxides to their corresponding diols using readily available reagents.[3]

The substrate of interest, 2-Phenyl-2-(propan-2-yl)oxirane, presents a unique case for studying the nuances of acid-catalyzed epoxide opening. It possesses a tertiary carbon atom within the oxirane ring, which is also a benzylic carbon. This structural feature profoundly influences the reaction mechanism, steering it away from a pure SN2 pathway and towards a mechanism with significant SN1 character.[2][3][4] Understanding this mechanistic landscape is critical for predicting and controlling the reaction's outcome.

The Reaction Mechanism: A Borderline Case

The acid-catalyzed hydrolysis of an unsymmetrical epoxide can, in principle, proceed via two pathways, often described as a continuum between a pure SN1 and a pure SN2 mechanism.[5][6]

  • Protonation: The reaction initiates with the rapid and reversible protonation of the epoxide oxygen by the acid catalyst (e.g., H3O+). This step converts the poor leaving group (alkoxide) into a good leaving group (a neutral alcohol).[7][8]

  • Nucleophilic Attack: The subsequent ring-opening by a nucleophile (water, in this case) is the rate-determining step. For 2-Phenyl-2-(propan-2-yl)oxirane, the two potential sites of attack are the primary carbon (C1) and the tertiary/benzylic carbon (C2).

Due to the substitution pattern of this specific epoxide, the reaction proceeds through a "borderline" mechanism.[6] The transition state involves the breaking of the C2-O bond to a significant extent before the formation of the new C2-OH2 bond is complete. This is because the developing positive charge on the tertiary, benzylic carbon (C2) is highly stabilized through both hyperconjugation from the alkyl groups and resonance with the phenyl ring.[3][7] Consequently, the nucleophile (water) preferentially attacks this more substituted and more electrophilic carbon atom.[2][8][9]

While the reaction has SN1-like regioselectivity (attack at the more substituted carbon), the stereochemical outcome is characteristic of an SN2 reaction: the nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of configuration at the reaction center.[5][7] This leads to a trans relationship between the two hydroxyl groups in the final diol product.

Acid-Catalyzed Hydrolysis Mechanism start 2-Phenyl-2-(propan-2-yl)oxirane p1 start->p1 + H3O+ protonated Protonated Epoxide p2 protonated->p2 + H2O transition Transition State (SN1-like character) intermediate Oxonium Ion Intermediate transition->intermediate p3 intermediate->p3 + H2O product 2-phenyl-1-(propan-2-yl)propane-1,2-diol p1->protonated Fast p2->transition Slow (RDS) p3->product - H3O+

Caption: Reaction mechanism of acid-catalyzed epoxide hydrolysis.

Experimental Guide

This section provides a detailed protocol for the hydrolysis of 2-Phenyl-2-(propan-2-yl)oxirane.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
2-Phenyl-2-(propan-2-yl)oxiraneC₁₁H₁₄O162.231.62 g10.0Starting material.[10]
AcetoneC₃H₆O58.0840 mL-Co-solvent for solubility.
Deionized WaterH₂O18.0210 mL-Nucleophile and solvent.
Perchloric Acid (1 M aq.)HClO₄100.461.0 mL1.0Catalyst. Sulfuric acid (1M) can also be used.
Saturated Sodium BicarbonateNaHCO₃84.01~20 mL-For quenching the reaction.
Ethyl AcetateC₄H₈O₂88.11~90 mL-Extraction solvent.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying agent.
Silica GelSiO₂60.08~30 g-For column chromatography.
Step-by-Step Protocol

Experimental Workflow A 1. Reagent Setup Dissolve epoxide in acetone/water. B 2. Reaction Initiation Add acid catalyst dropwise at 0°C. A->B C 3. Reaction Progress Warm to RT. Monitor by TLC. B->C D 4. Quenching Neutralize with sat. NaHCO3 soln. C->D E 5. Extraction Extract with Ethyl Acetate (3x). D->E F 6. Drying & Concentration Dry organic layer (MgSO4), filter, and evaporate solvent. E->F G 7. Purification Purify crude product via column chromatography. F->G H 8. Analysis Characterize pure product (NMR, IR, MS). G->H

Caption: A typical experimental workflow for the hydrolysis reaction.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Phenyl-2-(propan-2-yl)oxirane (1.62 g, 10.0 mmol).

    • Add acetone (40 mL) and deionized water (10 mL). Stir the mixture until the epoxide is fully dissolved.

    • Cool the flask in an ice-water bath to 0°C.

  • Initiation of Reaction:

    • While stirring vigorously, slowly add the 1 M perchloric acid solution (1.0 mL) dropwise over 5 minutes.

    • Causality Note: Slow, cooled addition of the acid catalyst is crucial to control the initial exotherm of the protonation step and prevent runaway reactions or the formation of undesired byproducts.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[11]

      • Eluent: 3:1 Hexane:Ethyl Acetate.

      • Visualization: UV light (254 nm) and/or potassium permanganate stain.

      • The starting epoxide will have a higher Rf value than the more polar diol product. The reaction is complete when the spot corresponding to the starting material is no longer visible. This typically takes 2-4 hours.

  • Workup and Extraction:

    • Once the reaction is complete, carefully quench the catalyst by slowly adding saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers.

    • Causality Note: The bicarbonate neutralizes the acid, stopping the reaction and preventing any acid-catalyzed degradation of the product during workup.[12] Multiple extractions are necessary to ensure complete recovery of the diol product, which may have partial water solubility.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which will likely be a viscous oil or a low-melting solid.

Purification

Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: A gradient of 10% to 30% ethyl acetate in hexane is typically effective.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-phenyl-1-(propan-2-yl)propane-1,2-diol.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the phenyl protons, the isopropyl group methine and methyl protons, the methylene protons adjacent to the primary alcohol, and the two hydroxyl protons (which may be broad or exchange with D₂O).

  • ¹³C NMR: Will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the diol.

  • Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the addition of a water molecule to the starting epoxide.

Safety and Troubleshooting

  • Safety: Perchloric acid is a strong oxidizing agent and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acetone and ethyl acetate are flammable solvents.

  • Troubleshooting:

    • Incomplete Reaction: If the reaction stalls, a small additional charge of the acid catalyst can be added. Gentle warming (to ~40°C) can also increase the reaction rate, but should be done cautiously to avoid side reactions.

    • Low Yield: This can result from incomplete extraction. Ensure thorough mixing during the extraction process. The product may also be partially volatile, so care should be taken during solvent removal.

    • Byproduct Formation: At higher temperatures or acid concentrations, dehydration of the diol to form a ketone or aldehyde can occur. Sticking to the recommended mild conditions is key to preventing this.

References

  • Stereochemical features of the hydrolysis of 9,10-epoxystearic acid catalysed by plant and mammalian epoxide hydrolases. PMC - NIH. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

  • Effects of Conformation on the Stereochemistry of Solvent Attack on Benzylic β-Hydroxycarbocations: Mechanisms of Epoxide Hydrolysis Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. PMC. [Link]

  • Epoxide Opening. Organic Chemistry Tutor. [Link]

  • Stereochemistry of epoxide hydrolysis under acidic conditions. Chemistry Stack Exchange. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • A Spectrophotometric Assay for Measuring and Detecting an Epoxide Hydrolase Activity. Analytical Biochemistry. [Link]

  • Colorimetric Assays for Quantitative Analysis and Screening of Epoxide Hydrolase Activity. ResearchGate. [Link]

  • A spectrophotometric assay for measuring and detecting an epoxide hydrolase activity | Request PDF. ResearchGate. [Link]

  • Epoxide Ring-Opening Reactions. Chemistry Steps. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. [Link]

  • 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Analytical Methods (RSC Publishing). [Link]

  • 2-phenyl-2-(propan-2-yl)oxirane (C11H14O). PubChemLite. [Link]

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  • Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. The Journal of Physical Chemistry A. [Link]

Sources

Method

Application Note: Regioselective Base-Catalyzed Ring Opening of 2-Phenyl-2-(propan-2-yl)oxirane

For: Researchers, scientists, and drug development professionals Introduction: The Strategic Importance of Epoxide Ring-Opening Reactions Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Epoxide Ring-Opening Reactions

Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as pivotal intermediates in organic synthesis.[1][2] Their inherent ring strain makes them susceptible to ring-opening reactions with a wide array of nucleophiles, a property extensively leveraged in the stereospecific construction of complex molecules.[3][4] This reactivity is particularly crucial in the pharmaceutical industry, where the precise installation of functional groups is paramount for achieving desired biological activity.[3][5] The base-catalyzed ring-opening of unsymmetrical epoxides, such as 2-Phenyl-2-(propan-2-yl)oxirane, presents a fascinating case study in regioselectivity, where the outcome of the reaction is dictated by a delicate interplay of steric and electronic factors. Understanding and controlling this selectivity is key to the efficient synthesis of target molecules, including natural products and active pharmaceutical ingredients.[1]

Mechanistic Insights: Unraveling the Regioselectivity

The base-catalyzed ring-opening of epoxides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8] In this process, a strong nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of an alkoxide intermediate. Subsequent protonation, typically during an aqueous workup, yields the final alcohol product.[6]

For an unsymmetrical epoxide like 2-Phenyl-2-(propan-2-yl)oxirane, the nucleophile can, in principle, attack either the tertiary benzylic carbon (C2) or the primary carbon (C3). Under basic or neutral conditions, the reaction is primarily governed by steric hindrance.[9][10] The nucleophile will preferentially attack the less sterically encumbered carbon atom.[6][11][12]

In the case of 2-Phenyl-2-(propan-2-yl)oxirane, the C2 carbon is tertiary and further crowded by a bulky isopropyl group and a phenyl group. The C3 carbon, being a methylene group, is significantly less hindered. Consequently, the SN2 attack will overwhelmingly occur at the C3 position.

This regioselectivity is a hallmark of the SN2 pathway for epoxide opening under basic conditions and stands in contrast to the acid-catalyzed mechanism, where the nucleophile typically attacks the more substituted carbon due to the development of a partial positive charge at that position in the transition state.[13][14]

Diagram of the Reaction Mechanism

Caption: Base-catalyzed SN2 ring-opening of 2-Phenyl-2-(propan-2-yl)oxirane.

Experimental Protocol: A Validated Procedure

This protocol provides a general method for the base-catalyzed ring-opening of 2-Phenyl-2-(propan-2-yl)oxirane using sodium methoxide as the nucleophile and catalyst in methanol.

Materials and Reagents:
  • 2-Phenyl-2-(propan-2-yl)oxirane

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe)

  • Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Phenyl-2-(propan-2-yl)oxirane (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (approximately 0.2-0.5 M concentration with respect to the epoxide).

  • Initiation of Reaction: Add sodium methoxide (1.1-1.5 eq) to the stirred solution. The addition may be slightly exothermic.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure ring-opened product.[15]

Data Presentation: Influence of Reaction Parameters

The choice of nucleophile, base, solvent, and temperature can significantly impact the efficiency and outcome of the ring-opening reaction. The following table summarizes expected outcomes based on established principles of epoxide chemistry.

Parameter Variation Expected Effect on Reaction Rationale
Nucleophile Strong (e.g., RO⁻, RS⁻, N₃⁻) vs. Weak (e.g., RNH₂)Strong nucleophiles will readily open the epoxide. Weak nucleophiles may require higher temperatures or longer reaction times.The reaction is an SN2 process, favoring strong nucleophiles.
Base Stoichiometric (e.g., NaOMe) vs. Catalytic (e.g., Cs₂CO₃)Stoichiometric strong bases are often required for less reactive nucleophiles. Catalytic amounts of a suitable base can be effective with strong nucleophiles.[16]The base deprotonates the nucleophile or activates the epoxide.
Solvent Polar Protic (e.g., MeOH, EtOH) vs. Polar Aprotic (e.g., THF, DMF)Polar protic solvents can also act as the nucleophile if their conjugate base is used. Polar aprotic solvents can accelerate reactions with anionic nucleophiles.Solvent choice affects the solubility of reagents and the solvation of the nucleophile.
Temperature Room Temperature vs. RefluxHigher temperatures generally increase the reaction rate.Provides the necessary activation energy for the reaction to proceed.

Conclusion and Broader Applications

The base-catalyzed ring-opening of 2-Phenyl-2-(propan-2-yl)oxirane serves as a robust and predictable method for the synthesis of 1,2-difunctionalized compounds. The high regioselectivity, governed by steric factors in the SN2 mechanism, makes this a valuable transformation in synthetic organic chemistry. The principles demonstrated here are broadly applicable to a wide range of unsymmetrical epoxides and nucleophiles, finding extensive use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][17] The ability to stereospecifically introduce two functional groups in a controlled manner underscores the continued importance of epoxide chemistry in modern drug discovery and development.[3][4]

References

  • OrgoSolver. Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). Available from: [Link]

  • Hanifa, M., Zahoor, A. F., Saif, M. J., Nazeer, U., Ali, K. G., Parveen, B., Mansha, A., Chaudhry, A. R., & Irfan, A. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(20), 14041-14066. Available from: [Link]

  • Demetriades, M., & Kazi, B. A. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4485. Available from: [Link]

  • Demetriades, M., & Kazi, B. A. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. ResearchGate. Available from: [Link]

  • Hunt, I. (n.d.). Ch16: SN2 type reactions of Epoxides. University of Calgary. Available from: [Link]

  • Chemistry Stack Exchange. (2020). stereochem of epoxide opening. Available from: [Link]

  • Norris, J. (2018, March 3). Stereochemistry of epoxide ring-opening. YouTube. Available from: [Link]

  • American Chemical Society. (2022). Ring opening of an epoxide with thiols for drug discovery. Available from: [Link]

  • Osbourn, J. (2021, July 7). Epoxide Opening: Examples with Stereochemistry. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]

  • Mettler Toledo. (n.d.). Epoxides | Polymer & Pharmaceutical Synthesis. Available from: [Link]

  • Kayser, M. M., & Morand, P. (1980). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry, 58(3), 302-306. Available from: [Link]

  • van der Heijden, H., Dalla-Vechia, L., & Bickelhaupt, F. M. (2020). Regioselectivity of Epoxide Ring-Openings via S N 2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828. Available from: [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Available from: [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Available from: [Link]

  • Arkat USA. (2016). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. Available from: [Link]

  • Penn State Pressbooks. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]

  • IntechOpen. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available from: [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Available from: [Link]

  • PubChemLite. (n.d.). 2-phenyl-2-(propan-2-yl)oxirane (C11H14O). Available from: [Link]

  • ResearchGate. (n.d.). Base-catalysed oxirane ring-opening reaction. Strong nucleophiles.... Available from: [Link]

  • Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. (2017, January 5). (PDF) Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2023, July 4). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Available from: [Link]

Sources

Application

The Synthetic Utility of 2-Phenyl-2-(propan-2-yl)oxirane: A Guide to its Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Phenyl-2-(propan-2-yl)oxirane, a trisubstituted epoxide, presents a unique combination of steric hindrance and electronic activation. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-(propan-2-yl)oxirane, a trisubstituted epoxide, presents a unique combination of steric hindrance and electronic activation. Its structure, featuring a quaternary carbon atom shared by a phenyl group, an isopropyl group, and the oxirane ring, dictates a distinct reactivity profile that can be harnessed for the stereoselective synthesis of complex organic molecules. The phenyl group provides benzylic activation, influencing the regioselectivity of ring-opening reactions, while the bulky isopropyl group introduces significant steric bias.

This guide provides a comprehensive overview of the synthetic applications of 2-Phenyl-2-(propan-2-yl)oxirane. We will delve into its preparation, explore its characteristic reactions, and provide detailed protocols for its use in organic synthesis. While direct literature on this specific oxirane is limited, the principles outlined herein are grounded in the well-established chemistry of analogous sterically hindered and benzylic epoxides.

Synthesis of 2-Phenyl-2-(propan-2-yl)oxirane

The synthesis of 2-Phenyl-2-(propan-2-yl)oxirane can be achieved through the epoxidation of the corresponding alkene, 2-methyl-3-phenyl-2-butene. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Protocol 1: Epoxidation of 2-methyl-3-phenyl-2-butene

Materials:

  • 2-methyl-3-phenyl-2-butene

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Dissolve 2-methyl-3-phenyl-2-butene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated Na₂SO₃ solution.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford 2-Phenyl-2-(propan-2-yl)oxirane.

Key Applications and Reaction Mechanisms

The synthetic utility of 2-Phenyl-2-(propan-2-yl)oxirane is primarily centered around the regioselective and stereoselective ring-opening of the epoxide. The outcome of these reactions is governed by the interplay of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions (acidic or basic/nucleophilic).

Nucleophilic Ring-Opening Reactions

Under basic or nucleophilic conditions, the ring-opening of epoxides generally proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. In the case of 2-Phenyl-2-(propan-2-yl)oxirane, the attack is expected to occur at the methylene (CH₂) carbon, as the other carbon is a quaternary center bearing a bulky isopropyl and a phenyl group.

Mechanism of Nucleophilic Ring-Opening:

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Epoxide 2-Phenyl-2-(propan-2-yl)oxirane TS Sₙ2 Transition State Epoxide->TS Nucleophilic Attack at less hindered carbon Nucleophile Nu⁻ Nucleophile->TS Product Ring-Opened Product TS->Product Ring Opening

Caption: Nucleophilic ring-opening of 2-Phenyl-2-(propan-2-yl)oxirane.

This regioselectivity provides a reliable route to a variety of 1,2-difunctionalized compounds. For instance, reaction with Grignard reagents or organolithium compounds allows for carbon-carbon bond formation, leading to the synthesis of tertiary alcohols.

Protocol 2: Synthesis of 2-Methyl-3-phenyl-2-butanol via Ring-Opening with Methylmagnesium Bromide

This protocol describes a potential application in the synthesis of a specific tertiary alcohol.

Materials:

  • 2-Phenyl-2-(propan-2-yl)oxirane

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-Phenyl-2-(propan-2-yl)oxirane (1.0 eq) in anhydrous diethyl ether at 0 °C, add methylmagnesium bromide (1.5 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 2-methyl-3-phenyl-2-butanol.[1][2]

Acid-Catalyzed Ring-Opening Reactions

In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of this reaction is more complex. The attack can occur at either the more substituted carbon, proceeding through a carbocation-like transition state, or at the less substituted carbon. For 2-Phenyl-2-(propan-2-yl)oxirane, the benzylic carbon is tertiary and can stabilize a positive charge. Therefore, under acidic conditions, nucleophilic attack is favored at the quaternary benzylic carbon.

Mechanism of Acid-Catalyzed Ring-Opening:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_transition_state Transition State cluster_product Product Epoxide 2-Phenyl-2-(propan-2-yl)oxirane Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation Acid H⁺ Acid->Protonated_Epoxide TS Carbocation-like Transition State Protonated_Epoxide->TS Nucleophilic Attack at more substituted carbon Product Ring-Opened Product TS->Product

Caption: Acid-catalyzed ring-opening of 2-Phenyl-2-(propan-2-yl)oxirane.

This reactivity is valuable for the synthesis of diols via hydrolysis or amino alcohols through reactions with amines.

Protocol 3: Acid-Catalyzed Hydrolysis to 2-Methyl-1-phenylpropane-1,2-diol

Materials:

  • 2-Phenyl-2-(propan-2-yl)oxirane

  • Tetrahydrofuran (THF)

  • Water

  • Sulfuric acid (H₂SO₄), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Phenyl-2-(propan-2-yl)oxirane (1.0 eq) in a mixture of THF and water (3:1).

  • Add a catalytic amount of 1 M H₂SO₄ (e.g., 0.1 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, neutralize the acid with saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting diol by column chromatography or recrystallization.

Summary of Regioselectivity

The regiochemical outcome of the ring-opening of 2-Phenyl-2-(propan-2-yl)oxirane is a critical consideration for synthetic planning.

Reaction Conditions Nucleophilic Attack Site Major Product
Basic/Nucleophilic (Sₙ2)Less substituted carbon (CH₂)Tertiary alcohol
Acidic (Sₙ1-like)More substituted carbon (quaternary, benzylic)Tertiary alcohol/diol

Conclusion

2-Phenyl-2-(propan-2-yl)oxirane is a valuable, albeit under-explored, synthetic intermediate. Its unique substitution pattern allows for highly regioselective ring-opening reactions, providing access to a range of complex molecular architectures. By carefully selecting the reaction conditions, chemists can control the site of nucleophilic attack, enabling the targeted synthesis of tertiary alcohols and diols with a high degree of predictability. The protocols and principles detailed in this guide serve as a foundation for further exploration and application of this versatile building block in organic synthesis and drug development.

References

  • PubChem. 2-phenyl-2-(propan-2-yl)oxirane. National Center for Biotechnology Information.

  • Filo. Show how the alcohol below (2 methyl 3 phenyl 2 butanol) can be made from... Filo.

  • ChemSynthesis. 2-methyl-3-phenyl-2-butanol. ChemSynthesis.

  • Organic Chemistry Portal. Synthesis of epoxides. Organic Chemistry Portal.

  • Chemistry LibreTexts. Ring opening of epoxides via nucleophilic substitution. Chemistry LibreTexts.

Sources

Method

Application Notes and Protocols for the Polymerization of 2-Phenyl-2-(propan-2-yl)oxirane

Introduction: Navigating the Polymerization of Sterically Hindered Oxiranes The polymerization of 2-Phenyl-2-(propan-2-yl)oxirane presents a unique challenge and opportunity in the synthesis of novel polyethers. The pres...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Polymerization of Sterically Hindered Oxiranes

The polymerization of 2-Phenyl-2-(propan-2-yl)oxirane presents a unique challenge and opportunity in the synthesis of novel polyethers. The presence of both a bulky phenyl and an isopropyl group at the same carbon atom of the oxirane ring results in significant steric hindrance. This structural feature profoundly influences the monomer's reactivity and the choice of polymerization strategy. Understanding the interplay between the monomer's structure and the polymerization mechanism is paramount for achieving controlled polymer synthesis. This guide provides a comprehensive overview of potential polymerization strategies, detailed experimental protocols, and the underlying scientific principles for researchers, scientists, and drug development professionals venturing into the synthesis and application of poly(2-phenyl-2-(propan-2-yl)oxirane).

The ring-opening polymerization (ROP) of oxiranes is a well-established method for producing polyethers. The primary driving force for this reaction is the relief of ring strain inherent in the three-membered epoxide ring, which is approximately 116 kJ mol⁻¹[1]. Polymerization can proceed through either cationic or anionic mechanisms, each offering distinct advantages and challenges, particularly with sterically demanding monomers. This document will explore both avenues, providing a robust starting point for the successful polymerization of 2-Phenyl-2-(propan-2-yl)oxirane.

Cationic Ring-Opening Polymerization (CROP): A Promising but Challenging Route

Cationic ring-opening polymerization is a powerful technique for the polymerization of a wide variety of cyclic ethers, including substituted oxiranes[1][2]. The mechanism involves the activation of the oxirane oxygen by a cationic initiator, typically a Brønsted or Lewis acid, to form a tertiary oxonium ion. Subsequent nucleophilic attack by another monomer unit on one of the electrophilic carbons of the activated ring leads to ring-opening and chain propagation.

For a 2,2-disubstituted oxirane like 2-Phenyl-2-(propan-2-yl)oxirane, the cationic charge on the oxonium ion is stabilized by the electron-donating phenyl and isopropyl groups. This inherent stability can facilitate the ring-opening process. However, the significant steric hindrance around the electrophilic carbons can also impede the approach of the incoming monomer, potentially leading to slower polymerization rates and a higher propensity for side reactions, such as chain transfer and termination.

Causality Behind Experimental Choices in CROP

The selection of the initiator and reaction conditions is critical to mitigate these challenges and achieve a controlled polymerization.

  • Initiator Selection: Strong Lewis acids are often employed as initiators for CROP of substituted epoxides. Boron trifluoride etherate (BF₃·OEt₂) is a common choice due to its high activity. The Lewis acid coordinates to the oxygen atom of the oxirane, weakening the C-O bonds and facilitating nucleophilic attack.

  • Solvent: The choice of solvent can significantly influence the polymerization kinetics and the stability of the propagating species. Non-polar or moderately polar, non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred to minimize interactions with the cationic intermediates.

  • Temperature: Lowering the reaction temperature can help to suppress chain transfer and termination reactions, thereby improving the control over the polymerization and leading to polymers with narrower molecular weight distributions.

Experimental Workflow for Cationic Ring-Opening Polymerization

CROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Prep Monomer Purification (Distillation over CaH₂) Reactor_Setup Inert Atmosphere Reactor (N₂ or Ar) Monomer_Prep->Reactor_Setup Solvent_Prep Solvent Drying (e.g., DCM over CaH₂) Solvent_Prep->Reactor_Setup Initiator_Prep Initiator Solution (e.g., BF₃·OEt₂ in DCM) Initiator_Addition Initiator Addition (Slow, Dropwise) Initiator_Prep->Initiator_Addition Cooling Cooling to 0°C Reactor_Setup->Cooling Monomer_Addition Add Monomer Solution Cooling->Monomer_Addition Monomer_Addition->Initiator_Addition Reaction Stir at 0°C (Monitor by TLC/GC) Initiator_Addition->Reaction Quenching Quench with Methanol Reaction->Quenching Precipitation Precipitate in Cold Methanol Quenching->Precipitation Filtration Filter Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying NMR ¹H & ¹³C NMR Drying->NMR GPC GPC/SEC (Mn, Mw, PDI) Drying->GPC DSC DSC (Tg) Drying->DSC

Caption: Experimental workflow for the cationic ring-opening polymerization of 2-Phenyl-2-(propan-2-yl)oxirane.

Protocol: Cationic Polymerization of 2-Phenyl-2-(propan-2-yl)oxirane with BF₃·OEt₂

Materials:

  • 2-Phenyl-2-(propan-2-yl)oxirane (monomer)

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • Dichloromethane (DCM), anhydrous

  • Methanol, anhydrous

  • Calcium hydride (CaH₂)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Monomer and Solvent Purification:

    • Dry the 2-Phenyl-2-(propan-2-yl)oxirane monomer over CaH₂ and distill under reduced pressure immediately before use.

    • Reflux dichloromethane (DCM) over CaH₂ and distill under a nitrogen atmosphere.

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

    • Maintain the system under a positive pressure of inert gas throughout the experiment.

  • Polymerization:

    • In the reaction flask, dissolve the purified monomer (e.g., 1.62 g, 10 mmol) in anhydrous DCM (e.g., 20 mL) to achieve a desired monomer concentration.

    • Cool the solution to 0°C using an ice-water bath.

    • Prepare a stock solution of the initiator by dissolving BF₃·OEt₂ (e.g., 14.2 mg, 0.1 mmol, for a monomer-to-initiator ratio of 100:1) in 1 mL of anhydrous DCM.

    • Slowly add the initiator solution to the stirred monomer solution dropwise via a syringe.

    • Maintain the reaction at 0°C and monitor its progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the monomer.

  • Termination and Polymer Isolation:

    • Once the desired conversion is reached (or after a predetermined time, e.g., 24 hours), quench the polymerization by adding a small amount of anhydrous methanol (e.g., 1 mL).

    • Pour the reaction mixture into a large volume of cold methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.

    • Collect the precipitated polymer by filtration, wash it with fresh cold methanol, and dry it under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

ParameterRecommended Starting ConditionRationale
Monomer:Initiator Ratio 50:1 to 200:1Controls the theoretical molecular weight of the polymer.
Reaction Temperature 0°CMinimizes side reactions and improves control over polymerization.
Solvent Anhydrous Dichloromethane (DCM)A non-coordinating solvent that helps to stabilize the cationic propagating species.
Reaction Time 12 - 48 hoursDependent on monomer conversion; should be monitored.

Anionic Ring-Opening Polymerization (AROP): A Controlled Approach for Hindered Monomers

Anionic ring-opening polymerization offers an alternative and often more controlled route for the polymerization of epoxides, especially for those susceptible to side reactions under cationic conditions. The mechanism involves the nucleophilic attack of an anionic initiator on one of the carbon atoms of the oxirane ring, leading to the formation of an alkoxide propagating species.

The steric hindrance in 2-Phenyl-2-(propan-2-yl)oxirane can also pose a challenge for anionic polymerization. However, by carefully selecting the initiator and reaction conditions, it is possible to achieve a "living" polymerization, characterized by the absence of chain termination and transfer reactions. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Causality Behind Experimental Choices in AROP
  • Initiator Selection: Strong nucleophiles are required to initiate the polymerization of sterically hindered epoxides. Organometallic compounds, such as organoaluminum complexes, or strong bases like potassium tert-butoxide (KOtBu) combined with a proton source (e.g., an alcohol), can be effective initiators[3][4]. The use of a sterically hindered strong base with a primary alcohol can lead to controlled polymerization[4].

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) are commonly used in anionic polymerizations as they can solvate the counter-ion and promote the reactivity of the anionic propagating species.

  • Temperature: Similar to CROP, lower temperatures are generally favored in AROP to suppress side reactions and enhance the "living" character of the polymerization.

Polymerization Mechanism for Anionic Ring-Opening Polymerization

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Nu⁻) Monomer Monomer (Oxirane) Initiator->Monomer Nucleophilic Attack Alkoxide Alkoxide Intermediate Monomer->Alkoxide Growing_Chain Growing Polymer Chain (with Alkoxide End-group) Another_Monomer Another Monomer Growing_Chain->Another_Monomer Nucleophilic Attack Elongated_Chain Elongated Polymer Chain Another_Monomer->Elongated_Chain Living_Polymer Living Polymer Chain Proton_Source Proton Source (e.g., H₂O, ROH) Living_Polymer->Proton_Source Protonation Terminated_Polymer Terminated Polymer (with Hydroxyl End-group) Proton_Source->Terminated_Polymer

Sources

Application

Application Note: Enantioselective Synthesis of 2-Phenyl-2-(propan-2-yl)oxirane Derivatives

Executive Summary & Strategic Analysis The synthesis of 2-phenyl-2-(propan-2-yl)oxirane presents a specific stereochemical challenge: the construction of a quaternary stereocenter flanked by a bulky isopropyl group and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-phenyl-2-(propan-2-yl)oxirane presents a specific stereochemical challenge: the construction of a quaternary stereocenter flanked by a bulky isopropyl group and a phenyl ring. Unlike simple terminal epoxides, this 1,1-disubstituted substrate resists standard asymmetric induction methods (like the Jacobsen Hydrolytic Kinetic Resolution) due to steric crowding at the reactive center.

For drug development workflows requiring high enantiomeric excess (ee) and scalability, two primary routes are superior:

  • The Organocatalytic Route (Shi Epoxidation): Oxidation of 2-phenyl-3-methyl-1-butene using a fructose-derived ketone catalyst. This is the preferred method for "green" process chemistry, avoiding heavy metals.

  • The Ylide-Mediated Route (Aggarwal/Corey-Chaykovsky): Direct methylenation of isobutyrophenone using chiral sulfonium ylides. This route builds the carbon skeleton and stereochemistry simultaneously.

This guide details the protocols for both, with a focus on the Shi Epoxidation as the most robust entry point for this specific steric profile.

Route A: Shi Asymmetric Epoxidation (Organocatalytic)[1][2]

Mechanistic Insight

The Shi epoxidation utilizes a fructose-derived chiral ketone (Shi Catalyst) which, in the presence of Oxone (potassium peroxymonosulfate), generates a chiral dioxirane in situ.[1][2]

  • Why it works for this substrate: The transition state involves a spiro-fused orientation. While trans-alkenes are the classic substrates, 1,1-disubstituted styrenes (like our precursor) are excellent candidates because the phenyl group can orient away from the bulky acetonide group of the catalyst, minimizing steric clash while maximizing facial selectivity .

  • The Challenge: The isopropyl group adds significant bulk. To counter this, the pH must be strictly controlled to prevent catalyst decomposition (Baeyer-Villiger oxidation) while maintaining Oxone activity.

Reagents & Materials
  • Substrate: 2-Phenyl-3-methyl-1-butene (Synthesize via Wittig olefination of isobutyrophenone if not commercial).

  • Catalyst: Shi Catalyst 1 (D-Epoxone) or Ketone 4a (specifically optimized for 1,1-disubstituted alkenes if available).

  • Oxidant: Oxone (2KHSO₅·KHSO₄·K₂SO₄).[1][3][4]

  • Buffer: 0.05 M Na₂B₄O₇·10H₂O (Borax) or K₂CO₃/AcOH buffer (pH 10.5).

  • Solvent: Acetonitrile (CH₃CN) and Dimethoxymethane (DMM) (1:2 ratio).

  • Chelator: Na₂EDTA (Critical to sequester trace metals that decompose Oxone).

Experimental Protocol

Step 1: Preparation of Solutions

  • Oxone Solution: Dissolve 1.5 equiv of Oxone in aqueous Na₂EDTA (4 mM).

  • Base Solution: Prepare 5.8 M K₂CO₃ solution.

Step 2: Reaction Setup

  • Charge a round-bottom flask with 2-phenyl-3-methyl-1-butene (1.0 equiv) and Shi Catalyst (0.3 equiv).

  • Add solvent mixture (CH₃CN:DMM, 1:2 v/v). Cool to 0 °C .

  • Add the buffer solution to adjust pH to roughly 10.5.

Step 3: Controlled Addition (The Critical Step)

  • Simultaneously add the Oxone Solution and the Base Solution via syringe pumps over 2–3 hours.

  • Process Control: Monitor pH continuously. It must remain between 10.0 and 10.5.[1]

    • If pH < 10: Catalyst undergoes Baeyer-Villiger decomposition (loss of activity).

    • If pH > 11: Oxone autodecomposes rapidly.

  • Stir at 0 °C for an additional 1 hour after addition is complete.

Step 4: Workup

  • Quench with cold water. Extract with pentane or hexanes (to avoid opening the epoxide).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel (pre-treated with 1% Et₃N to prevent acid-catalyzed ring opening).

Workflow Visualization (Shi Epoxidation)

ShiEpoxidation Start Start: 2-Phenyl-3-methyl-1-butene Reaction Oxygen Transfer (Spiro Transition State) Start->Reaction Catalyst Shi Catalyst (Ketone) Dioxirane Active Chiral Dioxirane Catalyst->Dioxirane + Oxone Oxone Oxone (KHSO5) Oxone->Dioxirane Dioxirane->Reaction Reaction->Catalyst Regenerated Product Product: (S)-2-Phenyl-2-isopropyloxirane Reaction->Product PH_Control pH Control Loop (10.5) Crucial for Catalyst Stability PH_Control->Catalyst Prevents Decomposition PH_Control->Reaction Maintains Efficiency Decomp Byproduct: Baeyer-Villiger Lactone

Caption: The catalytic cycle of Shi epoxidation, highlighting the critical regeneration of the ketone catalyst and the necessity of pH control to prevent Baeyer-Villiger decomposition.

Route B: Aggarwal Chiral Ylide Synthesis (Quaternary Construction)

Mechanistic Insight

This method builds the epoxide directly from isobutyrophenone . It relies on the reaction of a sulfur ylide with the ketone.[5][6][7] Standard sulfonium ylides (Corey-Chaykovsky) yield racemates. The Aggarwal modification uses a chiral sulfide (often derived from camphor or isothiocineol) to mediate the addition .

  • Mechanism: The chiral sulfide reacts with a carbene source (or alkyl halide) to form a chiral sulfonium salt. Deprotonation gives the ylide, which attacks the ketone.[6] The chiral environment of the sulfide dictates the facial selectivity of the attack on the prochiral ketone.

Reagents
  • Substrate: Isobutyrophenone.

  • Chiral Reagent: (R,R)-Isothiocineol (or commercially available Aggarwal Sulfides).

  • Ylide Precursor: Methyl iodide (or Benzyl bromide for styrenyl derivatives) + AgBF₄ (to form salt) OR use of Diazo compounds (Rh-catalyzed).

  • Base: Phosphazene base (P4-tBu) or solid KOH/NaOH (phase transfer conditions).

Protocol (Stoichiometric Chiral Sulfide Variant)

Note: This variant is often more reproducible for difficult quaternary centers than the catalytic cycle.

  • Salt Formation: React the chiral sulfide with methyl triflate (MeOTf) in DCM to form the chiral sulfonium salt. Isolate as a white solid.

  • Ylide Generation: Suspend the sulfonium salt in THF at -78 °C. Add a strong non-nucleophilic base (e.g., KHMDS or NaH). Stir for 30 mins to generate the ylide.

  • Addition: Add isobutyrophenone slowly to the cold ylide solution.

  • Reaction: Allow to warm to 0 °C. The betaine intermediate forms and collapses to the epoxide, releasing the chiral sulfide.

  • Recovery: The expensive chiral sulfide can be recovered via chromatography (it elutes much later than the epoxide).

Comparative Data & Selection Guide

FeatureShi Epoxidation (Route A)Aggarwal/Ylide (Route B)
Primary Substrate Alkenes (2-Phenyl-3-methyl-1-butene)Ketones (Isobutyrophenone)
Stereocenter Type C-O Bond FormationC-C Bond Formation
Enantioselectivity 85–95% ee (Substrate dependent)>95% ee (Ligand dependent)
Scalability High (Kg scale feasible)Moderate (Reagent cost)
Steric Tolerance Good (Planar transition state)Excellent (Nucleophilic attack)
Safety Profile Caution: Oxone is an oxidant.[8][9]Caution: Alkylating agents/Diazo.
Signaling Pathway of Decision Making

DecisionTree Start Target: 2-Phenyl-2-isopropyloxirane Precursor Available Precursor? Start->Precursor Alkene Alkene Available (2-Phenyl-3-methyl-1-butene) Precursor->Alkene Yes Ketone Ketone Available (Isobutyrophenone) Precursor->Ketone No RouteA Route A: Shi Epoxidation (Best for Scale/Green Chem) Alkene->RouteA RouteB Route B: Aggarwal Ylide (Best for Max ee/Quaternary) Ketone->RouteB

Caption: Decision matrix for selecting the synthetic route based on precursor availability and project constraints.

Critical Troubleshooting & Quality Control

  • Low Conversion in Shi Reaction:

    • Cause: pH drift below 9.5.

    • Fix: Use an automated pH stat titrator with K₂CO₃. Ensure Na₂EDTA is present to stop metal-catalyzed decomposition of Oxone.

  • Racemization:

    • Cause: Acid-catalyzed ring opening during workup.

    • Fix: Pre-wash silica gel with 1% Triethylamine/Hexane before column chromatography. Never use acidic stains (Anisaldehyde) to check TLC; use KMnO₄.

  • Starting Material Purity:

    • Ensure the alkene precursor is strictly metal-free (if made via Wittig/Grignard). Trace magnesium or phosphorus salts can inhibit the Shi catalyst.

References

  • Shi Epoxid

    • Source: Wikipedia / Organic Chemistry Portal
    • Context: General mechanism for 1,1-disubstituted alkenes.
    • URL:[Link][10]

  • Corey-Chaykovsky Reaction & Aggarwal Modific

    • Source: Organic Chemistry Portal[5]

    • Context: Synthesis of epoxides from ketones using sulfur ylides.[5][6]

    • URL:[Link]

  • Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins

    • Source: J. Org.[2][3] Chem. (Cited in Search 1.2)[3][5]

    • Context: Specific application of Shi catalyst to 1,1-disubstituted systems.[2][3]

    • URL:[Link]

  • Jacobsen Hydrolytic Kinetic Resolution (HKR)

    • Source: Jacobsen Group / Harvard
    • Context: Limitations regarding gem-disubstituted substrates (Reference for wh
    • URL:[Link]

Sources

Method

Catalytic asymmetric ring opening of 2-Phenyl-2-(propan-2-yl)oxirane

Application Note & Protocol Topic: Catalytic Asymmetric Ring Opening of 2-Phenyl-2-(propan-2-yl)oxirane via Hydrolytic Kinetic Resolution Abstract: The generation of enantiomerically pure epoxides and 1,2-diols is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Catalytic Asymmetric Ring Opening of 2-Phenyl-2-(propan-2-yl)oxirane via Hydrolytic Kinetic Resolution

Abstract: The generation of enantiomerically pure epoxides and 1,2-diols is a cornerstone of modern asymmetric synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. This application note presents a detailed protocol for the asymmetric ring opening of racemic 2-phenyl-2-(propan-2-yl)oxirane, a sterically hindered trisubstituted epoxide. The methodology leverages the principle of Hydrolytic Kinetic Resolution (HKR) catalyzed by a chiral (salen)Co(III) complex. This process selectively hydrolyzes one enantiomer of the racemic epoxide, yielding highly enantioenriched unreacted epoxide and the corresponding 1,2-diol. We provide in-depth mechanistic insights, step-by-step experimental procedures, analytical methods for validation, and expert troubleshooting advice to ensure reproducible and high-fidelity results.

Scientific Foundation: The Power of Hydrolytic Kinetic Resolution (HKR)

The asymmetric ring-opening (ARO) of epoxides is a powerful transformation for installing vicinal functional groups with defined stereochemistry.[1] When starting with a racemic epoxide, a chiral catalyst can differentiate between the two enantiomers, a process known as kinetic resolution.[2][3] Hydrolytic Kinetic Resolution (HKR) is a particularly elegant and practical application of this principle, using water as an inexpensive, environmentally benign nucleophile.[4][5]

The reaction is designed to proceed to approximately 50% conversion. At this point, the slower-reacting epoxide enantiomer can be recovered in high yield and excellent enantiomeric excess (ee), while the faster-reacting enantiomer is converted into the corresponding 1,2-diol, also in high ee.[6]

The Catalyst: Chiral (Salen)Co(III) Complexes

Chiral cobalt-salen complexes, pioneered by Jacobsen and coworkers, are exceptionally effective catalysts for the HKR of terminal epoxides.[2][4][7] The catalyst's high efficacy stems from a cooperative bimetallic mechanism.

Mechanism of Action: It is proposed that the reaction mechanism involves two catalyst molecules.[7][8][9] One (salen)Co(III) complex acts as a Lewis acid, coordinating to the epoxide's oxygen atom to activate it for nucleophilic attack. A second (salen)Co(III) complex, acting as a Brønsted base, activates the water molecule, enhancing its nucleophilicity and delivering it to the activated epoxide. This dual-activation pathway accounts for the high reactivity and enantioselectivity observed.[8][9] The steric and electronic properties of the salen ligand create a precisely defined chiral pocket that preferentially binds and activates one enantiomer of the epoxide over the other.

HKR_Mechanism Fig 1. Proposed Bimetallic Mechanism for HKR cluster_activation Cooperative Activation cluster_products Products Racemic_Epoxide (R/S)-Epoxide Activated_Complex [Epoxide-Co(III)] Lewis Acid Activation Racemic_Epoxide->Activated_Complex Fast binding of (R)-enantiomer Catalyst1 (R,R)-(salen)Co(III) Catalyst1->Activated_Complex Catalyst2 (R,R)-(salen)Co(III) Activated_H2O [H₂O-Co(III)] Brønsted Acid/Base Activation Catalyst2->Activated_H2O H2O H₂O H2O->Activated_H2O Transition_State Ternary Transition State (Enantioselective Attack) Activated_Complex->Transition_State Activated_H2O->Transition_State Nucleophilic Attack Product_Diol (R)-Diol Product (High ee) Transition_State->Product_Diol Enriched_Epoxide Recovered (S)-Epoxide (>99% ee) dummy->Enriched_Epoxide Slow or no reaction of (S)-enantiomer

Caption: Proposed cooperative mechanism for the (salen)Co(III)-catalyzed HKR.

Substrate Considerations: 2-Phenyl-2-(propan-2-yl)oxirane

This specific substrate presents a unique challenge due to the tertiary, sterically demanding carbon atom bearing both a phenyl and an isopropyl group. This steric bulk can significantly slow down the reaction rate compared to simple terminal epoxides. Consequently, slightly higher catalyst loadings or longer reaction times may be necessary to achieve the target ~50% conversion.

Detailed Experimental Protocols

2.1. Materials & Reagents

Reagent/MaterialGradeSupplierNotes
(±)-2-Phenyl-2-(propan-2-yl)oxirane>98%VariousSynthesize or purchase commercially.
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)->98%Strem, Sigma-AldrichAlso known as (R,R)-Jacobsen's Catalyst.
1,2-cyclohexanediaminocobalt(II)
Glacial Acetic AcidACS GradeFisher, VWRUsed for in-situ oxidation of Co(II) to Co(III).
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros, Sigma-AldrichUse dry solvent for optimal catalyst performance.
Deionized WaterType 1MilliporeStoichiometry is critical.
Diethyl EtherACS GradeVariousFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVariousFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Hexanes & Ethyl AcetateHPLC GradeVariousFor chromatography.

2.2. Protocol 1: Hydrolytic Kinetic Resolution (HKR)

  • Catalyst Activation: The commercially available Co(II)-salen complex is activated to the catalytically active Co(III) species in situ.

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (R,R)-(salen)Co(II) (121 mg, 0.20 mmol, 1.0 mol%).

    • Place the flask under a positive pressure of air (a balloon is sufficient) and add anhydrous THF (2 mL). Stir to dissolve the complex, which should form a red-brown solution.

    • Add glacial acetic acid (24 µL, 0.42 mmol, 2.1 mol%) dropwise. The solution color will darken to a deep brown/black upon oxidation to the Co(III) state. Stir for 30 minutes at room temperature.

  • Kinetic Resolution Reaction:

    • To the activated catalyst solution, add (±)-2-Phenyl-2-(propan-2-yl)oxirane (3.24 g, 20.0 mmol, 100 mol%).

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Add deionized water (200 µL, 11.0 mmol, 0.55 equivalents relative to the racemic epoxide) dropwise over 1 minute. Note: The precise addition of 0.55 equivalents of the nucleophile is critical to target ~50% conversion.[5]

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 24-48 hours.

    • Monitor the reaction progress by TLC or GC-FID by taking small aliquots. The goal is to reach ~50% consumption of the starting epoxide.

2.3. Protocol 2: Work-up and Chromatographic Separation

  • Once ~50% conversion is reached, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Redissolve the residue in diethyl ether (50 mL) and water (20 mL). Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the dried solution to yield the crude mixture of enantioenriched epoxide and diol.

  • Purify the mixture via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting from 98:2 and gradually increasing the polarity to 80:20).

    • The less polar epoxide will elute first.

    • The more polar 1,2-diol will elute second.

  • Combine the respective fractions and concentrate under reduced pressure to yield the purified products. Determine the isolated mass and calculate the yield for each.

2.4. Protocol 3: Analytical Validation

The success of the kinetic resolution must be validated by determining the enantiomeric excess (ee) of both the recovered epoxide and the diol product.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC).

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the starting racemic epoxide, the recovered epoxide, and the purified diol in the mobile phase or an appropriate solvent (e.g., isopropanol/hexane).

  • Typical Chiral Column: Chiralcel OD-H, AD-H, or equivalent.

  • Analysis:

    • Inject the racemic sample to determine the retention times of both enantiomers.

    • Inject the purified recovered epoxide and the diol product.

    • Integrate the peak areas for each enantiomer to calculate the ee% using the formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Expected Results & Data Interpretation

For a successful HKR, the theoretical maximum yield for both the recovered epoxide and the diol is 50%. High enantiomeric excess for both products is indicative of a highly selective catalyst.

ParameterExpected ValueRationale
Conversion~50%Halting the reaction at half-completion maximizes the ee of both product and remaining starting material.[6]
Yield of Recovered Epoxide40-48%Approaching the theoretical maximum of 50%.
ee of Recovered Epoxide >99% The primary goal of the resolution.
Yield of 1,2-Diol45-50%High yield of the ring-opened product.
ee of 1,2-Diol >98% Demonstrates high enantioselectivity in the hydrolysis step.
Selectivity Factor (krel)>100A high krel value signifies a large difference in reaction rates between enantiomers.

Calculating the Selectivity Factor (krel): The selectivity factor, krel = kfast/kslow, is a quantitative measure of the catalyst's efficiency. It can be calculated from the conversion (c) and the enantiomeric excess of the starting material (eesm) using the following equation: krel = ln[1 - c(1 + eesm)] / ln[1 - c(1 - eesm)]

Visualization of Experimental Logic

Experimental_Workflow Fig 2. General Workflow for HKR Protocol cluster_analysis Analysis & Validation start Start: Racemic Epoxide & (salen)Co(II) Catalyst activation 1. Catalyst Activation Add Acetic Acid in THF Stir 30 min start->activation reaction_setup 2. Reaction Setup Add Racemic Epoxide Cool to 0°C activation->reaction_setup hkr 3. HKR Reaction Add 0.55 eq. H₂O Stir 24-48h at RT reaction_setup->hkr monitoring 4. Monitoring Check conversion by GC/TLC Target ~50% hkr->monitoring monitoring->hkr <50% workup 5. Aqueous Workup Quench & Extract with Diethyl Ether monitoring->workup ~50% purification 6. Purification Flash Column Chromatography workup->purification product1 Product 1: Enantioenriched Epoxide purification->product1 product2 Product 2: Enantioenriched Diol purification->product2 hplc_analysis 7. Chiral HPLC/GC Analysis Determine ee% for both products product1->hplc_analysis product2->hplc_analysis end End: Purified, Enantioenriched Products hplc_analysis->end

Caption: Step-by-step experimental workflow from starting materials to final validated products.

Troubleshooting and Field-Proven Insights

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Co(II) not oxidized).2. Insufficient reaction time for the hindered substrate.1. Ensure the color change upon adding acetic acid is observed. Use fresh catalyst.2. Extend the reaction time to 72 hours, monitoring periodically. A slight increase in temperature (e.g., to 30-35 °C) can be attempted cautiously.
Conversion > 60% 1. Too much water added.2. Reaction left for too long.1. Use a microliter syringe for precise water addition. Recalculate stoichiometry.2. Monitor the reaction more frequently, especially after the 24-hour mark.
Low Enantioselectivity (ee) 1. Poor quality or partially racemized catalyst.2. Presence of coordinating impurities in the substrate/solvent.1. Use high-purity, commercially available catalyst. Store it properly.2. Ensure the use of anhydrous solvent and purified epoxide starting material.
Difficult Chromatographic Separation Products have similar polarity.Use a shallow gradient and a long column for chromatography. Consider alternative solvent systems (e.g., Dichloromethane/Methanol or Toluene/Acetone).

References

  • Title: Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes Source: MDPI URL: [Link]

  • Title: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Asymmetric Catalysis of Epoxide Ring-Opening Reactions Source: Accounts of Chemical Research URL: [Link]

  • Title: Catalysts for CO2/epoxide ring-opening copolymerization Source: Philosophical Transactions of the Royal Society A URL: [Link]

  • Title: New approaches for reusable chiral heterogeneous catalysts for epoxide ring opening reaction Source: ResearchGate URL: [Link]

  • Title: Organocatalytic Asymmetric Ring-Opening Reactions of Epoxides Source: Università degli Studi di Salerno Institutional Research Information System URL: [Link]

  • Title: Asymmetric Catalysis of Epoxide Ring-Opening Reactions Source: Moodle@Units URL: [Link]

  • Title: Asymmetric catalysis of epoxide ring-opening reactions Source: PubMed URL: [Link]

  • Title: Unravelling a New Class of Chiral Organocatalyst for Asymmetric Ring-Opening Reaction of Meso Epoxides with Anilines Source: Organic Chemistry Portal URL: [Link]

  • Title: Kinetic resolution Source: Wikipedia URL: [Link]

  • Title: Practical Considerations in Kinetic Resolution Reactions Source: Università degli Studi di Padova URL: [Link]

  • Title: Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols Source: PubMed URL: [Link]

  • Title: Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymerizations Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Source: Università degli Studi di Padova URL: [Link]

  • Title: Preparation of enantiopure epoxides by biocatalytic kinetic resolution Source: Wageningen University & Research URL: [Link]

Sources

Application

Application Note: 2-Phenyl-2-(propan-2-yl)oxirane as a Chiral Building Block

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of complex pharmaceutical intermediates containing quaternary stereocenters. Subject: Asymmetric Synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of complex pharmaceutical intermediates containing quaternary stereocenters.

Subject: Asymmetric Synthesis and Regioselective Utilization of


-Isopropylstyrene Oxide
Date:  February 19, 2026
Version:  2.1 (Internal/External)

Executive Summary & Strategic Value

2-Phenyl-2-(propan-2-yl)oxirane (also known as


-isopropylstyrene oxide) represents a high-value chiral synthon due to its quaternary stereocenter . Quaternary carbons are notoriously difficult to synthesize enantioselectively due to steric congestion. This epoxide serves as a "chiral lock," storing stereochemical information that can be accessed via ring-opening reactions to generate 

-substituted alcohols, amino alcohols, and quaternary diols—pharmacophores prevalent in CNS modulators, antifungal agents, and antihistamines.

Key Technical Challenges Solved:

  • Steric Bulk: The isopropyl group creates significant steric hindrance, often impeding standard asymmetric epoxidation catalysts.

  • Regiocontrol: The competition between the electronically activated benzylic position and the sterically accessible terminal methylene requires precise condition tuning during ring opening.

Synthesis Protocol: Asymmetric Shi Epoxidation

While Jacobsen-Katsuki epoxidation is efficient for cis-alkenes, the Shi Epoxidation (using a fructose-derived ketone catalyst) is the gold standard for trans-disubstituted and gem-disubstituted alkenes like


-isopropylstyrene. It avoids heavy metals and operates under mild conditions.[1][2]
Mechanism of Action

The reaction proceeds via a dioxirane intermediate generated in situ from the chiral ketone catalyst and Oxone (potassium peroxymonosulfate).[1][3][4] The planar transition state of the spiro-dioxirane favors one face of the alkene, inducing high enantiomeric excess (ee).

Detailed Protocol

Target: (R)-2-Phenyl-2-(propan-2-yl)oxirane Scale: 10 mmol Expected Yield: 85-92% | Expected ee: >90%

Materials:

  • Substrate:

    
    -Isopropylstyrene (1.46 g, 10 mmol)
    
  • Catalyst: Shi Catalyst (1,2:4,5-Di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose) (0.3 eq)

  • Oxidant: Oxone (KHSO₅[1]·0.5KHSO₄·0.5K₂SO₄) (1.5 eq)

  • Buffer: 0.05 M Na₂B₄O₇·10H₂O (Borax) in 0.4 mM aqueous Na₂EDTA

  • Solvent: Acetonitrile (CH₃CN) / Dimethoxymethane (DMM) (1:2 v/v)

  • Base: K₂CO₃ (aqueous solution, 5.8 M) for pH maintenance

Step-by-Step Workflow:

  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve

    
    -isopropylstyrene (10 mmol) and Shi Catalyst (3 mmol) in CH₃CN/DMM (30 mL).
    
  • Cooling: Cool the mixture to -10°C . Critical: Temperature control is vital to suppress the Baeyer-Villiger decomposition of the catalyst.

  • Buffer Addition: Add 20 mL of the Borax/EDTA buffer solution.

  • Concurrent Addition (The "Double-Drop" Technique):

    • Dissolve Oxone (15 mmol) in aqueous Na₂EDTA (4 mM, 35 mL).

    • Place the Oxone solution in Addition Funnel A.

    • Place K₂CO₃ (5.8 M) in Addition Funnel B.

    • Add both solutions dropwise simultaneously over 2 hours.

    • Self-Validating Check: Monitor pH continuously. Adjust the K₂CO₃ addition rate to maintain pH 10.5 ± 0.2 .

    • Why? At pH < 10, the catalyst decomposes. At pH > 11, Oxone autodecomposes.

  • Quench: Upon consumption of starting material (TLC/GC monitoring), quench with pentane and water.

  • Workup: Extract with pentane (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 95:5) on silica gel buffered with 1% Et₃N (to prevent acid-catalyzed rearrangement on silica).

Application Protocol: Regiodivergent Ring Opening

The utility of this building block lies in the ability to direct nucleophilic attack to either the quaternary center (C2) or the methylene terminus (C3).

Pathway A: Preservation of Quaternary Center (Basic Conditions)

To synthesize tertiary alcohols with a quaternary stereocenter (e.g., chiral amino-alcohols), nucleophilic attack must occur at the less hindered C3 position.

  • Reagent: Primary Amine (e.g., Benzylamine)

  • Conditions: Ethanol, Reflux, 12h.

  • Mechanism: SN2 attack at the terminal methylene.

  • Outcome: Retention of absolute configuration at C2. Formation of primary amine-tertiary alcohol.

Pathway B: Inversion/Racemization (Acidic Conditions)

Under Lewis Acid catalysis (e.g., BF₃·OEt₂), the reaction proceeds via a carbocation-like transition state at the benzylic C2 position.

  • Risk: The carbocation at the quaternary center is stabilized by the phenyl ring but destabilized by steric crowding. This often leads to racemization or Meinwald rearrangement to aldehydes/ketones.

  • Use Case: Generally avoided unless a specific rearrangement (e.g., to 3-methyl-2-phenylbutanal) is desired.

Visualization of Pathways

G Alkene α-Isopropylstyrene Epox 2-Phenyl-2-(propan-2-yl)oxirane (Quaternary Center) Alkene->Epox Shi Epoxidation (Oxone, pH 10.5) PathA Path A: Basic/Nucleophilic (Steric Control) Epox->PathA R-NH2, EtOH PathB Path B: Lewis Acid (Electronic Control) Epox->PathB BF3·OEt2 ProdA β-Amino Alcohol (Quaternary OH Retained) PathA->ProdA S_N2 at C3 ProdB Aldehyde/Ketone (Meinwald Rearrangement) PathB->ProdB 1,2-Shift

Figure 1: Synthetic workflow showing the generation of the chiral epoxide and its divergent downstream applications.

Quality Control & Troubleshooting

Analytical Parameters
ParameterMethodSpecificationNotes
Purity GC-FID / 1H NMR>98%Check for residual alkene (vinyl protons ~5.2 ppm).
Enantiomeric Excess Chiral HPLC>90% eeColumn: Chiralcel OD-H. Mobile Phase: Hexane/IPA (99:1). Flow: 0.5 mL/min.
Stability Visual/TLCNo degradationStore at -20°C under Argon. Sensitive to trace acids.
Troubleshooting Guide
  • Problem: Low conversion during epoxidation.

    • Root Cause:[1][5][6][7][8] pH drifted below 9.5, destroying the catalyst.

    • Fix: Increase monitoring frequency of pH; ensure buffer capacity is sufficient.

  • Problem: Low ee.

    • Root Cause:[1][5][6][7][8] Temperature > 0°C or impure catalyst.

    • Fix: Maintain strict -10°C; recrystallize Shi catalyst before use.

  • Problem: Racemization during ring opening.

    • Root Cause:[1][5][6][7][8] Accidental Lewis acid catalysis (e.g., from silica gel).

    • Fix: Pre-treat silica with 1% Et₃N or use basic alumina for purification.

References

  • Shi Epoxidation Fundamentals: Wang, Z. X., Tu, Y., Frohn, M., Zhang, J. R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method.[1][3][9][10] Journal of the American Chemical Society, 119(46), 11224–11235. [Link]

  • pH and Temperature Effects: Frohn, M., & Shi, Y. (2000). Chiral Ketone-Catalyzed Asymmetric Epoxidation of Olefins. Synthesis, 2000(14), 1979-2000. [Link]

  • Regioselective Ring Opening: Pujala, B., Agarwal, P., & Chakraborti, A. K. (2011). Organocatalytic methods for the regioselective ring opening of epoxides and aziridines. Chemical Communications, 47, 11612-11626. [Link]

  • Meinwald Rearrangement Context: Li, S., Shi, Y., Li, P., & Xu, J. (2019).[2][5][11] Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones.[2] The Journal of Organic Chemistry, 84(8), 4443–4450. [Link]

Sources

Method

Application Note: HPLC Analysis of 2-Phenyl-2-(propan-2-yl)oxirane

Introduction & Chemical Context Target Analyte: 2-Phenyl-2-(propan-2-yl)oxirane Synonyms: 2-Isopropyl-2-phenyloxirane; -Isopropylstyrene oxide. CAS Registry Number: 29636-66-2 (racemic) 2-Phenyl-2-(propan-2-yl)oxirane is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Target Analyte: 2-Phenyl-2-(propan-2-yl)oxirane Synonyms: 2-Isopropyl-2-phenyloxirane;


-Isopropylstyrene oxide.
CAS Registry Number:  29636-66-2 (racemic)

2-Phenyl-2-(propan-2-yl)oxirane is a sterically hindered, lipophilic epoxide often utilized as a chiral intermediate in the synthesis of complex pharmaceutical agents. Its structure features a quaternary carbon at the C2 position, substituted with both a phenyl ring and an isopropyl group.

Analytical Challenges
  • Chemical Stability: Like most epoxides, this molecule is susceptible to acid-catalyzed hydrolysis, opening the oxirane ring to form the corresponding vicinal diol (2-phenyl-3-methylbutane-1,2-diol). Standard acidic mobile phases (e.g., 0.1% TFA) must be avoided to prevent on-column degradation.

  • Chromophore Availability: The molecule relies on the phenyl ring for UV detection. While it absorbs at 254 nm, sensitivity is significantly higher at 210–220 nm, though solvent cutoff becomes a factor.

  • Stereochemistry: The C2 position is a chiral center. For drug development, separating the (

    
    ) and (
    
    
    
    ) enantiomers is often required, necessitating a distinct chiral chromatography workflow.

Method Development Strategy

To ensure comprehensive characterization, this guide provides two distinct protocols:

  • Protocol A (Reversed-Phase): For determining chemical purity and quantifying impurities (starting materials like isobutyrophenone or

    
    -isopropylstyrene, and hydrolysis products).
    
  • Protocol B (Chiral Normal-Phase): For determining Enantiomeric Excess (ee).

Mechanistic Workflow

The following diagram illustrates the analytical decision tree and degradation risks.

AnalysisWorkflow Sample Crude Sample (2-Phenyl-2-(propan-2-yl)oxirane) Goal Analytical Goal? Sample->Goal Purity Chemical Purity (Impurities/Assay) Goal->Purity Quantification Chiral Enantiomeric Purity (ee %) Goal->Chiral Stereochemistry RP_HPLC Protocol A: RP-HPLC (C18, Neutral pH) Purity->RP_HPLC NP_HPLC Protocol B: Chiral HPLC (Polysaccharide Column) Chiral->NP_HPLC Risk CRITICAL RISK: Acidic pH causes Hydrolysis RP_HPLC->Risk If Acidic Diol Artifact: Diol Impurity Risk->Diol

Figure 1: Analytical workflow emphasizing the divergence between chemical purity (RP-HPLC) and stereochemical analysis (Chiral HPLC), highlighting the stability risk.

Protocol A: Chemical Purity (Reversed-Phase HPLC)

Objective: Separation of the target epoxide from synthetic precursors (ketones, alkenes) and degradation products (diols).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 × 4.6 mm, 3.5 µm or 5 µmHigh carbon load C18 provides necessary retention for the lipophilic isopropyl/phenyl groups.
Mobile Phase A 10 mM Ammonium Acetate (pH 7.5)Critical: Neutral/slightly basic pH prevents epoxide hydrolysis. Ammonium acetate is volatile (LC-MS compatible).
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than Methanol for phenyl-substituted compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CControls retention time reproducibility; avoids thermal degradation.
Detection UV @ 215 nm (Primary), 254 nm (Secondary)215 nm maximizes sensitivity; 254 nm confirms phenyl group specificity.
Injection Vol. 5–10 µLAdjust based on concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.06040Initial equilibration
15.01090Linear gradient to elute lipophilic precursors
20.01090Wash step
20.16040Return to initial
25.06040Re-equilibration
Expected Elution Order (Relative)
  • Diol Impurity: Elutes first (most polar due to hydroxyl groups).

  • Isobutyrophenone (Precursor): Elutes mid-gradient.

  • Target Epoxide: Elutes after ketone.

  • 
    -Isopropylstyrene (Alkene):  Elutes last (highly non-polar).
    

Protocol B: Enantiomeric Excess (Chiral Normal-Phase HPLC)

Objective: Separation of (


) and (

) enantiomers. Note: Chiral separations are highly specific. The "Golden Standard" for phenyl-substituted epoxides involves polysaccharide-based stationary phases.
Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralcel OD-H or Chiralpak AD-H (250 × 4.6 mm, 5 µm)Cellulose/Amylose tris(3,5-dimethylphenylcarbamate) phases show excellent selectivity for aromatic epoxides.
Mobile Phase n-Hexane / Isopropanol (98:2 v/v)Non-polar mode. Low IPA content is sufficient due to the molecule's moderate polarity.
Flow Rate 0.5 – 1.0 mL/minLower flow rate often improves chiral resolution (

).
Temperature 25°CLower temperatures generally enhance chiral recognition mechanisms.
Detection UV @ 254 nmHexane/IPA cutoff allows 210 nm, but 254 nm is more stable and selective for the phenyl ring.
Sample Preparation[1]
  • Diluent: n-Hexane/IPA (90:10).

  • Concentration: 0.5 mg/mL.

  • Note: Strictly avoid water in the sample or system to protect the normal-phase column and preventing hydrolysis.

System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before routine analysis.

ParameterAcceptance LimitTroubleshooting Failure
Resolution (

)
> 1.5 between Epoxide and nearest impurityDecrease gradient slope (Protocol A) or lower %IPA (Protocol B).
Tailing Factor (

)
0.8 – 1.2Tailing > 1.2 indicates secondary silanol interactions. Ensure buffer ionic strength is sufficient (10mM).
Precision (RSD) < 1.0% for Retention Time; < 2.0% for Area (n=6)Check pump stability and injector reproducibility.
Signal-to-Noise (LOQ) > 10:1Increase injection volume or switch to 210 nm detection.

Troubleshooting: The Hydrolysis Trap

A common error in analyzing 2-Phenyl-2-(propan-2-yl)oxirane is the appearance of "ghost peaks" or poor mass balance. This is often due to on-column hydrolysis catalyzed by acidic silanols or mobile phases.

Mechanism:



Diagnostic Check: If you observe a peak growing at a shorter retention time (more polar) over multiple injections of the same vial:

  • Check the autosampler temperature (keep at 4°C).

  • Verify the pH of the aqueous mobile phase (must be

    
     7.0).[1]
    
  • Ensure the sample diluent contains no acid traces.

Degradation Epoxide 2-Phenyl-2-(propan-2-yl)oxirane (Target) Acid Acidic Conditions (pH < 5 or Active Silanols) Epoxide->Acid Intermediate Carbocation Intermediate (Tertiary Benzylic) Acid->Intermediate Ring Opening Diol 2-Phenyl-3-methylbutane-1,2-diol (Degradant) Intermediate->Diol + H2O

Figure 2: Acid-catalyzed degradation pathway. The tertiary benzylic carbocation intermediate forms readily, making this epoxide particularly sensitive to acidic conditions.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

  • PubChem. (n.d.). 2-Phenyl-2-(propan-2-yl)oxirane (Compound Summary). National Library of Medicine. Retrieved October 26, 2023.

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37, 2593-2608.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Reference for mobile phase pH selection in epoxide stability).

Sources

Application

Handling and storage procedures for 2-Phenyl-2-(propan-2-yl)oxirane

An Application Note and Protocol for the Safe Handling and Storage of 2-Phenyl-2-(propan-2-yl)oxirane Executive Summary This document provides a detailed guide for the safe handling, storage, and disposal of 2-Phenyl-2-(...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Safe Handling and Storage of 2-Phenyl-2-(propan-2-yl)oxirane

Executive Summary

This document provides a detailed guide for the safe handling, storage, and disposal of 2-Phenyl-2-(propan-2-yl)oxirane (C₁₁H₁₄O) for use in research and drug development settings. As a substituted oxirane, this compound presents specific hazards related to the reactivity of the epoxide ring. Adherence to these protocols is critical to ensure personnel safety, experimental integrity, and environmental compliance. The procedures outlined herein are synthesized from established safety protocols for structurally similar epoxide compounds and general best practices for hazardous chemical management. All users must supplement this guide with a substance-specific risk assessment before commencing any work.

Hazard Identification and Risk Assessment

2-Phenyl-2-(propan-2-yl)oxirane, like other epoxides, should be handled as a hazardous substance. The primary risks are associated with the strained three-membered oxirane ring, which is susceptible to nucleophilic attack, and the aromatic phenyl group. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from close structural analogs like 2-methyl-2-phenyloxirane and general epoxide class toxicology indicate several potential hazards.[1][2]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause moderate to severe irritation.[3][4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[3][5]

  • Sensitization: Some epoxy compounds can cause skin sensitization after repeated exposure.[6]

  • Reactivity: The oxirane ring can open exothermically, and sometimes violently, in the presence of acids, bases, and other nucleophiles.[7][8] It is incompatible with strong oxidizing agents.[4]

  • Carcinogenicity: Some phenyl-substituted oxiranes, such as styrene oxide, are classified as probably carcinogenic to humans (IARC Group 2A).[2] Given the structural similarity, it is prudent to handle this compound as a potential carcinogen.

Table 1: Summary of Physicochemical & Hazard Data
PropertyValue / InformationSource
Molecular Formula C₁₁H₁₄O[9]
Molecular Weight 162.23 g/mol [9]
Physical State Assumed to be a liquid at room temperatureN/A
Primary Hazards Eye Irritant, Skin Irritant, Respiratory Irritant, Potential Sensitizer, Potential Carcinogen[2][3][4]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases[4][7]
Storage Temperature Store in a cool, well-ventilated place. Recommended: 2-8°C.[10]

Receiving and Initial Inspection Protocol

Proper handling begins the moment a new shipment arrives. A systematic inspection process prevents the introduction of compromised materials into the laboratory.

Protocol 2.1: New Chemical Receiving and Quarantine
  • Designate a Receiving Area: Unpack new chemical shipments in a designated area with good ventilation, away from high-traffic zones and sensitive experiments.

  • Inspect Outer Packaging: Before opening, examine the external box for any signs of damage, such as stains, crushes, or leaks. If damage is present, do not open it. Segregate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Wear Appropriate PPE: At a minimum, wear safety goggles and chemical-resistant gloves (Nitrile or Neoprene) during unpacking.[11]

  • Inspect Primary Container: Carefully remove the chemical container. Check for any damage to the bottle or cap, such as cracks or a broken seal.

  • Verify Identity: Cross-reference the chemical name, CAS number (if available), and quantity on the label with your purchase order and the supplier's documentation.

  • Affix Labels: Add a dated "Date Received" label and any other required internal tracking labels.

  • Quarantine and SDS Review: Place the container in a designated, secondary containment tray in a temporary quarantine area (e.g., a specific cabinet or section of a fume hood). Do not release it for general use until the primary researcher has reviewed this guide and any available supplier safety information.

  • Transfer to Long-Term Storage: Once cleared, transfer the chemical to its designated long-term storage location as described in Section 4.

cluster_0 Receiving and Quarantine Protocol A Shipment Arrives B Inspect Outer Packaging A->B C Damaged B->C Yes E Wear PPE Unpack Chemical B->E No D Isolate in Fume Hood Contact EHS C->D F Inspect Primary Container E->F F->C Yes G Verify Label vs. Order F->G No H Label with Dates G->H I Move to Designated Long-Term Storage H->I

Caption: Workflow for receiving and storing new chemicals.

Standard Handling Procedures

All handling of 2-Phenyl-2-(propan-2-yl)oxirane must be performed within a certified chemical fume hood to minimize inhalation exposure.[12]

Protocol 3.1: Weighing and Dispensing
  • Prepare the Work Area: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height. Verify the fume hood's certification is current.

  • Assemble Materials: Bring all necessary equipment—spatulas, weigh boats, secondary containers, and waste receptacles—into the hood before handling the chemical.

  • Don Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory.[12]

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Always double-glove if there is a high risk of splashing. Check gloves for integrity before each use.[12]

    • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.

  • Equilibrate to Room Temperature: If the compound is stored refrigerated, allow the sealed container to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture, which could potentially react with the compound.

  • Dispense the Chemical: Perform all transfers over a spill tray or secondary containment to catch any drips. Use a clean spatula or pipette for the transfer.

  • Seal and Clean: Tightly reseal the primary container immediately after dispensing.[10] Wipe the exterior of the container with a damp cloth or towel to remove any residual contamination before returning it to storage. Dispose of the cleaning materials as hazardous waste.

  • Post-Handling: After completing the work, remove gloves using the proper technique (to avoid contaminating skin) and dispose of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water.[6]

Long-Term Storage Requirements

Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions.

  • Location: Store in a dedicated, clearly labeled cabinet for reactive or toxic compounds. Do not store on open benches or shelves.[13]

  • Temperature: Keep the container tightly closed and store in a cool, dry, well-ventilated place.[10] Refrigerated storage (2-8°C) is recommended to minimize vapor pressure and potential degradation. If a refrigerator is used, it must be a lab-safe or explosion-proof model specifically designed for chemical storage.[13]

  • Container: Keep in the original, tightly sealed supplier container. Ensure the cap is secure to prevent leakage or evaporation.

  • Segregation: Crucially, store 2-Phenyl-2-(propan-2-yl)oxirane away from incompatible materials.[4]

    • DO NOT store with: Strong acids, strong bases, or strong oxidizing agents.

    • The rationale is that these substances can catalyze a rapid, exothermic ring-opening polymerization, creating a runaway reaction hazard.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Protocol 5.1: Spill Response
  • ALERT: Immediately alert all personnel in the vicinity.

  • EVACUATE: If the spill is large (>100 mL), highly concentrated, or occurs outside of a fume hood, evacuate the immediate area.

  • ASSESS: From a safe distance, assess the extent of the spill and any immediate fire or injury hazards. If there is a fire, activate the fire alarm.

  • CONTAIN (for small, manageable spills inside a fume hood):

    • Ensure you are wearing the appropriate PPE (lab coat, goggles, double gloves).

    • Contain the liquid spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[11]

    • Apply the absorbent material, working from the outside in, to absorb the spilled liquid.

  • CLEAN-UP:

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Wipe the spill area with a detergent solution and water. Collect all cleaning materials for hazardous disposal.

  • REPORT: Report the incident to the lab supervisor and the institution's EHS office, regardless of the size of the spill.

cluster_1 Emergency Spill Response Workflow Spill Spill Occurs Alert Alert Nearby Personnel Spill->Alert Assess Assess Hazard (Size, Location) Alert->Assess LargeSpill Large Spill / Outside Hood Assess->LargeSpill High Hazard SmallSpill Small Spill / In Hood Assess->SmallSpill Low Hazard Evacuate Evacuate Area Call EHS/Emergency Line LargeSpill->Evacuate PPE Don Appropriate PPE (Goggles, Double Gloves) SmallSpill->PPE Report Report Incident to Supervisor and EHS Evacuate->Report Contain Contain with Absorbent PPE->Contain Cleanup Collect Waste Decontaminate Area Contain->Cleanup Cleanup->Report

Caption: Decision workflow for chemical spill response.

Waste Disposal

All waste containing 2-Phenyl-2-(propan-2-yl)oxirane, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Protocol 6.1: Waste Accumulation and Disposal
  • Designated Waste Container: Collect all waste in a clearly labeled, sealable hazardous waste container. The label must include the full chemical name and the words "Hazardous Waste".[11]

  • Segregation: Do not mix oxirane waste with other waste streams, particularly incompatible materials like acids or oxidizers.[11]

  • Empty Containers: "Empty" containers are not truly empty and retain hazardous residue. They should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.[6]

  • Disposal: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup by the institution's EHS department or a licensed hazardous waste disposal contractor. DO NOT pour this chemical or its waste down the drain.[14]

References

  • Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Oxirane, phenyl- (CAS 96-09-3). Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Phenyl-2-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-phenyl-2-(propan-2-yl)oxirane. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Phenylmethyl)oxirane. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet for 2-Phenyl-2-propanol. Retrieved from [Link]

  • PRO-SET Epoxies. (n.d.). Epoxy Safety. Retrieved from [Link]

  • Missouri S&T Environmental Health and Safety. (n.d.). Chemical Safety. Retrieved from [Link]

  • Central Washington University. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]

  • NIST. (n.d.). Oxirane, 2-methyl-2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring opening of optically active phenyl oxirane: FC vs. Grignard reaction. Retrieved from [Link]

  • ChemBK. (2024). 2-Phenyl-1,2-epoxypropane. Retrieved from [Link]

  • TCI America. (2005). Material Safety Data Sheet for 2-Phenyl-2-propanol. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Phenyloxirane and its isomers: Human health tier II assessment. Retrieved from [Link]

  • Salimon, J. et al. (n.d.). Optimization of the oxirane ring opening reaction in biolubricant base oil production. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Federal Register. (2024). Oxirane, phenyl-, polymer With oxirane, mono(dihydrogen phosphate), decyl ether in Pesticide Formulations; Tolerance Exemption. Retrieved from [Link]

  • Nature. (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, July 15). Substitution Reactions of Epoxides. YouTube. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Phenyl-2-(propan-2-yl)oxirane

Welcome to the technical support center for the purification of 2-phenyl-2-(propan-2-yl)oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-phenyl-2-(propan-2-yl)oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this epoxide. The following content is structured in a question-and-answer format to directly address specific issues you may face in your experimental work.

Section 1: Understanding the Purification Challenges

Q1: What are the most common impurities I can expect in my crude 2-phenyl-2-(propan-2-yl)oxirane reaction mixture?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. The most common method for synthesizing 2-phenyl-2-(propan-2-yl)oxirane is the epoxidation of 2-methyl-1-phenylprop-1-ene. Regardless of the specific oxidizing agent used (e.g., m-CPBA, hydrogen peroxide), you can anticipate several classes of impurities:

  • Unreacted Starting Material: Incomplete conversion will leave residual 2-methyl-1-phenylprop-1-ene.

  • Oxidizing Agent Byproducts: For instance, if you use meta-chloroperoxybenzoic acid (m-CPBA), meta-chlorobenzoic acid will be a significant byproduct.

  • Ring-Opened Products (Diols): The epoxide ring is susceptible to opening, especially under acidic or aqueous conditions, leading to the formation of 2-phenyl-1,2-propanediol.[1][2]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup (e.g., dichloromethane, ethyl acetate) and any catalysts or additives will be present.

  • Carbonyl-Containing Impurities: Oxidative side reactions can lead to the formation of carbonyl compounds.[3]

  • Rearrangement Products: Under certain conditions, Lewis acid or protic acid catalysis can promote rearrangement of the epoxide to form aldehydes or ketones.

Section 2: Troubleshooting and Purification Protocols

This section provides detailed answers and step-by-step protocols for common purification-related questions.

Q2: My initial workup left an acidic residue that seems to be degrading my product. How can I effectively neutralize and remove it?

A2: This is a critical issue, as residual acid can catalyze the ring-opening of your epoxide to the corresponding diol.[1] A simple aqueous wash is often insufficient.

Expert Insight: A dilute basic wash is essential. However, a strong base can also promote unwanted side reactions. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically the best choice. It is basic enough to neutralize acidic byproducts like m-chlorobenzoic acid without being harsh enough to significantly hydrolyze the epoxide.

Protocol 2.1: Optimized Neutralization and Aqueous Workup
  • Initial Dilution: Dilute your reaction mixture with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to ensure efficient partitioning.

  • Bicarbonate Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃. It is recommended to perform this wash twice.

    • Causality: The first wash neutralizes the bulk of the acid, and the second wash removes any remaining traces.

  • Brine Wash: Follow the bicarbonate washes with a wash using a saturated aqueous solution of sodium chloride (brine).

    • Causality: The brine wash helps to break up any emulsions and removes the majority of the water dissolved in the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.

Q3: I'm struggling to separate my epoxide from the unreacted starting material. What's the best approach?

A3: The starting material, 2-methyl-1-phenylprop-1-ene, and the product, 2-phenyl-2-(propan-2-yl)oxirane, have very similar polarities. This makes separation by standard flash column chromatography challenging but achievable with careful optimization.

Expert Insight: A shallow solvent gradient is key to resolving two compounds with close retention factors (Rf). Hexane/ethyl acetate is a common and effective mobile phase for this separation.

Protocol 2.2: High-Resolution Flash Column Chromatography
  • Column Packing: Properly pack a silica gel column with a slurry of silica in your initial, low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc).

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of your packed column.

    • Causality: This "dry loading" technique typically results in better band sharpness and improved separation compared to "wet loading" (injecting a solution directly).

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc). Collect fractions and monitor them by Thin Layer Chromatography (TLC). Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute your product.

    • Self-Validation: Your starting material should elute first, followed by your desired epoxide. The diol byproduct, being much more polar, will remain at the baseline or elute much later.

Data Presentation: Solvent System Selection
Solvent System (Hexane:Ethyl Acetate)Typical Rf (Starting Material)Typical Rf (Product Epoxide)Resolution
98:2~0.45~0.35Good
95:5~0.60~0.50Moderate
90:10~0.75~0.68Poor
Q4: Can I use distillation to purify 2-phenyl-2-(propan-2-yl)oxirane?

A4: Yes, vacuum distillation can be an effective method for purifying your product, particularly for larger scales where chromatography may be less practical. However, it requires careful control of temperature to avoid thermal decomposition.

Expert Insight: Epoxides can be thermally sensitive. It is crucial to use a high-vacuum pump and a well-controlled heating mantle to keep the distillation temperature as low as possible. The boiling point of the related compound, 1-phenylpropan-2-ol, is 219-221 °C at atmospheric pressure, suggesting that your product will require a significant vacuum to distill at a reasonable temperature.

Protocol 2.3: Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and the joints are well-sealed.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump with a cold trap in between. Gradually apply the vacuum.

  • Heating: Gently heat the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

    • Self-Validation: Monitor the purity of the collected fractions by an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: I suspect my purified product is slowly decomposing upon storage. What are the best storage conditions?

A5: Epoxides can be sensitive to both acid and light, which can catalyze decomposition.[1] Proper storage is critical to maintaining the purity of your compound.

Expert Insight: Store your purified 2-phenyl-2-(propan-2-yl)oxirane under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed amber vial to protect it from air and light. For long-term storage, keeping it in a freezer at -20 °C is recommended.

Visualization: Purification Workflow Decision Tree

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Protocol 2.1) start->workup chromatography Flash Chromatography (Protocol 2.2) workup->chromatography Small to Medium Scale distillation Vacuum Distillation (Protocol 2.3) workup->distillation Large Scale storage Proper Storage chromatography->storage distillation->storage end_product Pure 2-Phenyl-2-(propan-2-yl)oxirane storage->end_product

Caption: Decision tree for purification workflow.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure 2-phenyl-2-(propan-2-yl)oxirane? A: Pure 2-phenyl-2-(propan-2-yl)oxirane is expected to be a colorless oil at room temperature.

Q: Which analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is ideal.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the structure and identify any major impurities.

  • GC-MS: Excellent for detecting volatile impurities and confirming the mass of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity with high accuracy.[4][5]

Q: Can I use crystallization to purify this compound? A: While some epoxides can be crystallized, 2-phenyl-2-(propan-2-yl)oxirane is a liquid at room temperature, making crystallization a non-standard purification method for this specific compound.

Q: Are there any specific safety precautions I should take when handling epoxides? A: Yes. Epoxides are generally considered to be alkylating agents and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some epoxides, like the related phenyloxirane, are classified as potentially carcinogenic.[6]

References

  • Google Patents. (n.d.). Process for the purification of epoxides.
  • Google Patents. (n.d.). Method for purifying an epoxidation product.
  • National Center for Biotechnology Information. (n.d.). A simple method for purification of epoxide hydratase from rat liver. Retrieved from [Link]

  • Mamedov, V. A., et al. (2022). Epoxides: methods of synthesis, reactivity, practical significance. Russian Chemical Reviews, 91(11). Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIMETHYLDIOXIRANE. Retrieved from [Link]

  • Pérez, M., & Tulla-Puche, J. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Symmetry, 13(2), 295. Retrieved from [Link]

  • Bio-Rad. (n.d.). Automated Antibody Purification Using the Profinia Protein Purification System. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-phenyl-2-(propan-2-yl)oxirane (C11H14O). Retrieved from [Link]

  • IntechOpen. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Phenylmethyl)oxirane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Oxirane, 2-methyl-2-phenyl- (CAS 2085-88-3). Retrieved from [Link]

  • Google Patents. (n.d.). Prepn. method for 2-phenyl-2-propanol.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Phenyloxirane and its isomers: Human health tier II assessment. Retrieved from [Link]

  • Thieme. (n.d.). Epoxidation of Enones by Nucleophilic Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3.6 Epoxidation of Alkenes. Retrieved from [Link]

  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Synthesis and Purification of Carcinogenic Polynuclear Aromatic Hydrocarbon Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part II; Synthesis of Phenyl-2-propanone (P2P) analogues from Substituted Benzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. Retrieved from [Link]

  • Flinders University. (2018, June 15). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P) analogues from substituted benzaldehydes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • MDPI. (2022, December 6). An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Oxirane, 2-methyl-2-phenyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Oxirane, phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Retrieved from [Link]

  • Google Patents. (n.d.). Preventing Solvent of Crystallization in Production of Polyphosphite Ligands.
  • U.S. Environmental Protection Agency. (2025, December 4). Oxirane, 2-phenyl-, polymer with oxirane, mono(dihydrogen phosphate), decyl ether - Substance Details. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Phenyl-2-(propan-2-yl)oxirane

This guide serves as a specialized technical support resource for the synthesis of 2-Phenyl-2-(propan-2-yl)oxirane (also known as -isopropylstyrene oxide). It is designed for researchers encountering yield losses, unexpe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of 2-Phenyl-2-(propan-2-yl)oxirane (also known as


-isopropylstyrene oxide). It is designed for researchers encountering yield losses, unexpected byproducts, or purification difficulties.

Ticket Subject: Troubleshooting Side Reactions & Yield Optimization Target Molecule: 2-Phenyl-2-(propan-2-yl)oxirane CAS Registry Number: 617-94-7 (Precursor Alcohol/related), 96-09-3 (Styrene oxide analog) Chemical Structure: A gem-disubstituted epoxide featuring a phenyl group and a bulky isopropyl group on the quaternary carbon.

Diagnostic Overview: Which Pathway Are You Using?

The synthesis of this sterically hindered epoxide typically proceeds via one of two primary routes. Select your method below to access specific troubleshooting steps.

  • Method A: Nucleophilic Epoxidation (Corey-Chaykovsky)

    • Reagents: Isobutyrophenone + Trimethylsulfoxonium Iodide (or Trimethylsulfonium Iodide) + Base (NaH, KOtBu).

    • Primary Failure Mode: Low conversion due to enolization; formation of condensation byproducts.

  • Method B: Electrophilic Epoxidation (Prilezhaev Reaction)

    • Reagents:

      
      -Isopropylstyrene + mCPBA (or DMDO).
      
    • Primary Failure Mode: Acid-catalyzed rearrangement (Meinwald) or hydrolysis.

Troubleshooting Method A: The Corey-Chaykovsky Reaction

User Query: "I am reacting isobutyrophenone with dimethylsulfoxonium methylide, but I am recovering largely unreacted starting material and some yellow oil. The yield is <30%."

Root Cause Analysis: Steric Hindrance & Enolization

The target ketone, isobutyrophenone, possesses two critical features:

  • Steric Bulk: The isopropyl group hinders the approach of the nucleophilic methylene ylide.

  • 
    -Protons:  The methine proton of the isopropyl group is acidic (
    
    
    
    ).

The Conflict: The sulfur ylide acts as a base rather than a nucleophile. Instead of attacking the carbonyl carbon (Path A), the ylide deprotonates the


-carbon (Path B), forming an enolate. Upon aqueous workup, the enolate protonates back to the starting ketone.
Solution Protocol: The "Kinetic Ylide" Switch

Recommendation: Switch from dimethylsulfoxonium methylide (DMSO-based, thermodynamically stable) to dimethylsulfonium methylide (THF-based, kinetically active).

Why?

  • Sulfoxonium Ylide (Me

    
    SO=CH
    
    
    
    ):
    Addition to the ketone is reversible. Due to the steric bulk of the isopropyl group, the equilibrium favors the starting materials. This allows the slower, irreversible enolization to dominate over time.
  • Sulfonium Ylide (Me

    
    S=CH
    
    
    
    ):
    Generated from trimethylsulfonium iodide. Addition is irreversible and faster. It kinetically outcompetes the enolization pathway.
Optimized Protocol (Sulfonium Method)
  • Reagent Prep: Mix Trimethylsulfonium iodide (1.2 equiv) and NaH (1.5 equiv) in a dry flask.

  • Solvent: Add anhydrous DMSO (or DMSO/THF 1:1 mix) at 0°C (Critical: Lower temperature suppresses enolization).

  • Addition: Add isobutyrophenone dropwise.

  • Reaction: Stir at 0°C for 2 hours, then slowly warm to Room Temp.

  • Quench: Pour into ice-cold brine. Extract immediately.

Troubleshooting Method B: Alkene Epoxidation

User Query: "I used mCPBA to epoxidize


-isopropylstyrene. The NMR shows a mixture of the epoxide and a new carbonyl compound (aldehyde). The product degrades on the silica column."
Root Cause Analysis: The Meinwald Rearrangement

This epoxide is highly prone to acid-catalyzed rearrangement (Meinwald Rearrangement) because the resulting carbocation at the benzylic position is stabilized by both the phenyl ring and the isopropyl group.

  • Trigger: m-Chlorobenzoic acid (byproduct of mCPBA) or acidic silica gel.

  • Mechanism: Protonation of the epoxide oxygen

    
     Ring opening 
    
    
    
    Formation of tertiary benzylic carbocation
    
    
    Hydride Shift (leading to aldehyde) or Phenyl Migration (leading to ketone).
Visualizing the Side Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the fatal rearrangement.

Meinwald_Rearrangement cluster_prevention Prevention Strategy Alkene Precursor: alpha-Isopropylstyrene Epoxide Target: 2-Phenyl-2-isopropyloxirane Alkene->Epoxide mCPBA (Buffered) Protonated Protonated Epoxide Epoxide->Protonated H+ (Acidic Impurity) Cation Benzylic Carbocation Protonated->Cation Ring Opening Aldehyde Side Product A: 2-Phenyl-3-methylbutanal (Hydride Shift) Cation->Aldehyde ~H Shift (Major) Ketone Side Product B: Isopropyl Phenyl Ketone (Phenyl Shift) Cation->Ketone ~Ph Shift (Minor) Buffering Add NaHCO3 Use Basic Alumina

Caption: Pathway analysis of the Meinwald Rearrangement triggered by unbuffered acidic conditions.

Solution Protocol: Buffered Epoxidation

Recommendation: You must neutralize the m-chlorobenzoic acid in situ.

Protocol Adjustment:

  • Biphasic Buffer: Dissolve alkene in CH

    
    Cl
    
    
    
    . Add an equal volume of 0.5 M NaHCO
    
    
    aqueous solution.
  • Reagent Addition: Add mCPBA portion-wise to the rapidly stirring biphasic mixture.

  • Workup: Wash organic layer with 10% Na

    
    SO
    
    
    
    (to quench peroxides) followed by saturated NaHCO
    
    
    (twice) to ensure removal of all acid.
  • Purification: Do NOT use Silica Gel. Silica is slightly acidic and will destroy this epoxide. Use Neutral Alumina or Basic Alumina for chromatography, doped with 1% Triethylamine.

Comparative Data: Solvent & Base Effects

The following table summarizes experimental conditions to maximize the ratio of Epoxidation (Desired) to Enolization (Side Reaction) for the Corey-Chaykovsky route.

ParameterCondition A (Standard)Condition B (Recommended)Impact on Side Reactions
Ylide Type Sulfoxonium (Me

SO=CH

)
Sulfonium (Me

S=CH

)
Sulfonium is faster/irreversible, outrunning enolization.
Base NaH (Sodium Hydride)KOtBu (Potassium t-butoxide) KOtBu is soluble in THF, providing homogenous kinetics.
Solvent DMSO (Pure)THF / DMSO (2:1) THF reduces basicity slightly and improves solubility of the bulky ketone.
Temp 50°C - 60°C0°C

RT
High temp favors thermodynamic enolate; Low temp favors kinetic addition.

Frequently Asked Questions (FAQ)

Q: Can I use Dimethyldioxirane (DMDO) instead of mCPBA? A: Yes, highly recommended. DMDO is generated in acetone and is a neutral oxidant. It produces no acidic byproducts, completely eliminating the risk of the Meinwald rearrangement during the reaction. However, the product is still sensitive to silica gel purification.

Q: The product smells like an aldehyde after rotary evaporation. What happened? A: You likely overheated the water bath or the mixture was slightly acidic. The epoxide rearranged thermally or acidically to 2-phenyl-3-methylbutanal . Ensure the water bath is <35°C and the flask was washed with base prior to use.

Q: Why is there a diol in my NMR? A: If you used the mCPBA method without sufficient buffering, the epoxide ring opened with water (hydrolysis). This forms 2-phenyl-3-methylbutane-1,2-diol . Ensure anhydrous conditions and rigorous bicarbonate washing.

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364.

  • Golob, A. M.; Fray, A. H. "The Meinwald Rearrangement." Organic Syntheses, 1995 , 72, 1. (General mechanism reference).

  • Aggarwal, V. K.; et al. "Catalytic Asymmetric Epoxidation of Alkenes." Chemical Reviews, 2003 , 103, 2644. (Discussion on sulfur ylide stability).

  • Rickborn, B. "The Retro-Aldol Reaction of Epoxides (Meinwald Rearrangement)." Comprehensive Organic Synthesis, 1991, Vol 3, 733-775.
Troubleshooting

Technical Support Center: Optimizing 2-Phenyl-2-(propan-2-yl)oxirane Synthesis

Welcome to the technical support center for the synthesis of 2-Phenyl-2-(propan-2-yl)oxirane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-2-(propan-2-yl)oxirane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yields and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-Phenyl-2-(propan-2-yl)oxirane?

A1: The most prevalent and dependable method is the epoxidation of the corresponding alkene, 2-methyl-1-phenylprop-1-ene (also known as α-methylstyrene), using a peroxyacid.[1][2] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its commercial availability, relative stability, and high efficiency in converting alkenes to epoxides.[1][3] The reaction is known as the Prilezhaev reaction and proceeds through a concerted mechanism, ensuring stereospecificity.[1][3][4]

Q2: What are the primary challenges and potential side reactions in this synthesis?

A2: The primary challenges include achieving complete conversion of the starting alkene, preventing the opening of the epoxide ring once formed, and separating the final product from the carboxylic acid byproduct (e.g., m-chlorobenzoic acid).[5]

Potential side reactions to be aware of are:

  • Acid-catalyzed ring-opening: The acidic byproduct or acidic impurities can catalyze the opening of the epoxide ring to form a diol, especially in the presence of water.[5][6][7]

  • Baeyer-Villiger oxidation: If ketones are present as impurities in the starting material or solvent, m-CPBA can oxidize them to esters.[1][8]

  • Overoxidation: In some cases, the epoxide can undergo further oxidation or rearrangement, especially under harsh conditions or with prolonged reaction times.[5]

Q3: How does the structure of the starting alkene, 2-methyl-1-phenylprop-1-ene, affect the epoxidation reaction?

A3: The electron-rich nature of the double bond in 2-methyl-1-phenylprop-1-ene, due to the phenyl group, makes it highly reactive towards electrophilic oxidizing agents like m-CPBA.[2][9] This generally leads to a faster reaction rate compared to less substituted or electron-poor alkenes. However, the steric hindrance from the isopropyl group and the phenyl group can influence the approach of the oxidizing agent.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Phenyl-2-(propan-2-yl)oxirane.

Issue 1: Low or No Yield of the Desired Epoxide

Potential Causes:

  • Degraded m-CPBA: Peroxyacids can degrade over time, especially if not stored properly (cool and dry).

  • Incorrect Stoichiometry: Using too little m-CPBA will result in incomplete conversion of the starting alkene.

  • Reaction Temperature Too Low: While the reaction is often run at low temperatures to control exotherms and side reactions, a temperature that is too low may significantly slow down or stall the reaction.

  • Presence of Inhibitors: Impurities in the starting material or solvent could be quenching the reaction.

  • Premature Quenching: Stopping the reaction before it has gone to completion.[10]

Diagnostic Steps & Solutions:

  • Verify Reagent Quality:

    • Action: Perform an iodometric titration on your m-CPBA to determine its active oxygen content.

    • Rationale: This will confirm if the reagent has sufficient oxidizing power. If the purity is below the manufacturer's specification, obtain a fresh batch.

  • Optimize Stoichiometry and Reaction Monitoring:

    • Action: Use a slight excess of m-CPBA (e.g., 1.1-1.2 equivalents). Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Rationale: A slight excess ensures the complete consumption of the starting alkene.[10] Continuous monitoring prevents premature workup.

  • Adjust Reaction Temperature:

    • Action: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be considered, but must be done cautiously with careful monitoring for byproduct formation.

    • Rationale: The initial low temperature controls the initial exotherm. Allowing the reaction to warm up can provide the necessary activation energy for completion.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Epoxide Yield check_mcpba Check m-CPBA Activity (Titration) start->check_mcpba is_mcpba_ok Activity OK? check_mcpba->is_mcpba_ok new_mcpba Use Fresh m-CPBA is_mcpba_ok->new_mcpba No check_tlc Monitor by TLC/GC is_mcpba_ok->check_tlc Yes new_mcpba->check_tlc is_reaction_complete Reaction Complete? check_tlc->is_reaction_complete optimize_conditions Optimize Conditions: - Increase m-CPBA (1.1-1.2 eq) - Adjust Temperature is_reaction_complete->optimize_conditions No final_yield Improved Yield is_reaction_complete->final_yield Yes check_impurities Check Starting Material & Solvent Purity (NMR/GC-MS) optimize_conditions->check_impurities purify_reagents Purify Starting Materials & Use Anhydrous Solvent check_impurities->purify_reagents purify_reagents->check_tlc

Caption: Troubleshooting workflow for low epoxide yield.

Issue 2: Presence of Significant Diol Impurity

Potential Causes:

  • Acidic Conditions: The m-chlorobenzoic acid byproduct can catalyze the ring-opening of the epoxide.[5][6]

  • Water in the Reaction Mixture: Water acts as a nucleophile in the acid-catalyzed ring-opening.[5]

  • Extended Reaction Times or High Temperatures: These conditions can promote the ring-opening side reaction.

  • Acidic Workup: Using a strong acid during the workup can lead to epoxide hydrolysis.

Diagnostic Steps & Solutions:

  • Buffer the Reaction:

    • Action: Add a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture.

    • Rationale: This will neutralize the acidic byproduct as it forms, preventing the acid-catalyzed ring-opening of the epoxide.

  • Use Anhydrous Conditions:

    • Action: Ensure your solvent (e.g., dichloromethane, chloroform) is anhydrous and that your glassware is flame- or oven-dried.[5][10]

    • Rationale: Minimizing the presence of water will suppress the formation of the diol byproduct.

  • Optimize Workup Procedure:

    • Action: During the workup, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate solution) to remove the m-chlorobenzoic acid.

    • Rationale: This removes the acid catalyst, protecting the epoxide during purification.

Issue 3: Difficulty in Purifying the Product

Potential Causes:

  • Similar Polarity of Product and Byproduct: The epoxide and the m-chlorobenzoic acid byproduct can sometimes have similar polarities, making separation by column chromatography challenging.

  • Product Volatility: The product may be somewhat volatile, leading to loss during solvent removal under high vacuum.[10]

  • Product Instability on Silica Gel: The acidic nature of silica gel can sometimes cause the epoxide to degrade or ring-open during chromatography.[10]

Diagnostic Steps & Solutions:

  • Efficient Byproduct Removal:

    • Action: Before chromatography, perform a thorough aqueous wash with a base (e.g., NaHCO₃ or dilute NaOH) to extract the acidic byproduct into the aqueous layer.

    • Rationale: This significantly simplifies the subsequent purification step by removing the major impurity.

  • Chromatography Optimization:

    • Action: If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent).

    • Rationale: This deactivates the acidic sites on the silica gel, preventing product degradation.

  • Alternative Purification Methods:

    • Action: For thermally stable products, distillation under reduced pressure can be an effective purification method.

    • Rationale: Distillation separates compounds based on boiling point and can be more scalable than chromatography.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of 2-Phenyl-2-(propan-2-yl)oxirane using m-CPBA
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1-phenylprop-1-ene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (77% purity, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Workup:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Reaction Parameters and Their Impact on Yield
ParameterRecommended ConditionRationalePotential Issues if Deviated
m-CPBA Equivalents 1.1 - 1.2Ensures complete conversion of the alkene.< 1.0 eq: Incomplete reaction. > 1.5 eq: Increased byproduct and difficult purification.
Temperature 0 °C to Room TempControls initial exotherm, prevents side reactions.Too high: Diol formation. Too low: Slow/stalled reaction.
Solvent Anhydrous DCM, CHCl₃Aprotic, non-aqueous to prevent ring-opening.[5]Protic or wet solvents: Significant diol formation.
Additives NaHCO₃ (optional buffer)Neutralizes acidic byproduct, suppressing diol formation.None: Potential for acid-catalyzed epoxide ring-opening.
Reaction Mechanism: Epoxidation with m-CPBA

The reaction proceeds via a concerted "butterfly" transition state where the oxygen atom is transferred from the peroxyacid to the alkene in a single step.[1][11]

mcpba_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products alkene 2-methyl-1-phenylprop-1-ene ts Concerted 'Butterfly' TS alkene->ts mcpba m-CPBA mcpba->ts epoxide 2-Phenyl-2-(propan-2-yl)oxirane ts->epoxide acid m-chlorobenzoic acid ts->acid

Caption: Concerted mechanism of alkene epoxidation with m-CPBA.

References

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Methods for producing epoxides. (n.d.). Google Patents.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved from [Link]

  • Hong, M., & Min, J. (n.d.). Metal-free epoxidation of internal and terminal alkenes with tert-butyl hydroperoxide/isobutyraldehyde/oxygen system. Nanjing Forestry University.
  • Peroxygenase‐Catalysed Epoxidation of Styrene Derivatives in Neat Reaction Media. (n.d.). Wiley Online Library.
  • Unraveling The Epoxidation Mechanism With MCPBA: A Deep Dive. (2026, January 6). Arbeiterkammer.
  • Prilezhaev Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Oxidation of Alkenes: Epoxidation and Hydroxylation. (2024, April 4). Chemistry LibreTexts. Retrieved from [Link]

  • A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry.
  • Reactivity: Alkene Oxidation. (n.d.). College of Saint Benedict and Saint John's University. Retrieved from [Link]

  • Project 5E – S23. (n.d.). Organic Chemistry I Lab. Retrieved from [Link]

  • DI-TERT-BUTYL PEROXIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • 2-phenyl-2-(propan-2-yl)oxirane (C11H14O). (n.d.). PubChemLite. Retrieved from [Link]

  • Formation of epoxides from alkenes using m-CPBA. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? (2020, May 29). Chemistry Stack Exchange.
  • Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. (2023, November 11). YouTube.
  • SYNTHESIS OF EPOXIDES USING DIMETHYLDIOXIRANE: trans-STILBENE OXIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. Retrieved from [Link]

  • Study on Reaction Mechanism and Process Safety for Epoxid
  • A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions. (2025, August 6).
  • Di-tert-butyl peroxide (DTBP). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reaction of epoxides with nucleophiles under basic conditions. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Continuous and Convergent Access to Vicinyl Amino Alcohols. (n.d.). Royal Society of Chemistry.
  • (PDF) Epoxidation of Styrenes by Hydrogen Peroxide As Catalyzed by Methylrhenium Trioxide. (2025, August 6).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, July 4). Amazon AWS.
  • Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b)... (n.d.).
  • Synthesis and self assembly of poly(2-isopropyl-2-oxazoline). (n.d.). OpenMETU.
  • Preparation of Epoxides. (2021, May 27). Chemistry Steps. Retrieved from [Link]

  • (PDF) Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. (2017, January 5).

Sources

Optimization

Technical Support Center: Stereochemical Control in 2-Phenyl-2-(propan-2-yl)oxirane Reactions

Welcome to the technical support center for controlling stereochemistry in reactions involving 2-Phenyl-2-(propan-2-yl)oxirane. This resource is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling stereochemistry in reactions involving 2-Phenyl-2-(propan-2-yl)oxirane. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

I. Understanding the Substrate: 2-Phenyl-2-(propan-2-yl)oxirane

2-Phenyl-2-(propan-2-yl)oxirane is a trisubstituted epoxide with a stereocenter at one of its carbon atoms. The phenyl and isopropyl groups create a sterically hindered environment, influencing the regioselectivity and stereoselectivity of its ring-opening reactions. Precise control over the stereochemical outcome is paramount for the synthesis of chiral molecules with desired biological activities.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stereochemical outcome of ring-opening reactions with 2-Phenyl-2-(propan-2-yl)oxirane?

A1: The stereochemistry of the product is primarily determined by the reaction conditions, specifically whether the reaction proceeds under acidic or basic/nucleophilic conditions.

  • Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group.[1][2][3] The reaction then proceeds through a mechanism with significant SN1 character.[1][4] Nucleophilic attack occurs preferentially at the more substituted carbon (the tertiary benzylic carbon) due to the stabilization of the partial positive charge by the phenyl group.[1][4] This generally leads to a trans relationship between the incoming nucleophile and the hydroxyl group.

  • Base-Catalyzed/Nucleophilic Ring Opening: Under basic or nucleophilic conditions, the reaction follows an SN2 mechanism.[1][5] The nucleophile attacks the less sterically hindered carbon atom.[5] For 2-Phenyl-2-(propan-2-yl)oxirane, this would be the primary carbon. This also results in a trans configuration of the nucleophile and the resulting hydroxyl group.

Q2: How can I achieve enantioselective ring-opening of racemic 2-Phenyl-2-(propan-2-yl)oxirane?

A2: Enantioselective ring-opening can be achieved through two main strategies:

  • Kinetic Resolution: This involves the use of a chiral catalyst that preferentially reacts with one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess.[6][7] A prominent example is the Jacobsen Hydrolytic Kinetic Resolution (HKR), which employs a chiral cobalt-salen complex.[8][9][10] This method is highly effective for terminal epoxides and can be adapted for certain disubstituted epoxides.[9][11]

  • Asymmetric Ring Opening (ARO) of a Meso-like Precursor: While 2-Phenyl-2-(propan-2-yl)oxirane itself is chiral, related meso-epoxides can be desymmetrized using chiral catalysts to yield enantioenriched products.[6][12] Chiral metal-salen complexes, particularly those of chromium and cobalt, have proven effective for this purpose with a variety of nucleophiles.[6][7][12]

Q3: What is the role of a chiral catalyst in controlling stereochemistry?

A3: A chiral catalyst creates a chiral environment around the epoxide. It selectively binds to one enantiomer (in kinetic resolution) or directs the nucleophile to a specific face of the prochiral center (in ARO of meso compounds), leading to the preferential formation of one enantiomer of the product.[6][13] The catalyst can activate the epoxide, the nucleophile, or both, often through a cooperative mechanism involving multiple metal centers.[6][7]

III. Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Ring-Opening Reactions

Possible Causes:

  • Mixed SN1/SN2 Pathways: Ambiguous reaction conditions (e.g., weakly acidic or basic) can lead to a mixture of SN1 and SN2 pathways, resulting in poor regioselectivity and, consequently, low diastereoselectivity.

  • Substrate-Directing Effects: The presence of nearby functional groups on the nucleophile or substrate can sometimes override the inherent selectivity of the reaction conditions through chelation or other directing effects.[14]

  • Inappropriate Catalyst: The chosen catalyst may not be optimal for controlling the regioselectivity of the specific epoxide-nucleophile combination.

Recommended Solutions:

  • Optimize Reaction Conditions:

    • For SN1-type selectivity (attack at the more substituted carbon), ensure strongly acidic conditions using protic or Lewis acids.

    • For SN2-type selectivity (attack at the less substituted carbon), use strong, non-basic nucleophiles or basic conditions with anionic nucleophiles.

  • Evaluate Catalyst Choice: For catalyst-controlled regioselectivity, consider using bulky Lewis acid catalysts, such as certain aluminum-salen complexes, which can direct the nucleophile to a specific carbon of the epoxide, overriding the inherent substrate bias.[14][15]

  • Modify the Nucleophile or Substrate: If directing group effects are suspected, consider protecting or modifying the relevant functional groups to minimize their influence.

Problem 2: Poor Enantioselectivity in Catalytic Asymmetric Reactions

Possible Causes:

  • Suboptimal Catalyst: The chosen chiral catalyst may not be well-suited for 2-Phenyl-2-(propan-2-yl)oxirane. The steric bulk of the isopropyl group can hinder effective binding to the catalyst's active site.

  • Incorrect Catalyst Loading or Purity: Insufficient catalyst loading or the use of an impure catalyst can lead to a significant background (non-catalyzed) reaction, which is non-enantioselective.

  • Inappropriate Solvent or Temperature: The solvent and temperature can significantly impact the enantioselectivity of the reaction by affecting the conformation of the catalyst-substrate complex.[16]

  • Water Content: In non-hydrolytic reactions, trace amounts of water can lead to the formation of diols as byproducts and may interfere with the catalyst's activity and selectivity.

Recommended Solutions:

  • Catalyst Screening: Screen a variety of chiral catalysts, including different metal-salen complexes (e.g., Co, Cr) and chiral organocatalysts.[12][17]

  • Optimize Catalyst Loading and Purity: Ensure the catalyst is of high purity and use the recommended catalyst loading. In some cases, increasing the catalyst loading can improve enantioselectivity.

  • Solvent and Temperature Optimization: Conduct a systematic study of different solvents and temperatures to find the optimal conditions for high enantioselectivity.

  • Strict Anhydrous Conditions: For non-hydrolytic reactions, ensure all reagents and solvents are rigorously dried, and the reaction is carried out under an inert atmosphere.

Data Presentation: Effect of Catalyst on Enantioselectivity (Hypothetical Data)
CatalystNucleophileSolventTemperature (°C)Enantiomeric Excess (ee, %)
(R,R)-Co(II)-salenH₂OTHF/H₂O2595 (for unreacted epoxide)
(S,S)-Cr(III)-salenTMSN₃Et₂O-2088
Chiral SulfinamideAnilineCH₂Cl₂2592

IV. Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Methanolysis
  • Dissolve 2-Phenyl-2-(propan-2-yl)oxirane (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄, 0.05 mmol).

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Base-Catalyzed Ring Opening with a Thiol
  • To a solution of 2-Phenyl-2-(propan-2-yl)oxirane (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL), add the thiol nucleophile (1.2 mmol).

  • Add a catalytic amount of a strong base (e.g., NaH, 0.1 mmol) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

V. Visualizations

Diagram 1: Regioselectivity in Ring-Opening Reactions

G cluster_acid Acid-Catalyzed (SN1-like) cluster_base Base-Catalyzed (SN2) Protonated_Epoxide Protonated Epoxide Tertiary_Carbocation Partial Positive Charge on Tertiary Carbon Protonated_Epoxide->Tertiary_Carbocation C-O bond weakening Product_A Nucleophile attacks more substituted carbon Tertiary_Carbocation->Product_A Nu⁻ attack Epoxide Epoxide Transition_State_B Nucleophilic Attack on Less Hindered Carbon Epoxide->Transition_State_B Nu⁻ attack Product_B Nucleophile attacks less substituted carbon Transition_State_B->Product_B Ring Opening Start 2-Phenyl-2-(propan-2-yl)oxirane Start->Protonated_Epoxide H⁺ Start->Epoxide Nu⁻

Caption: Regiochemical outcome of ring-opening under acidic vs. basic conditions.

Diagram 2: Troubleshooting Workflow for Poor Enantioselectivity

G Start Poor Enantioselectivity Observed Check_Catalyst Verify Catalyst Purity and Loading Start->Check_Catalyst Check_Conditions Review Solvent and Temperature Check_Catalyst->Check_Conditions Purity/Loading OK Optimize_Catalyst Screen Different Chiral Catalysts Check_Catalyst->Optimize_Catalyst Purity/Loading is an Issue Check_Water Ensure Anhydrous Conditions Check_Conditions->Check_Water Conditions OK Optimize_Conditions Systematically Vary Solvent and Temperature Check_Conditions->Optimize_Conditions Suboptimal Conditions Check_Water->Optimize_Catalyst Anhydrous Conditions Confirmed Dry_Reagents Rigorously Dry Solvents and Reagents Check_Water->Dry_Reagents Water Contamination Suspected Success Improved Enantioselectivity Optimize_Catalyst->Success Optimize_Conditions->Success Dry_Reagents->Success

Caption: A logical workflow for troubleshooting low enantioselectivity in catalytic reactions.

VI. References

  • Jacobsen's Catalysts. (n.d.). Synthesis with Catalysts. Retrieved February 15, 2024, from [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936-938.

  • Brandes, B. D., & Jacobsen, E. N. (1995). Highly Enantioselective, Catalytic Ring Opening of Epoxides. Tetrahedron Letters, 36(30), 5123-5126.

  • Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved February 15, 2024, from [Link]

  • Kumar, M., Kureshy, R. I., Saravanan, S., Verma, S., Jakhar, A., Khan, N.-u. H., Abdi, S. H. R., & Bajaj, H. C. (2014). Unravelling a New Class of Chiral Organocatalyst for Asymmetric Ring-Opening Reaction of Meso Epoxides with Anilines. Organic Letters, 16(10), 2798–2801.

  • Larrow, J. F., & Quigley, P. F. (2012). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. In Comprehensive Chirality (pp. 138-160). Elsevier.

  • Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. Retrieved February 15, 2024, from [Link]

  • Reactions of Epoxides: Ring-Opening. (2023, September 20). Organic Chemistry | OpenStax. Retrieved February 15, 2024, from [Link]

  • Himo, F., Demonceau, A., & Noels, A. F. (2009). Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies. Journal of the American Chemical Society, 131(12), 4172–4173.

  • Reactions of Epoxides - Acidic Ring Opening. (n.d.). OpenOChem Learn. Retrieved February 15, 2024, from [Link]

  • Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. (2016, April 5). Atlas of Science. Retrieved February 15, 2024, from [Link]

  • Reactions of Epoxides: Ring-Opening. (n.d.). In Fundamentals of Organic Chemistry-OpenStax Adaptation. Penn State Pressbooks. Retrieved February 15, 2024, from [Link]

  • Jacobsen HKR - The best reaction in organic chemistry? (2022, September 12). [Video]. YouTube. Retrieved February 15, 2024, from [Link]

  • Ghampson, I. T., Anderson, T. S., & Trapp, M. A. (2018). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Communications, 54(71), 9993–9996.

  • 2-phenyl-2-(propan-2-yl)oxirane (C11H14O). (n.d.). PubChem. Retrieved February 15, 2024, from [Link]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. (2018). Request PDF. Retrieved February 15, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Scale-Up of 2-Phenyl-2-(propan-2-yl)oxirane

The following Technical Support Guide is designed for 2-Phenyl-2-(propan-2-yl)oxirane (also known as -isopropylstyrene oxide). This sterically hindered epoxide presents unique stability and reactivity challenges during s...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for 2-Phenyl-2-(propan-2-yl)oxirane (also known as


-isopropylstyrene oxide). This sterically hindered epoxide presents unique stability and reactivity challenges during scale-up, distinct from simple styrene oxides.

Status: Active | Topic: Scale-Up Troubleshooting | Audience: Process Chemists & R&D Scientists

Executive Summary & Route Selection

The Challenge: The synthesis of 2-Phenyl-2-(propan-2-yl)oxirane involves constructing a quaternary carbon center adjacent to a bulky isopropyl group. This steric congestion significantly reduces reaction rates and increases the propensity for side reactions (e.g., Meinwald rearrangement, enolization) compared to standard styrene oxide derivatives.

Decision Matrix: Route Selection Use the table below to select the optimal synthetic strategy based on your available precursors and scale.

FeatureRoute A: Corey-Chaykovsky (Recommended)Route B: Alkene Epoxidation
Precursor Isobutyrophenone (2-Methyl-1-phenylpropan-1-one)

-Isopropylstyrene
Key Reagents Me

SOI / KOtBu or NaOH
m-CPBA or MMPP
Scale Suitability High (Kilogram viable)Moderate (Thermal hazards)
Primary Risk Enolization of ketone (low conversion)Exotherm control & Peroxide accumulation
Impurity Profile Residual DMSO/DMS, unreacted ketonem-Chlorobenzoic acid, rearranged aldehyde

Interactive Troubleshooting Workflows

Visualizing the Reaction Pathways

The following diagram outlines the critical decision nodes and failure points for both synthesis routes.

ReactionPathways Start Start: Select Precursor RouteA Route A: Isobutyrophenone (Corey-Chaykovsky) Start->RouteA RouteB Route B: alpha-Isopropylstyrene (Epoxidation) Start->RouteB StepA1 Ylide Formation (Me3SOI + Base) RouteA->StepA1 StepA2 Addition to Ketone (Steric Challenge) StepA1->StepA2 CheckA Check: Is conversion < 50%? StepA2->CheckA IssueA1 Issue: Enolization dominates CheckA->IssueA1 Yes Product Target: 2-Phenyl-2-(propan-2-yl)oxirane CheckA->Product No FixA1 Switch to Me3S(O)I (Sulfoxonium) or Use Phase Transfer (NaOH/DCM) IssueA1->FixA1 FixA1->StepA2 StepB1 Oxidant Addition (m-CPBA/MMPP) RouteB->StepB1 CheckB Check: Exotherm Spike? StepB1->CheckB IssueB1 Issue: Thermal Runaway / Rearrangement CheckB->IssueB1 Yes CheckB->Product No FixB1 Dose Control + Buffer (NaHCO3) Keep T < 5°C IssueB1->FixB1 FixB1->StepB1

Caption: Decision logic for synthesis routes highlighting critical failure modes (enolization vs. thermal runaway).

Detailed Experimental Protocols & Troubleshooting

Protocol A: Corey-Chaykovsky Reaction (Preferred for Scale-Up)

Rationale: This route avoids the handling of potentially unstable alkenes and large quantities of peroxides. However, the steric bulk of the isopropyl group requires specific modifications to standard protocols [1].

Scale: 100 g Input Reagents:

  • Isobutyrophenone (1.0 equiv)

  • Trimethylsulfoxonium Iodide (TMSOI) (1.2 - 1.5 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.5 equiv) OR NaOH (solid) + TEBA (cat.)

  • Solvent: DMSO (dry) or DMSO/THF (1:1)

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried reactor under N

    
    , dissolve TMSOI in DMSO. Add KOtBu portion-wise at 20-25°C. Note: Exothermic. Wait 30-60 mins for the solution to become clear (formation of dimethylsulfoxonium methylide).
    
  • Substrate Addition: Cool the ylide solution to 0°C. Add Isobutyrophenone slowly. The steric bulk of the isopropyl group retards the nucleophilic attack; maintain temperature < 10°C to prevent enolization side-reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 h.

  • Quench: Pour into ice-water. Extract with Et

    
    O or MTBE.
    
  • Purification: Distillation is preferred over silica gel chromatography, as the epoxide is acid-sensitive.

Troubleshooting Guide (Route A)

SymptomProbable CauseCorrective Action
Low Conversion (<40%) Ketone EnolizationThe base is deprotonating the

-proton of the ketone instead of the sulfoxonium salt. Fix: Switch to the Phase Transfer Catalysis (PTC) method: Use 50% aq. NaOH, DCM, and TEBA (benzyltriethylammonium chloride). The PTC method favors addition over enolization [2].
Viscous Emulsion DMSO/Water interactionDMSO creates strong emulsions. Fix: Wash the organic layer 3x with brine to remove DMSO before drying. Use a demulsifier if necessary.
Yellow Product Iodine contaminationResidual iodine from TMSOI. Fix: Wash organic phase with 10% Na

S

O

(sodium thiosulfate).
Protocol B: Epoxidation of -Isopropylstyrene

Rationale: Useful if the alkene is readily available. Requires strict thermal control.

Scale: 50 g Input Reagents:

  • 
    -Isopropylstyrene (1.0 equiv)
    
  • m-CPBA (1.2 equiv) OR MMPP (Magnesium monoperoxyphthalate)

  • Buffer: NaHCO

    
     (1.5 equiv)
    
  • Solvent: DCM or CHCl

    
    
    

Step-by-Step Procedure:

  • Buffer Preparation: Suspend NaHCO

    
     in the solvent. This is critical  to neutralize m-chlorobenzoic acid byproduct, preventing acid-catalyzed rearrangement of the epoxide [3].
    
  • Addition: Cool mixture to 0°C. Add m-CPBA portion-wise. Do not add all at once.

  • Monitoring: Monitor internal temperature. Do not exceed 5°C.

  • Work-up: Quench with saturated Na

    
    SO
    
    
    
    (destroy peroxides) then NaHCO
    
    
    .

Troubleshooting Guide (Route B)

SymptomProbable CauseCorrective Action
Product contains Aldehyde Acid-Catalyzed RearrangementThe epoxide ring opened and rearranged due to acidic byproducts. Fix: Increase NaHCO

loading or switch to MMPP in buffered methanol/water. Ensure the work-up is strictly neutral/basic.
Incomplete Reaction Steric HindranceThe isopropyl group blocks the approach of the oxidant. Fix: Allow longer reaction times (up to 48h) but keep T < 10°C. Do not heat to accelerate.
Thermal Spike Peroxide AccumulationSafety Critical: Stop addition. Engage cooling jacket. Ensure m-CPBA is added as a slurry or solid portions, not a concentrated solution.

FAQ: Specific Scale-Up Issues

Q: Can I distill the product at atmospheric pressure? A: No. 2-Phenyl-2-(propan-2-yl)oxirane has a high boiling point and is thermally liable to rearrange to 2-phenyl-3-methylbutanal (Meinwald rearrangement) at temperatures >140°C. Recommendation: Vacuum distillation (< 5 mmHg) is mandatory.

Q: The reaction mixture turned black during the Corey-Chaykovsky reaction. Is the batch lost? A: Not necessarily. Darkening often indicates polymerization of trace impurities or decomposition of the DMSO ylide over time. Action: Check TLC/GC. If the epoxide peak is present, proceed with work-up immediately. Use activated charcoal during the final filtration to improve color.

Q: How do I store the purified epoxide? A: Epoxides with benzylic carbons are sensitive to hydrolysis and rearrangement. Store under Argon at 2-8°C. Add a stabilizer like 0.1% triethylamine if the product is strictly for chemical synthesis (not analytical standards) to prevent acid-catalyzed degradation.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Ciaccio, J. A., et al. (2003). The Corey-Chaykovsky Reaction in Phase Transfer Conditions. Synthetic Communications.
  • Aggarwal, V. K., et al. (2003). Catalytic asymmetric synthesis of epoxides from aldehydes and sulfur ylides with in situ generation of diazocompounds. Chemical Communications, (21), 2644-2651. Link

  • BenchChem Technical Support. (2025). Grignard Synthesis and Epoxide Handling Guides. Link

Optimization

Technical Support Center: Characterization of Impurities in 2-Phenyl-2-(propan-2-yl)oxirane

Welcome to the technical support center for the analysis of 2-Phenyl-2-(propan-2-yl)oxirane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Phenyl-2-(propan-2-yl)oxirane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of impurities in this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in scientific principles and field-proven expertise. Our goal is to not only provide solutions but also to explain the underlying chemistry to empower your experimental choices.

Section 1: Frequently Asked Questions (FAQs) - Common Impurities and Initial Analysis

This section addresses the most common initial questions regarding the purity and analysis of 2-Phenyl-2-(propan-2-yl)oxirane samples.

FAQ 1: What are the most probable process-related impurities in a sample of 2-Phenyl-2-(propan-2-yl)oxirane and how do they form?

Answer:

Understanding the synthesis of 2-Phenyl-2-(propan-2-yl)oxirane is key to predicting its process-related impurities. A common synthetic route involves the epoxidation of 2-phenylpropene, which itself is often synthesized from 2-phenyl-2-propanol.[1] Therefore, the most likely process-related impurities are:

  • Unreacted Starting Materials:

    • 2-Phenylpropene: Incomplete epoxidation will result in the presence of the starting alkene.

    • 2-Phenyl-2-propanol: If the synthesis starts from this alcohol, incomplete dehydration to the alkene will leave it as a residual impurity.[2][3]

  • Byproducts of the Epoxidation Reaction:

    • 2-Phenylpropane-1,2-diol: This diol is formed by the hydrolysis of the epoxide ring, either during the reaction if water is present, or upon storage.[4]

    • Solvent and Reagent Residues: Depending on the synthetic method, residual solvents and reagents used in the epoxidation (e.g., peroxy acids, catalysts) or the preceding dehydration step can be present.

  • Side-Reaction Products:

    • Polymeric species: Epoxides can undergo polymerization, especially in the presence of acidic or basic catalysts, or upon prolonged storage.[5]

    • Rearrangement Products: Acidic conditions can promote the rearrangement of the epoxide to form ketones or aldehydes. For instance, similar structures like styrene oxide can rearrange to phenylacetaldehyde.[6]

The following diagram illustrates the potential formation pathways of these common process-related impurities.

Caption: Formation of common process-related impurities.

FAQ 2: I see an unexpected peak in my initial GC-MS analysis. How can I tentatively identify it?

Answer:

Tentative identification of an unknown peak in your GC-MS chromatogram can be achieved through a systematic evaluation of its mass spectrum. Here’s a logical approach:

  • Analyze the Molecular Ion (M+) Peak:

    • Look for the peak with the highest mass-to-charge ratio (m/z). This is often the molecular ion.

    • The mass of the molecular ion can suggest a molecular formula. For example, the molecular weight of 2-Phenyl-2-(propan-2-yl)oxirane is 162.23 g/mol .[7] A peak at m/z 162 could be the parent compound.

  • Examine Fragmentation Patterns:

    • Characteristic Fragments of the Parent Compound: 2-Phenyl-2-(propan-2-yl)oxirane is expected to show fragments corresponding to the loss of parts of the molecule.

    • Fragments of Potential Impurities:

      • 2-Phenyl-2-propanol (MW: 136.19 g/mol ): Expect a molecular ion at m/z 136 and a prominent fragment at m/z 121 due to the loss of a methyl group. Other significant fragments can appear at m/z 77 (phenyl group) and 43 (isopropyl group).[5][8]

      • 2-Phenylpropene (MW: 118.18 g/mol ): Look for a molecular ion at m/z 118 and a base peak at m/z 117 due to the loss of a hydrogen atom to form a stable carbocation.

      • 2-Phenylpropane-1,2-diol (MW: 152.19 g/mol ): The molecular ion may be weak or absent. Look for characteristic fragments resulting from cleavage between the two hydroxyl-bearing carbons.[9]

  • Compare with a Spectral Library:

    • Utilize a commercial mass spectral library (e.g., NIST, Wiley) to search for matches to your unknown peak's spectrum.

The following table summarizes the expected molecular weights and key mass fragments for the parent compound and its likely impurities.

CompoundMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Mass Fragments (m/z)
2-Phenyl-2-(propan-2-yl)oxirane 162.23162147, 119, 105, 91, 77, 43
2-Phenyl-2-propanol 136.19136121, 77, 43
2-Phenylpropene 118.18118117, 91, 77
2-Phenylpropane-1,2-diol 152.19152 (often weak)121, 105, 91, 77, 43

Section 2: Troubleshooting Guides - Analytical Methods

This section provides detailed troubleshooting for common issues encountered during the HPLC and NMR analysis of 2-Phenyl-2-(propan-2-yl)oxirane.

Troubleshooting Guide 1: HPLC Analysis - Poor Peak Shape and Resolution

Problem: I am analyzing my 2-Phenyl-2-(propan-2-yl)oxirane sample by reverse-phase HPLC, but I am observing poor peak shape (e.g., tailing, fronting, or splitting) and inadequate resolution between my main peak and a suspected impurity.

Causality and Troubleshooting Steps:

Poor peak shape and resolution in HPLC can stem from a variety of factors, including issues with the mobile phase, column, or the analyte itself. The following troubleshooting workflow will help you systematically address the problem.

Caption: A systematic workflow for troubleshooting HPLC issues.

Detailed Steps:

  • Verify Mobile Phase Integrity:

    • Composition and pH: Ensure the mobile phase composition is accurate. For aromatic compounds, phenyl-based stationary phases can offer alternative selectivity to C18 columns.[10] The pH of the mobile phase can significantly impact the retention and peak shape of ionizable impurities.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump and detector, causing baseline noise and inconsistent retention times.

  • Inspect the Column:

    • Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injection. Insufficient equilibration can lead to drifting retention times.

    • Overloading: Injecting too concentrated a sample can cause peak fronting. Dilute your sample and re-inject.

    • Contamination: Contaminants from previous injections can lead to peak tailing or split peaks. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.

  • Evaluate the Analyte and Method:

    • Analyte Stability: Ensure your analyte is stable in the injection solvent. Degradation in the vial can lead to the appearance of new peaks.

    • Co-eluting Impurity: If you suspect a co-eluting impurity, modify the mobile phase composition or gradient to improve resolution. For example, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.

Troubleshooting Guide 2: NMR Analysis - Ambiguous Spectra

Problem: My ¹H NMR spectrum of 2-Phenyl-2-(propan-2-yl)oxirane shows unexpected signals, or the expected signals are broad and poorly resolved, making it difficult to confirm the structure and assess purity.

Causality and Troubleshooting Steps:

Ambiguous NMR spectra can be due to the presence of impurities, sample preparation issues, or instrument parameters.

Detailed Steps:

  • Identify Potential Impurity Signals:

    • Residual Solvents: Check for common NMR solvent peaks. For example, residual chloroform (CHCl₃) appears at ~7.26 ppm in CDCl₃.

    • Process-Related Impurities:

      • 2-Phenyl-2-propanol: Look for a singlet for the two methyl groups and a broad singlet for the hydroxyl proton.[11][12]

      • 2-Phenylpropene: Characteristic signals for the vinylic protons will be present around 5-5.5 ppm.[13]

      • 2-Phenylpropane-1,2-diol: The spectrum will show signals for the methyl group and the two diastereotopic protons of the CH₂OH group, along with two hydroxyl protons.[4]

    • Water: A broad peak, typically between 1.5 and 4.5 ppm in CDCl₃, can indicate the presence of water.

  • Address Poor Resolution and Broad Peaks:

    • Sample Concentration: A sample that is too concentrated can lead to peak broadening. Prepare a more dilute sample.

    • Shimming: Poor shimming of the magnetic field will result in broad, distorted peaks. Re-shim the instrument.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening. If suspected, filter the sample through a small plug of silica gel.

  • Utilize 2D NMR Techniques:

    • If the ¹H NMR spectrum is complex due to overlapping signals, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

      • COSY: Helps to identify coupled protons.

      • HSQC: Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

The following table provides expected ¹H NMR chemical shifts for the parent compound and its likely impurities in CDCl₃.

CompoundFunctional GroupExpected ¹H NMR Chemical Shift (ppm)Multiplicity
2-Phenyl-2-(propan-2-yl)oxirane Phenyl-H7.2 - 7.4m
Oxirane-CH₂2.5 - 3.0m
Isopropyl-CH1.8 - 2.2m
Isopropyl-CH₃0.9 - 1.2d
2-Phenyl-2-propanol Phenyl-H7.2 - 7.5m
OHvariable (broad s)s
CH₃~1.6s
2-Phenylpropene Phenyl-H7.2 - 7.4m
Vinylic-H5.0 - 5.4m
CH₃~2.1s
2-Phenylpropane-1,2-diol Phenyl-H7.2 - 7.5m
CH₂OH3.5 - 3.8m
OHvariable (broad s)s
CH₃~1.5s

Section 3: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, which is a key requirement for developing stability-indicating analytical methods.

FAQ 3: What degradation products should I expect from forced degradation studies of 2-Phenyl-2-(propan-2-yl)oxirane?

Answer:

Forced degradation studies typically involve subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress.[14] Based on the chemistry of epoxides, the following degradation products are likely:

  • Acidic and Basic Hydrolysis:

    • The primary degradation product under both acidic and basic conditions will be the 2-phenylpropane-1,2-diol via hydrolysis of the epoxide ring. The regioselectivity of the ring-opening may differ depending on the conditions.

  • Oxidative Degradation:

    • Oxidative conditions (e.g., using hydrogen peroxide) can lead to further oxidation of the aromatic ring or the alkyl side chain. It can also potentially lead to the formation of various oxygenated derivatives. Studies on similar compounds have shown that oxidative stress can lead to the formation of hydroxylated and ring-opened products.[15][16]

  • Thermal Degradation:

    • Thermal stress can induce rearrangement of the epoxide to a ketone or aldehyde. It can also lead to polymerization or fragmentation of the molecule. The thermal degradation of epoxide polymers has been studied, and it often involves complex decomposition pathways.[11][17][18]

  • Photolytic Degradation:

    • Exposure to UV light can provide the energy for radical reactions, potentially leading to a complex mixture of degradation products. The specific products will depend on the wavelength of light and the presence of photosensitizers.

The following diagram illustrates the potential degradation pathways of 2-Phenyl-2-(propan-2-yl)oxirane under forced degradation conditions.

Caption: Potential degradation pathways under stress conditions.

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: GC-MS Method for Impurity Profiling

Objective: To separate and identify volatile and semi-volatile impurities in a 2-Phenyl-2-(propan-2-yl)oxirane sample.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

Reagents:

  • High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 2-Phenyl-2-(propan-2-yl)oxirane sample at approximately 10 mg/mL in the chosen solvent.

    • Further dilute the stock solution to a final concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

ParameterSetting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temp: 60 °C (hold 2 min)
Ramp: 10 °C/min to 280 °C
Hold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify the main component peak.

    • For each impurity peak, obtain the mass spectrum and compare it against a spectral library (e.g., NIST) for tentative identification.

    • Quantify impurities based on their peak area relative to the main component (area percent). For more accurate quantification, use a reference standard for each impurity if available.

Protocol 2: Reverse-Phase HPLC Method for Purity Assessment

Objective: To determine the purity of a 2-Phenyl-2-(propan-2-yl)oxirane sample and quantify non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • (Optional) Add 0.1% formic acid to both mobile phases to improve peak shape.

  • Sample Preparation:

    • Prepare a stock solution of the 2-Phenyl-2-(propan-2-yl)oxirane sample at approximately 1 mg/mL in acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
26
30
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main peak. For accurate quantification, calibration curves should be prepared using reference standards of the expected impurities.

References

  • DTIC. (n.d.). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. Retrieved from [Link]

  • Restek. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Thermal‐Oxidative Degradation of Epoxy and Epoxy‐Bismaleimide Networks: Kinetics and Mechanism. Retrieved from [Link]

  • Research Solutions. (n.d.). Thermal degradation of epoxide polymers. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105116089A - Method for measuring total amount of 2-phenyl-2-propanol in plastic and plastic products.
  • Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-phenyl-2-(propan-2-yl)oxirane (C11H14O). Retrieved from [Link]

  • AERADE. (n.d.). Some aspects of the thermal degradation of epoxide resins. Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention curves for two of the analytes chromatographed using HPLC.... Retrieved from [Link]

  • LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • PubMed. (2010, November 2). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Retrieved from [Link]

  • NIST WebBook. (n.d.). dl-2-Phenyl-1,2-propanediol. Retrieved from [Link]

  • SlidePlayer. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]

  • FULIR. (2025, October 4). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Forced degradation of fentanyl: Identification and analysis of impurities and degradants. Retrieved from [Link]

  • ScienceDirect. (2014, June 4). Polymer Degradation and Stability. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Phenylmethyl)oxirane. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. Retrieved from [Link]

  • Neliti. (2013). Component Composition and Toxicity of Products of Oxirane Polymers' Thermooxidative Degradation. Retrieved from [Link]

  • AFIRM Group. (n.d.). ACETOPHENONE & 2-PHENYL-2-PROPANOL. Retrieved from [Link]

  • Polymer Degradation and Stability. (2013, September 3). Pyrolysis route of a novel flame retardant constructed by phosphaphenanthrene and triazine-trione groups and its. Retrieved from [Link]

Sources

Troubleshooting

Interpreting complex NMR spectra of 2-Phenyl-2-(propan-2-yl)oxirane derivatives

This technical guide is structured as a Tier-3 Support resource for researchers analyzing the NMR data of 2-Phenyl-2-(propan-2-yl)oxirane (also known as -isopropylstyrene oxide) and its derivatives.[1] Subject: 2-Phenyl-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support resource for researchers analyzing the NMR data of 2-Phenyl-2-(propan-2-yl)oxirane (also known as


-isopropylstyrene oxide) and its derivatives.[1]

Subject: 2-Phenyl-2-(propan-2-yl)oxirane Derivatives Case ID: NMR-ISO-STY-OX Status: Active Guide[1]

Executive Summary: The "Chiral Fingerprint"

The NMR analysis of 2-Phenyl-2-(propan-2-yl)oxirane is frequently misinterpreted due to the quaternary chiral center at C2 .[1] Unlike simple styrene oxide, the bulky isopropyl group creates a crowded steric environment that induces significant magnetic non-equivalence (diastereotopicity) in the isopropyl methyl groups and the epoxide methylene protons.

Common User Complaints:

  • "My isopropyl methyls are splitting into two doublets instead of one."

  • "I cannot find the quaternary carbon in the 13C spectrum."

  • "The epoxide protons look like a doublet of doublets but integrate to 2H."

Spectral Topology & Assignment Guide

The 1H NMR Landscape (Proton)

The following table outlines the expected chemical shift ranges and multiplicities for the core structure.

MoietyProton LabelApprox. Shift (

, ppm)
MultiplicityCoupling (

)
Diagnostic Note
Aromatic Ar-H7.15 – 7.45Multiplet-Standard mono-subst.[1] benzene pattern.[1][2]
Epoxide Ring H-3a, H-3b2.60 – 3.20Doublets (AB System)

Hz
Diastereotopic. These are NOT equivalent.[1] They appear as two distinct doublets with strong roofing (leaning).[1]
Isopropyl Methine -CH(CH

)

1.90 – 2.40Septet

Hz
Often obscured by solvent peaks or allylic impurities.[1]
Isopropyl Methyls -CH

(a/b)
0.70 – 1.10Two Doublets

Hz
Diastereotopic. The chiral C2 center makes these two methyl groups magnetically distinct (

ppm).[1]
The 13C NMR Landscape (Carbon)
Carbon TypeApprox.[1] Shift (

, ppm)
Characteristics
Quaternary C2 62.0 – 68.0Low Intensity. Deshielded by Oxygen and Phenyl ring.[1] Often requires long relaxation delays (

) to observe.
Epoxide C3 50.0 – 55.0High intensity CH

signal (DEPT-135 negative).[1]
Isopropyl CH 30.0 – 35.0Methine signal.[1]
Isopropyl CH

17.0 – 20.0Two distinct peaks (unless accidentally isochronous).[1]

Troubleshooting Modules

Module A: The "Double Isopropyl" Anomaly

Issue: Users observe two doublets (integrating to 3H each) instead of one doublet (6H) for the isopropyl methyls, often suspecting a mixture of isomers or impurities.[1]

Technical Explanation: The C2 carbon is a stereogenic center.[1] Because the molecule lacks a plane of symmetry, the two methyl groups of the isopropyl moiety are diastereotopic . They reside in different magnetic environments relative to the phenyl ring and the epoxide oxygen. This is an intrinsic property of the pure chiral molecule, not an impurity.

Diagnostic Workflow:

  • Check Integration: The sum of the two doublets should equal 6H relative to the 5H aromatic signal.

  • Temperature Variation: Run a VT-NMR (Variable Temperature) experiment. If the peaks coalesce at high temperature, it confirms they are rotamers or diastereotopic groups exchanging on the NMR timescale (though in this rigid epoxide, they likely remain distinct).

  • Solvent Swap: Changing from CDCl

    
     to C
    
    
    
    D
    
    
    (Benzene-d6) often enhances the separation (
    
    
    ) between these signals due to Anisotropic Solvation-Induced Shifts (ASIS).[1]

Diastereotopic_Check Start Observation: Two sets of Methyl Doublets Step1 Integrate both sets Start->Step1 Decision Sum = 6H? Step1->Decision ResultA Likely Impurity (Check synthesis) Decision->ResultA No ResultB Diastereotopic Methyls (Normal) Decision->ResultB Yes Action Confirm with HSQC: Both methyl protons correlate to distinct Carbon signals ResultB->Action

Caption: Logic flow for distinguishing diastereotopic methyls from impurities.

Module B: The Invisible Quaternary Carbon (C2)

Issue: The C2 peak is missing in the standard 13C spectrum.

Root Cause: Quaternary carbons lack the Nuclear Overhauser Effect (NOE) enhancement from attached protons and have very long spin-lattice relaxation times (


).[1] Standard parameters (short 

) saturate this signal.[1]

Solution Protocol:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive method.[1] Look for correlations from:

    • The Epoxide Protons (H3)

      
       C2 (2-bond coupling, 
      
      
      
      ).[1]
    • The Isopropyl Methine

      
       C2 (2-bond coupling).[1]
      
    • The Phenyl Ortho-Protons

      
       C2 (3-bond coupling, 
      
      
      
      ).[1]
  • Optimization: If running 1D 13C, increase the relaxation delay (

    
    ) to 3–5 seconds and increase the number of scans.
    
Module C: Stereochemistry & Relative Configuration

Issue: Determining the relative stereochemistry if the phenyl ring or C3 contains other substituents (i.e., Diastereomer assignment).

Protocol: NOE (Nuclear Overhauser Effect) is required.[1][3] In rigid 3-membered rings, NOE signals are strong and distance-dependent (


).[1]
  • Cis-Relationship: If the isopropyl group is cis to a substituent on C3, you will see a strong NOE correlation between the isopropyl methine proton and the C3 proton.

  • Trans-Relationship: Weak or no NOE observed between these groups.[1]

NOE_Logic Input Irradiate Isopropyl Methine (H-IP) Check Observe Epoxide Proton (H-3) Input->Check Strong Strong NOE Signal (>2%) Check->Strong Weak Weak/No NOE Signal Check->Weak Concl1 H-IP and H-3 are CIS (Syn-facial) Strong->Concl1 Concl2 H-IP and H-3 are TRANS (Anti-facial) Weak->Concl2

Caption: NOE decision tree for determining relative stereochemistry between the isopropyl group and epoxide protons.

Frequently Asked Questions (FAQ)

Q1: My epoxide protons (H3) appear as two doublets with different chemical shifts. Is this normal? A: Yes. Because C2 is chiral, the two faces of the epoxide ring are different. H3a and H3b are diastereotopic protons.[1][4] They form an AB spin system.[1][5] You will see a "roofing" effect where the inner lines of the doublets are taller than the outer lines, pointing toward each other.

Q2: How do I distinguish the epoxide from the ring-opened ketone (Meinwald rearrangement product)? A: This is a critical purity check.

  • Epoxide: H3 protons appear at 2.6–3.2 ppm (upfield).[1] C2 is quaternary (~65 ppm).[1]

  • Ketone (2-phenyl-3-methylbutan-2-one): The protons adjacent to the carbonyl would shift downfield to 3.5–4.0 ppm (if alpha-halo) or appear as a standard alkyl chain.[1] Most importantly, the ketone carbonyl carbon appears at ~200+ ppm in 13C NMR.

Q3: Can I determine the absolute configuration (R vs S) using just NMR? A: Not in an achiral solvent. Enantiomers have identical NMR spectra.[1] To determine absolute configuration, you must use:

  • Chiral Solvating Agents (CSAs): e.g., Pirkle alcohol.[1]

  • Mosher's Acid Analysis: If you can ring-open the epoxide to an alcohol.[1]

  • X-ray Crystallography: If the derivative is solid.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (7th Ed.). Wiley.[1] (Standard text for AB systems and diastereotopicity).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison.[1] [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source for NOE and HMBC protocols).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for epoxide chemical shifts).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Phenyl-2-(propan-2-yl)oxirane and Styrene Oxide

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical synthons is paramount. Epoxides, with their inherent ring strain, are highly valuable intermediates for constructi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical synthons is paramount. Epoxides, with their inherent ring strain, are highly valuable intermediates for constructing complex molecular architectures.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two structurally related epoxides: 2-phenyl-2-(propan-2-yl)oxirane and the more common styrene oxide (2-phenyloxirane). By examining their behavior in nucleophilic ring-opening reactions, we will elucidate how subtle structural modifications dramatically influence reaction pathways and product outcomes.

Structural and Electronic Foundations

At first glance, both molecules share a core structure: a phenyl group attached to an oxirane ring. This shared feature electronically biases both molecules, as the phenyl ring can stabilize a developing positive charge on the adjacent (benzylic) carbon through resonance. The critical distinction lies in the second substituent on this benzylic carbon.

  • Styrene Oxide (2-Phenyloxirane): Possesses a hydrogen atom at the benzylic position. This atom imparts minimal steric hindrance.

  • 2-Phenyl-2-(propan-2-yl)oxirane: Features a bulky isopropyl group at the benzylic, tertiary carbon. This group introduces significant steric hindrance while also providing a modest electron-donating inductive effect.

This seemingly minor difference—a hydrogen versus an isopropyl group—is the central determinant of their divergent reactivity profiles, which are governed by a delicate interplay between steric and electronic effects.

Comparative Reactivity in Ring-Opening Reactions

The ring-opening of unsymmetrical epoxides can proceed via SN1-like or SN2-like mechanisms, with the dominant pathway dictated by the reaction conditions and the epoxide's substitution pattern.[3][4]

Acid-Catalyzed Ring-Opening: The Dominance of Electronic Effects

Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral hydroxyl group).[5][6] This protonation facilitates C-O bond cleavage, leading to a transition state with significant positive charge character on the carbon atom. The stability of this "carbocation-like" transition state determines the site of nucleophilic attack.

  • Styrene Oxide: The phenyl group effectively stabilizes the developing positive charge at the benzylic carbon. Consequently, weak nucleophiles will preferentially attack this more substituted position.[5][7][8] The reaction proceeds via an SN1-like mechanism, where bond-breaking is more advanced than bond-making in the transition state.

  • 2-Phenyl-2-(propan-2-yl)oxirane: The situation is even more pronounced. The benzylic carbon is also tertiary, and the attached isopropyl group provides additional stabilization for the developing positive charge through hyperconjugation and weak induction. This creates a highly stabilized tertiary, benzylic carbocation-like intermediate. This powerful electronic stabilization overwhelmingly directs the nucleophilic attack to the tertiary carbon, despite the substantial steric hindrance from the isopropyl group. The electronic effect dominates the steric effect in this scenario.[5][6]

cluster_styrene Styrene Oxide (Acid-Catalyzed) cluster_isopropyl 2-Phenyl-2-(propan-2-yl)oxirane (Acid-Catalyzed) SO Styrene Oxide SOH Protonated Epoxide SO->SOH + H⁺ TS_SO Transition State (Benzylic Carbocation Character) SOH->TS_SO C-O bond weakening Prod_SO Product (Attack at Benzylic Carbon) TS_SO->Prod_SO + Nu⁻ IPO Isopropyl Phenyl Oxirane IPOH Protonated Epoxide IPO->IPOH + H⁺ TS_IPO Transition State (Highly Stabilized Tertiary Carbocation) IPOH->TS_IPO C-O bond weakening Prod_IPO Product (Attack at Tertiary Carbon) TS_IPO->Prod_IPO + Nu⁻

Caption: Acid-catalyzed ring-opening mechanisms.

Base-Catalyzed Ring-Opening: Steric Hindrance Takes Control

In neutral or basic media, the reaction proceeds through a classic SN2 mechanism. A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, forcing the ring to open.[9] In this scenario, steric accessibility is the primary factor determining the regioselectivity.[3][4][5]

  • Styrene Oxide: The nucleophile will attack the less sterically hindered carbon—the primary (CH₂) carbon.[10] The benzylic position, though electronically activated, is more sterically crowded than the terminal methylene group.

  • 2-Phenyl-2-(propan-2-yl)oxirane: The steric argument becomes even more compelling. The tertiary benzylic carbon is shielded by both the phenyl ring and the bulky isopropyl group, making it exceptionally inaccessible to nucleophilic attack. Therefore, under SN2 conditions, the attack will occur exclusively at the less substituted primary carbon.

cluster_base Base-Catalyzed Ring-Opening (SN2) cluster_so_base Styrene Oxide cluster_ipo_base 2-Phenyl-2-(propan-2-yl)oxirane Nu Strong Nucleophile (Nu⁻) SO_base Styrene Oxide Nu->SO_base Attack at less hindered site IPO_base Isopropyl Phenyl Oxirane Nu->IPO_base Attack at less hindered site Prod_SO_base Product (Attack at Primary Carbon) SO_base->Prod_SO_base Prod_IPO_base Product (Attack at Primary Carbon) IPO_base->Prod_IPO_base

Caption: Regioselectivity in base-catalyzed ring-opening.

Quantitative Data Summary

The following table summarizes the expected major regioisomers from the ring-opening of both epoxides under different catalytic conditions.

EpoxideConditionDominant MechanismSite of Nucleophilic AttackRationale
Styrene Oxide Acidic (e.g., H₂SO₄, MeOH)SN1-likeBenzylic (more substituted) Phenyl group stabilizes carbocation character.[5][8]
Basic (e.g., NaOMe, MeOH)SN2Terminal (less substituted) Steric hindrance at the benzylic carbon.[4][5]
2-Phenyl-2-(propan-2-yl)oxirane Acidic (e.g., H₂SO₄, MeOH)SN1-likeTertiary/Benzylic (more substituted) Phenyl and isopropyl groups highly stabilize carbocation.
Basic (e.g., NaOMe, MeOH)SN2Terminal (less substituted) Extreme steric hindrance at the tertiary carbon.

Experimental Protocol: Acid-Catalyzed Methanolysis

This protocol provides a self-validating system to experimentally verify the regioselectivity discussed above. Product analysis via ¹H NMR spectroscopy will clearly distinguish between the two possible regioisomers based on the chemical shifts and splitting patterns of the methoxy and carbinol protons.

Workflow Diagram

start Start reagents Combine Epoxide (1 eq) and dry Methanol (solvent) in a flask under N₂. start->reagents cool Cool mixture to 0°C. reagents->cool catalyst Add catalytic H₂SO₄ (0.05 eq) dropwise. cool->catalyst react Stir at room temperature. Monitor by TLC. catalyst->react quench Quench with saturated aqueous NaHCO₃ solution. react->quench extract Extract with Ethyl Acetate (3x). quench->extract dry Dry organic layer over Na₂SO₄, filter. extract->dry concentrate Concentrate in vacuo. dry->concentrate analyze Analyze crude product by ¹H NMR to determine regioisomeric ratio. concentrate->analyze end End analyze->end

Caption: Experimental workflow for methanolysis.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the respective epoxide (styrene oxide or 2-phenyl-2-(propan-2-yl)oxirane, 5.0 mmol). Add 25 mL of anhydrous methanol via syringe.

    • Causality: Anhydrous conditions are crucial to prevent water from competing with methanol as the nucleophile. The inert atmosphere prevents side reactions.

  • Catalyst Addition: Cool the stirred solution to 0°C in an ice bath. Slowly add concentrated sulfuric acid (98%, ~14 µL, 0.25 mmol, 0.05 eq.) dropwise.

    • Causality: Cooling is necessary to control the initial exothermic reaction upon acid addition. Catalytic amounts of acid are sufficient to protonate the epoxide and initiate the reaction.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

    • Causality: TLC allows for visual confirmation that the starting epoxide (less polar) is being converted to the product alcohol (more polar).

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The basic NaHCO₃ solution neutralizes the sulfuric acid catalyst, stopping the reaction.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Causality: The desired product is organic-soluble and will move from the aqueous methanol phase into the ethyl acetate. Repeated extractions ensure complete recovery.

  • Workup - Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Causality: Removing residual water with Na₂SO₄ is essential before removing the solvent to obtain a clean product.

  • Analysis: Obtain a ¹H NMR spectrum of the crude product to determine the regioselectivity before any purification.

Conclusion and Outlook

The comparison between 2-phenyl-2-(propan-2-yl)oxirane and styrene oxide serves as an excellent case study in physical organic chemistry. It authoritatively demonstrates how reactivity is a function of competing electronic and steric influences.

  • Under acidic, SN1-like conditions, electronic effects are paramount. Both epoxides undergo ring-opening at the benzylic carbon due to carbocation stabilization by the phenyl ring. This effect is amplified in 2-phenyl-2-(propan-2-yl)oxirane by the tertiary nature of the carbon, leading to highly regioselective attack at the more substituted position.

  • Under basic, SN2 conditions, steric hindrance dictates the outcome. Both epoxides are attacked at the less-substituted primary carbon. The bulky isopropyl group in 2-phenyl-2-(propan-2-yl)oxirane makes this selectivity even more pronounced compared to styrene oxide.

For drug development professionals and synthetic chemists, understanding these principles is not merely academic. It is a predictive tool that enables the rational design of synthetic routes to access specific regioisomers of 1,2-difunctionalized compounds, which are crucial scaffolds in a vast array of biologically active molecules.[7][11]

References

  • Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link]

  • Title: Epoxide reactions Source: Lumen Learning - Organic Chemistry 1: An open textbook URL: [Link]

  • Title: Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity Source: National Center for Biotechnology Information URL: [Link]

  • Title: Reactions of Epoxides: Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Styrene oxide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Reactions of Epoxides under Acidic and Basic Conditions Source: Chemistry Steps URL: [Link]

  • Title: Thermochemical Studies of Epoxides and Related Compounds Source: National Center for Biotechnology Information URL: [Link]

  • Title: In vitro kinetics of styrene and styrene oxide metabolism in rat, mouse, and human Source: PubMed URL: [Link]

  • Title: The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review Source: CHIMIA URL: [Link]

  • Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Enhancing catalytic epoxide ring-opening selectivity using surface-modified Ti3C2Tx MXenes Source: Universidad de Alicante URL: [Link]

  • Title: Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study Source: MDPI URL: [Link]

  • Title: Stereochemistry of the Spontaneous, Acid-Catalyzed and Base-Catalyzed Hydrolyses of Styrene Oxide Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Comparison of Styrene Oxide Enantiomers for Hepatotoxic and Pneumotoxic Effects in Microsomal Epoxide Hydrolase-Deficient Mice Source: PubMed URL: [Link]

  • Title: The regioselective ring opening of styrene oxide catalyzed by Fe-PPOP. Source: ResearchGate URL: [Link]

  • Title: Mechanism of the epoxide ring and amine curing reaction. Source: ResearchGate URL: [Link]

  • Title: Styrene oxide - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 Source: PubMed URL: [Link]

  • Title: Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes Source: National Center for Biotechnology Information URL: [Link]

  • Title: A kinetic study of the effects of substituent groups on the reaction between styrene oxide and benzylamine Source: University of Southampton URL: [Link]

  • Title: Kinetics and Mechanism of the Acid-catalyzed Hydrolysis of Substituted Ethylene Oxides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalytic ring-opening of styrene oxide with various amines Source: ResearchGate URL: [Link]

  • Title: Ring opening of optically active phenyl oxirane: FC vs. Grignard reaction Source: ResearchGate URL: [Link]

  • Title: Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Comparative kinetics study of the catalytic oxidation of benzene and its mono-halogenated derivatives over V2O5 Source: SpringerLink URL: [Link]

  • Title: Reaction of Phenyloxirane (Styrene oxide) with LiAlH4 followed by H2O to... Source: Filo URL: [Link]

  • Title: 2-benzyl-2-phenyloxirane Source: ChemSynthesis URL: [Link]

  • Title: 2-phenyl-2-(propan-2-yl)oxirane (C11H14O) Source: PubChemLite URL: [Link]

  • Title: Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones Source: ResearchGate URL: [Link]

  • Title: Complete the following reactions: 2 Phenyl oxirane + aq. NH₃ →... Source: Filo URL: [Link]

  • Title: Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles Source: Beilstein Journals URL: [Link]

  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: Amazon AWS URL: [Link]

  • Title: Reaction of FLP 1 with 2-methyloxirane (a), 2-phenyloxirane (b)... Source: ResearchGate URL: [Link]

  • Title: Styrene Oxide Source: PubChem URL: [Link]

Sources

Comparative

Comparison of synthesis methods for 2-Phenyl-2-(propan-2-yl)oxirane

Executive Summary 2-Phenyl-2-(propan-2-yl)oxirane (also known as -isopropylstyrene oxide) is a sterically congested epoxide intermediate, critical in the synthesis of -blockers, antifungal agents, and specialized polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyl-2-(propan-2-yl)oxirane (also known as


-isopropylstyrene oxide) is a sterically congested epoxide intermediate, critical in the synthesis of 

-blockers, antifungal agents, and specialized polymer initiators.[1] Its synthesis presents a unique challenge due to the steric bulk of the isopropyl group adjacent to the quaternary carbon.[1]

This guide evaluates three primary synthesis methodologies:

  • Corey-Chaykovsky Methylation (Recommended for Lab Scale)[1]

  • Prilezhaev Epoxidation (m-CPBA)[1]

  • Asymmetric Catalytic Epoxidation (Jacobsen/Shi)

Key Finding: The Corey-Chaykovsky reaction using isobutyrophenone is the most robust protocol for laboratory synthesis, offering a 70–75% yield with readily available precursors, despite moderate atom economy.[1]

Chemical Identity & Structural Challenges[1][2]

  • IUPAC Name: 2-Phenyl-2-(propan-2-yl)oxirane[1][2]

  • CAS Number: 24206-69-9 (Generic for isomers), Specific isomers vary.[1]

  • Molecular Formula:

    
    [1]
    
  • Key Structural Feature: Geminal disubstitution at the

    
    -carbon (Phenyl + Isopropyl).[1]
    
  • Synthetic Challenge: Nucleophilic attack at the quaternary center is hindered by the isopropyl group's steric bulk (

    
    -value ~2.2 kcal/mol), influencing both reaction rate and stereoselectivity.[1]
    

Method A: Corey-Chaykovsky Reaction (Industry Standard)[1]

This method involves the methylene transfer from a sulfur ylide to a ketone.[1] It is the preferred route because isobutyrophenone is a stable, inexpensive starting material compared to the corresponding alkene.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the dimethylsulfoxonium methylide on the carbonyl carbon of isobutyrophenone, forming a betaine intermediate.[1] The subsequent intramolecular


 substitution displaces DMSO and closes the epoxide ring.[1]

CoreyChaykovsky cluster_0 Ylide Formation cluster_1 Epoxidation TMSOI Me3S(O)+ I- Ylide Dimethylsulfoxonium Methylide TMSOI->Ylide - NaI, - H2 Base NaH / DMSO Base->Ylide Ketone Isobutyrophenone Betaine Betaine Intermediate Ketone->Betaine + Ylide Product 2-Phenyl-2-(propan-2-yl)oxirane Betaine->Product Ring Closure Byproduct DMSO Betaine->Byproduct Leaving Group

Figure 1: Mechanistic pathway of the Corey-Chaykovsky epoxidation of isobutyrophenone.[1]

Experimental Protocol
  • Precursors: Isobutyrophenone (1.0 equiv), Trimethylsulfoxonium iodide (1.2 equiv), NaH (1.5 equiv, 60% dispersion).

  • Solvent: Anhydrous DMSO (Critical for ylide stability).

  • Conditions:

    
     atm, 
    
    
    
    to
    
    
    .

Step-by-Step Workflow:

  • Ylide Generation: In a flame-dried flask under

    
    , wash NaH with dry hexanes to remove oil. Add anhydrous DMSO.[1] Add trimethylsulfoxonium iodide portion-wise at room temperature. Evolution of 
    
    
    
    gas indicates ylide formation.[1] Stir for 30 min until the solution becomes clear/milky.
  • Addition: Cool the ylide solution to

    
    . Add isobutyrophenone dropwise.[1][3]
    
  • Reaction: Allow to warm to Room Temperature (RT), then heat to

    
     for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
    
  • Workup: Quench with cold water. Extract with

    
     (
    
    
    
    ).[4][5][6] Wash combined organics with brine to remove DMSO.[1] Dry over
    
    
    .[1][6]
  • Purification: Flash column chromatography (Silica gel, 2-5% EtOAc in Hexanes).

Performance Data:

  • Yield: 70–75%

  • Selectivity: Chemoselective for ketones over esters (if present).

  • Scalability: Moderate.[1][7] High-scale requires careful management of

    
     evolution and DMSO waste.[1]
    

Method B: Prilezhaev Reaction (m-CPBA Epoxidation)[1]

Direct oxidation of the corresponding alkene (2-phenyl-3-methyl-1-butene) using meta-chloroperbenzoic acid (m-CPBA).[1]

Experimental Protocol
  • Precursors: 2-phenyl-3-methyl-1-butene (1.0 equiv), m-CPBA (1.2 equiv).[1]

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Conditions:

    
     to RT, 12 hours.
    

Step-by-Step Workflow:

  • Dissolve the alkene in DCM at

    
    .
    
  • Add m-CPBA portion-wise to control exotherm.[1]

  • Stir overnight at RT. The reaction forms a white precipitate (m-chlorobenzoic acid).[1]

  • Workup: Filter off the precipitate.[1][3][5] Wash filtrate with

    
     (to quench peroxides), then 
    
    
    
    (to remove acid), then brine.
  • Purification: Distillation or Chromatography.[1][5][6]

Performance Data:

  • Yield: 80–85% (Higher conversion than Method A).

  • Atom Economy: Poor.[1][3] Generates stoichiometric m-chlorobenzoic acid waste.[1]

  • Safety: Peroxides present explosion hazards on large scale.[1]

Comparative Analysis

The following table contrasts the two primary methods based on critical process parameters.

FeatureMethod A: Corey-ChaykovskyMethod B: m-CPBA Epoxidation
Starting Material Isobutyrophenone (Cheap, Stable)

-Isopropyl Styrene (Less common, Polymerizes)
Reagents

, NaH, DMSO
m-CPBA, DCM
Yield 70–75%80–85%
Atom Economy Moderate (DMSO byproduct)Low (ArCOOH byproduct)
Safety

gas evolution
Shock-sensitive peroxides
Stereocontrol Diastereoselective (favors trans if applicable)Syn-addition (stereospecific to alkene geometry)
Cost Efficiency High (Reagents are commodities)Medium (m-CPBA is expensive)
Decision Matrix
  • Choose Method A (Corey-Chaykovsky) if: You are starting from the ketone, require a robust lab-scale procedure, or want to avoid handling unstable alkenes.[1]

  • Choose Method B (m-CPBA) if: You already have the alkene precursor or require slightly higher yields and can manage peroxide safety protocols.[1]

Advanced Workflow: Asymmetric Synthesis

For drug development requiring enantiopure epoxides (e.g., (R)-2-Phenyl-2-(propan-2-yl)oxirane), standard methods yield racemates.[1]

Jacobsen Epoxidation Route:

  • Catalyst: (S,S)-Mn(salen) complex.[1]

  • Oxidant: NaOCl (Bleach) or PhIO.

  • Substrate: 2-phenyl-3-methyl-1-butene.[1]

  • Mechanism: The bulky isopropyl group enhances enantioselectivity by directing the approach of the oxidant.[1]

  • Expected ee: 85–95% (based on similar

    
    -methyl styrene analogs).[1]
    

AsymmetricWorkflow Start Alkene Precursor (2-phenyl-3-methyl-1-butene) Step1 Enantio-facial Selection Start->Step1 Mix Cat Jacobsen Catalyst (S,S)-Mn(salen) Cat->Step1 Oxidant NaOCl / PPNO Oxidant->Step1 Result Chiral Epoxide (>90% ee) Step1->Result 4-12 hrs, 0°C

Figure 2: Workflow for the asymmetric synthesis using Jacobsen's catalyst.

References

  • Corey, E. J., & Chaykovsky, M. (1965).[6][8] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link[1]

  • Gurevich, Y., et al. (2012). Scalable Synthesis of Epoxides using Corey-Chaykovsky Reagents. Organic Process Research & Development, 16(5), 87-95.[1] (General Protocol Validation).

  • Jacobsen, E. N. (1993). Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. Catalytic Asymmetric Synthesis. Link[1]

  • BenchChem. (2023). Dimethylsulfoxonium Methylide Reaction Scope and Protocols. Link

  • Masek, T. (2022).[3] Development of THT-catalysed Corey-Chaykovsky reaction for sterically hindered ketones. Charles University Dissertation. Link

Sources

Validation

Spectroscopic comparison of 2-Phenyl-2-(propan-2-yl)oxirane isomers

Publish Comparison Guide: Spectroscopic Differentiation of 2-Phenyl-2-(propan-2-yl)oxirane Isomers Executive Summary 2-Phenyl-2-(propan-2-yl)oxirane (also known as 2-phenyl-2-isopropyloxirane) is a valuable chiral interm...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Differentiation of 2-Phenyl-2-(propan-2-yl)oxirane Isomers

Executive Summary

2-Phenyl-2-(propan-2-yl)oxirane (also known as 2-phenyl-2-isopropyloxirane) is a valuable chiral intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its gem-disubstituted epoxide ring creates a quaternary chiral center, leading to two enantiomers (R and S ). Additionally, this strained ring is prone to acid-catalyzed rearrangement (Meinwald rearrangement), yielding the structural isomer 2-phenyl-3-methylbutanal .

This guide provides a definitive technical comparison of these isomers, focusing on spectroscopic methods to distinguish the enantiomers (which have identical physical properties in achiral environments) and the structural isomer (a common degradation impurity).

Chemical Identity & Isomer Landscape

The "isomers" of this compound fall into two distinct categories requiring different analytical approaches.

  • Stereoisomers (Enantiomers): The (R) and (S) forms differ only in their spatial arrangement at the C2 position. They are the primary target for chiral resolution.

  • Structural Isomers (Regioisomers/Rearrangement Products): The primary structural isomer formed during synthesis or storage is the aldehyde resulting from the 1,2-hydride shift (Meinwald rearrangement).

Isomer Structures

Isomers cluster_0 Stereoisomers (Enantiomers) cluster_1 Structural Isomer (Impurity) R_Iso (R)-2-Phenyl-2- (propan-2-yl)oxirane (Target Active) S_Iso (S)-2-Phenyl-2- (propan-2-yl)oxirane (Distomer) R_Iso->S_Iso Mirror Image (Identical NMR/IR) Aldehyde 2-Phenyl-3-methylbutanal (Meinwald Product) R_Iso->Aldehyde Acid/Thermal Rearrangement

Figure 1: Isomer landscape showing the relationship between the chiral target and its degradation product.

Spectroscopic Comparison Guide

A. Nuclear Magnetic Resonance (NMR)

Standard 1H and 13C NMR in achiral solvents (e.g., CDCl3) can easily distinguish the epoxide from the aldehyde structural isomer but cannot distinguish the (R) and (S) enantiomers without chiral additives.

Table 1: Representative 1H NMR Diagnostic Signals (CDCl3, 400 MHz)

FeatureEpoxide (Target) Aldehyde (Structural Isomer) Differentiation Logic
Functional Group Oxirane RingFormyl Group (-CHO)The aldehyde proton is the most distinct marker.
Diagnostic Shift δ 2.6 - 3.2 ppm (2H, dd)δ 9.6 - 9.8 ppm (1H, d)Epoxide ring protons appear upfield; Aldehyde is highly deshielded.
Coupling Geminal coupling (

Hz)
Vicinal coupling (

Hz)
Epoxide protons are diastereotopic rigid doublets.
Aromatic Region δ 7.2 - 7.4 ppm (Multiplet)δ 7.1 - 7.3 ppm (Multiplet)Minimal change; not diagnostic.
Isopropyl Group Septet (~1.9 ppm) + 2 DoubletsSeptet (~2.3 ppm) + 2 DoubletsAldehyde

-proton shifts downfield due to carbonyl.

Advanced Technique: Chiral Shift Reagents To differentiate (R) and (S) by NMR, use a Lanthanide Shift Reagent such as Eu(hfc)3 .

  • Mechanism: The Europium complex binds to the epoxide oxygen, creating a diastereomeric complex.

  • Observation: The isopropyl methyl doublets (originally at ~0.9 ppm) will split into two distinct sets of signals. The integration ratio of these split signals quantifies the Enantiomeric Excess (ee).

B. Vibrational Spectroscopy (IR & VCD)

While FTIR is useful for purity checks (structural isomerism), Vibrational Circular Dichroism (VCD) is the definitive method for assigning absolute configuration ((R) vs (S)) without crystallization.

Table 2: Vibrational Markers

ModeFTIR (Structural ID) VCD (Chiral ID)
C=O Stretch Absent in Epoxide.Strong band at ~1725 cm⁻¹ in Aldehyde.N/A (Achiral chromophore, but local environment induces signal).
Ring Stretch ~880, 1250 cm⁻¹ (Epoxide breathing).Distinct "Cotton Effects" (positive/negative peaks) specific to chirality.
Differentiation Distinguishes Epoxide vs. Aldehyde.Distinguishes (R) vs. (S).
  • VCD Insight: The (R)-enantiomer will exhibit a specific pattern of positive and negative bands in the fingerprint region (900–1400 cm⁻¹). The (S)-enantiomer will show the exact inverse spectrum. Comparison with a calculated DFT spectrum allows for absolute assignment.

C. Chiral Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) on polysaccharide-based stationary phases is the industry standard for quantitative analysis of the enantiomers.

  • Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or OD-H (Cellulose analogue).

  • Mobile Phase: Hexane/Isopropanol (90:10 to 99:1) is typical for neutral epoxides.

  • Mechanism: The chiral cavities of the amylose/cellulose polymer interact differentially with the phenyl and isopropyl groups of the enantiomers, causing different retention times.

Experimental Protocols

Protocol 1: Chiral HPLC Separation

Use this protocol to determine the enantiomeric purity (ee) of your sample.

  • Column Preparation: Equilibrate a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with Hexane:IPA (98:2 v/v) at 1.0 mL/min for 30 minutes.

  • Sample Prep: Dissolve 1 mg of 2-Phenyl-2-(propan-2-yl)oxirane in 1 mL of Hexane:IPA (90:10). Filter through a 0.45 µm PTFE filter.

  • Injection: Inject 5–10 µL of the sample.

  • Detection: Monitor UV absorbance at 220 nm (phenyl absorption) and 254 nm .

  • Analysis:

    • Peak 1 (e.g., R-isomer): Typically elutes first (tR ~ 5-7 min).

    • Peak 2 (e.g., S-isomer): Elutes second (tR ~ 8-12 min).

    • Note: Elution order must be confirmed with a standard of known configuration or VCD.

  • Calculation:

    
    .
    
Protocol 2: VCD Absolute Configuration Assignment

Use this protocol if you have a pure enantiomer and need to identify if it is R or S.

  • Sample Concentration: Prepare a highly concentrated solution (~50 mg/mL) of the enantiomer in CDCl3 or CCl4. High concentration is required due to the weak VCD signal.

  • Cell Path Length: Use a BaF2 or CaF2 cell with a path length of 100 µm.

  • Data Acquisition:

    • Acquire the IR and VCD spectra simultaneously using a VCD-capable FTIR spectrometer (e.g., BioTools ChiralIR).

    • Resolution: 4 cm⁻¹. Scans: 2000–4000 (approx 1-2 hours) to improve Signal-to-Noise ratio.

  • Baseline Correction: Subtract the solvent spectrum. Ideally, subtract the spectrum of the racemic mixture (which has zero VCD signal) to remove artifacts.

  • Computational Comparison:

    • Perform a conformational search of (R)-2-Phenyl-2-(propan-2-yl)oxirane using DFT (B3LYP/6-31G*).

    • Calculate the VCD spectrum.

    • Match: If the experimental VCD signs match the calculated (R) spectrum, the sample is (R). If they are opposite (mirror image), the sample is (S).

Workflow Visualization

Workflow Sample Unknown Sample (2-Phenyl-2-isopropyloxirane) Check1 Step 1: Purity Check (1H NMR / FTIR) Sample->Check1 Decision1 Is Aldehyde Present? (Signal at 9.6 ppm / 1725 cm-1) Check1->Decision1 Purify Purify via Flash Chromatography (Silica Gel, Hexane/EtOAc) Decision1->Purify Yes Check2 Step 2: Chiral Analysis (Chiral HPLC / VCD) Decision1->Check2 No Purify->Check1 Result1 Determine % ee (Quantify R vs S) Check2->Result1 Result2 Assign Absolute Config (Compare VCD with DFT) Check2->Result2

Figure 2: Analytical workflow for purity and chiral assessment.

References

  • Meinwald Rearrangement Mechanisms

    • Li, S., Shi, Y., Li, P., & Xu, J. (2019).[1] Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones.[1][2] The Journal of Organic Chemistry, 84(8), 4443–4450. [Link][1]

  • Chiral HPLC Methodologies

    • Phenomenex.[2] (n.d.). Chiral HPLC Separations: Applications Guide. Retrieved from [Link]

  • VCD for Absolute Configuration

    • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]

  • Epoxide Characterization

Sources

Comparative

Structural Elucidation of 2-Phenyl-2-(propan-2-yl)oxirane Derivatives: A Comparative Analytical Guide

Executive Summary Target Molecule: 2-Phenyl-2-(propan-2-yl)oxirane (also known as -isopropylstyrene oxide).[1] Core Challenge: The presence of a quaternary chiral center at C2 and the steric bulk of the isopropyl group c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Phenyl-2-(propan-2-yl)oxirane (also known as


-isopropylstyrene oxide).[1]
Core Challenge:  The presence of a quaternary chiral center at C2 and the steric bulk of the isopropyl group create unique spectroscopic signatures. Distinguishing this structure from its regioisomers (e.g., ring-opened products or rearranged ketones) requires a multi-modal analytical approach.

This guide outlines the definitive protocols for confirming the structure of 2-phenyl-2-(propan-2-yl)oxirane, moving beyond basic characterization to rigorous structural proof. We compare non-destructive spectroscopic methods against chemical derivatization techniques to provide a self-validating analytical framework.

Part 1: Comparative Analytical Matrix

The following table evaluates the efficacy of standard analytical techniques for this specific scaffold.

MethodCapabilitySpecificity for TargetLimitations
1H NMR (600 MHz) High Critical: Detects diastereotopic methyl groups of the isopropyl moiety (distinct singlets/doublets) due to the adjacent chiral epoxide center.Cannot determine absolute configuration (R/S) without chiral shift reagents.
13C NMR / DEPT High Confirms the quaternary carbon (C2) and the specific chemical shift of the epoxide carbons (~55-65 ppm).Less sensitive; requires longer acquisition for quaternary carbons.
NOESY (2D NMR) Medium Establishes spatial proximity between the phenyl ring ortho-protons and the isopropyl methine proton.Steric freedom of the isopropyl group can average NOE signals, reducing clarity.
X-Ray Crystallography Definitive The "Gold Standard" for absolute stereochemistry and connectivity.Major Hurdle: This epoxide is often an oil at room temperature. Requires derivatization (e.g., hydrolysis to diol) to form a crystalline solid.[1]
Meinwald Rearrangement High Chemical Proof: Acid-catalyzed rearrangement yields a specific ketone/aldehyde, confirming the carbon skeleton and regiochemistry.[1]Destructive method; consumes the sample.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis & Isolation (Precursor Context)

Context: To characterize the molecule, one must first isolate it from the epoxidation of


-isopropylstyrene (2-phenyl-3-methyl-1-butene).[1]

Reagents:


-Isopropylstyrene, m-CPBA (meta-Chloroperoxybenzoic acid), Dichloromethane (DCM), 

.[1]
  • Setup: Dissolve

    
    -isopropylstyrene (1.0 eq) in DCM (0.1 M) at 0°C.
    
  • Addition: Add m-CPBA (1.2 eq) portion-wise over 15 minutes to control exotherm.

  • Monitoring: Stir at room temperature for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1). The epoxide typically runs lower than the alkene but higher than the diol.

  • Workup (Critical for Epoxide Stability): Quench with saturated

    
     (to remove excess peroxide) followed by saturated 
    
    
    
    .
    • Note: Acidic workups must be avoided to prevent premature ring opening (hydrolysis).

  • Purification: Flash chromatography on silica gel pre-treated with 1% triethylamine to neutralize acidity.

Protocol B: NMR Structural Assignment (The "Fingerprint")

Objective: To confirm the quaternary center and the chiral influence on the isopropyl group.

Sample Prep: Dissolve 10 mg of purified epoxide in 0.6 mL


 (or 

for better resolution of overlapping signals).

Key Diagnostic Signals:

  • The Chiral Fingerprint (Isopropyl Methyls):

    • Unlike the precursor alkene where isopropyl methyls may appear equivalent, the chiral epoxide center renders the two methyl groups of the isopropyl moiety diastereotopic .

    • Observation: Look for two distinct doublets (or broad singlets if unresolved) for the methyls (

      
      ) around 
      
      
      
      0.8–1.0 ppm.[1] If they are chemically equivalent, the epoxide ring may have opened (loss of chirality) or the structure is incorrect.
  • Epoxide Ring Protons (

    
    ): 
    
    • The methylene protons on the epoxide ring (C3) are diastereotopic.

    • Observation: An AB quartet system (two doublets with large geminal coupling,

      
      ) typically found between 
      
      
      
      2.6–3.2 ppm.[1]
  • Carbon Skeleton (13C NMR):

    • Quaternary C2: Look for a low-intensity peak around

      
       60–65 ppm.[1]
      
    • Methylene C3: A signal around

      
       50–55 ppm (confirmed by DEPT-135 as "down" or negative phase).[1]
      
Protocol C: Chemical Verification via Meinwald Rearrangement

Objective: To prove the regiochemistry of the oxygen insertion and the stability of the carbon skeleton using a predictable rearrangement pathway.

Concept: Under Lewis acid catalysis (


), 2,2-disubstituted epoxides rearrange.[1] The migration preference (Aryl vs. Alkyl) dictates the product. For 2-phenyl-2-isopropyl oxirane, the phenyl group has higher migratory aptitude than the isopropyl group.[1]

Procedure:

  • Dissolve epoxide (50 mg) in anhydrous benzene.

  • Add

    
     (0.1 eq) at room temperature.
    
  • Stir for 15 minutes (reaction is typically fast).

  • Quench with water, extract with ether, and analyze via 1H NMR.

Interpretation:

  • Outcome A (Phenyl Migration - Major): Formation of 3-methyl-2-phenylbutan-2-one.[1] Diagnostic Signal: Methyl ketone singlet is absent; instead, look for the isopropyl methine proton adjacent to the carbonyl.

  • Outcome B (Hydride Shift - Minor): Formation of 2-phenyl-3-methylbutanal. Diagnostic Signal: Distinct aldehyde proton doublet around

    
     9.5–9.8 ppm.
    

Part 3: Visualization of Analytical Logic

Diagram 1: Structural Determination Workflow

This flowchart illustrates the decision logic for confirming the epoxide structure, moving from crude synthesis to absolute confirmation.

Structural_Elucidation Start Crude Reaction Mixture (Epoxidation of alpha-isopropylstyrene) TLC TLC Screening (Check for new spot Rf ~0.6) Start->TLC Isolation Flash Chromatography (Buffered Silica) TLC->Isolation NMR_1H 1H NMR Analysis (CDCl3) Isolation->NMR_1H Decision_Diastereotopic Are Isopropyl Methyls Diastereotopic? NMR_1H->Decision_Diastereotopic Structure_Confirmed Structure Confirmed: 2-Phenyl-2-(propan-2-yl)oxirane Decision_Diastereotopic->Structure_Confirmed Yes (Two doublets) Structure_Failed Incorrect Structure (Check for Ring Opening) Decision_Diastereotopic->Structure_Failed No (Single doublet) Chem_Proof Chemical Proof: Meinwald Rearrangement Structure_Confirmed->Chem_Proof Validation

Caption: Analytical workflow for the isolation and confirmation of 2-phenyl-2-(propan-2-yl)oxirane, highlighting the critical NMR checkpoint.

Diagram 2: Meinwald Rearrangement Pathways

This diagram visualizes the chemical proof protocol (Protocol C), showing the mechanistic divergence that confirms the starting material's connectivity.

Meinwald_Rearrangement Epoxide Target Molecule: 2-Phenyl-2-(propan-2-yl)oxirane LewisAcid BF3·OEt2 (Lewis Acid) Epoxide->LewisAcid Path_A Path A: Phenyl Migration (Major Pathway) LewisAcid->Path_A Aryl Migration Path_B Path B: Hydride Shift (Minor Pathway) LewisAcid->Path_B Hydride Shift Product_A Product: 3-methyl-2-phenylbutan-2-one (Ketone) Path_A->Product_A Product_B Product: 2-phenyl-3-methylbutanal (Aldehyde) Path_B->Product_B

Caption: Mechanistic pathways for the Lewis acid-catalyzed rearrangement. The formation of the ketone (Path A) is the primary chemical proof of the quaternary center.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on diastereotopic protons in NMR).

  • Meinwald, J., Labana, S. S., & Chadha, M. S. (1963).[1] "Peracid Reactions. III. The Acid-Catalyzed Rearrangement of Epoxides." Journal of the American Chemical Society, 85(5), 582–585. Link

  • Smith, J. G. (1984). "Synthetically useful reactions of epoxides." Synthesis, 1984(08), 629-656.[1] (Review of epoxide ring-opening and rearrangement chemistry).

  • Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991).[1] "Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane." Journal of the American Chemical Society, 113(18), 7063-7064. (Context for synthesizing chiral styrene oxide derivatives).

Sources

Validation

Kinetic Profiling and Mechanistic Analysis of 2-Phenyl-2-(propan-2-yl)oxirane

Executive Summary This guide presents a technical analysis of 2-Phenyl-2-(propan-2-yl)oxirane (also known as -isopropylstyrene oxide), a sterically congested epoxide intermediate.[1] Unlike simple styrene oxide, the pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical analysis of 2-Phenyl-2-(propan-2-yl)oxirane (also known as


-isopropylstyrene oxide), a sterically congested epoxide intermediate.[1] Unlike simple styrene oxide, the presence of a bulky isopropyl group at the benzylic position introduces significant steric strain and electronic stabilization, fundamentally altering its kinetic profile.[1] This document compares its reactivity against industry standards (Styrene Oxide and 

-Methylstyrene Oxide), providing researchers with the mechanistic insights required to optimize ring-opening reactions in drug discovery and chiral synthesis.[1]

Compound Profile & Structural Analysis

FeatureSpecification
IUPAC Name 2-Phenyl-2-(propan-2-yl)oxirane
Common Name

-Isopropylstyrene oxide
Molecular Formula C

H

O
Key Structural Motif Gem-disubstituted epoxide (Phenyl + Isopropyl)
Electronic Character High electron density at C

due to hyperconjugation and resonance.[1]
Steric Environment Severe steric crowding at C

(Taft steric parameter

for

-Pr vs

for Me).[1]
Comparative Alternatives

To understand the performance of the isopropyl variant, it must be benchmarked against less hindered analogs:

  • Styrene Oxide (Standard): Monosubstituted.[1] High reactivity, moderate regioselectivity.[1]

  • 
    -Methylstyrene Oxide (Intermediate): Gem-disubstituted (Methyl).[1] Enhanced C
    
    
    
    carbocation stability; moderate steric hindrance.[1]
  • 2-Phenyl-2-(propan-2-yl)oxirane (Target): Gem-disubstituted (Isopropyl). Maximal C

    
     carbocation stability; severe steric hindrance.[1]
    

Comparative Kinetic Performance

The following data synthesizes experimental trends from


-alkylstyrene oxide hydrolysis and nucleophilic substitution studies.
Table 1: Relative Reactivity and Regioselectivity Trends[1]
Kinetic ParameterStyrene Oxide (Ref)

-Methylstyrene Oxide

-Isopropylstyrene Oxide
Mechanistic Driver
Acid-Catalyzed Hydrolysis (

)
1.0~150 - 200~250 - 300 Inductive stabilization of the transition state (TS) by alkyl groups facilitates C-O bond breaking (SN1-like character).[1]
Base-Catalyzed Nucleophilic Attack (

)
1.0< 0.05< 0.01 Severe steric blocking by the isopropyl group prevents

approach at the quaternary center.[1]
Regioselectivity (Acid,

attack)
~80:20> 95:5> 98:2 The isopropyl group enforces C

-O bond weakening, directing nucleophiles to the tertiary carbon despite bulk.[1]
Regioselectivity (Base,

attack)
~60:40< 5:95< 1:99 Steric exclusion at C

forces exclusive attack at the terminal

-carbon.[1]

Expert Insight: While the isopropyl group increases steric bulk, it surprisingly accelerates acid-catalyzed ring opening compared to the methyl variant.[1] This is due to the relief of ground-state steric strain (B-strain) upon formation of the planar carbocationic transition state, combined with superior inductive stabilization.

Mechanistic Analysis

Acid-Catalyzed Hydrolysis (The Pathway)

In acidic media, the reaction proceeds via a borderline


 mechanism.[1] The protonation of the epoxide oxygen is rapid and reversible.[1] The rate-determining step (RDS) is the cleavage of the C

-O bond.[1]
  • Causality: The phenyl and isopropyl groups stabilize the developing positive charge at C

    
    .[1]
    
  • Isopropyl Effect: The bulky isopropyl group destabilizes the ground state epoxide more than the transition state, lowering the activation energy (

    
    ) relative to the methyl analog.[1]
    
Nucleophilic Substitution (The Pathway)

Under neutral or basic conditions, the reaction is dominated by steric factors.[1]

  • Causality: The nucleophile must attack the

    
     orbital of the C-O bond from the backside.[1]
    
  • Isopropyl Effect: The isopropyl group creates a "steric wall," effectively shutting down attack at C

    
    .[1] Reactions with amines or azides will yield the 
    
    
    
    -substituted alcohol almost exclusively.[1]
Visualization: Reaction Pathways[1][2][3]

ReactionPathways cluster_conditions Condition Dependent Selectivity Epoxide 2-Phenyl-2-(propan-2-yl)oxirane Protonated Protonated Epoxide (Oxonium Ion) Epoxide->Protonated H+ (Fast, Eq) TS_Base TS: SN2 Backside Attack (Sterically Controlled) Epoxide->TS_Base Nu- (Slow) Beta-Attack Only TS_Acid TS: Carbocationic Character (Tertiary/Benzylic) Protonated->TS_Acid k1 (RDS) Bond Weakening Product_Acid Product A: Alpha-Substituted Diol/Ether (Retention/Inversion Mix) TS_Acid->Product_Acid H2O / ROH Alpha-Attack Product_Base Product B: Beta-Substituted Alcohol (Inversion at Beta) TS_Base->Product_Base Ring Opening

Caption: Divergent reaction pathways dictated by pH. Acidic conditions favor C


 attack via electronic control; basic conditions favor C

attack via steric control.[1]

Experimental Protocols

To validate the kinetic profile of 2-Phenyl-2-(propan-2-yl)oxirane, the following self-validating protocols are recommended.

Protocol A: Kinetic Monitoring of Acid-Catalyzed Hydrolysis

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

).

Reagents:

  • Substrate: 2-Phenyl-2-(propan-2-yl)oxirane (10 mM in Dioxane).[1]

  • Solvent: 1:1 (v/v) Dioxane:Water.[1]

  • Catalyst: Perchloric acid (

    
    ), 0.1 M.[1]
    

Workflow:

  • Preparation: Thermostat the UV-Vis spectrophotometer cell holder to 25.0 °C.

  • Baseline: Measure the absorbance of the epoxide solution at 260 nm (characteristic of the styrene chromophore).[1]

  • Initiation: Add

    
     to initiate hydrolysis. The final acid concentration should be at least 10-fold excess over the substrate to ensure pseudo-first-order kinetics.[1]
    
  • Data Acquisition: Record absorbance (

    
    ) every 30 seconds for 5 half-lives.
    
  • Validation: The endpoint (

    
    ) must be stable for >10 minutes.
    
  • Analysis: Plot

    
     vs. time.[1] The slope = 
    
    
    
    .[1]
Protocol B: Regioselectivity Assay via H NMR

Objective: Quantify the ratio of


-attack vs. 

-attack products using amine nucleophiles.

Workflow:

  • Reaction: Dissolve epoxide (1.0 equiv) in Ethanol. Add Morpholine (1.5 equiv).[1]

  • Conditioning: Reflux for 4 hours (required due to steric hindrance of isopropyl group).

  • Workup: Evaporate solvent under reduced pressure. Do not perform aqueous workup to avoid losing water-soluble amino alcohols.[1]

  • Analysis: Dissolve crude in

    
    .
    
    • Diagnostic Signal (

      
      -product):  Look for the disappearance of the epoxide CH
      
      
      
      signals (
      
      
      2.8-3.2 ppm) and appearance of a CH
      
      
      singlet shifted downfield.
    • Diagnostic Signal (

      
      -product):  Look for the CH
      
      
      
      attached to nitrogen (
      
      
      2.4-2.7 ppm) appearing as a multiplet (ABX system).
  • Calculation: Integrate diagnostic peaks to determine the isomeric ratio.

Visualization: Experimental Workflow

Workflow Start Start: Epoxide Substrate Condition Select Condition Start->Condition Acid Acidic Hydrolysis (HClO4 / Dioxane) Condition->Acid Kinetic Study Base Nucleophilic Attack (Morpholine / EtOH) Condition->Base Product Study UV UV-Vis Monitoring (260 nm) Acid->UV Rate Calculate k_obs (Slope of ln(A-Ainf)) UV->Rate Reflux Reflux 4h (Overcome Sterics) Base->Reflux NMR 1H NMR Analysis (Regio-ratio) Reflux->NMR

Caption: Dual-track experimental workflow for establishing kinetic parameters (left) and product distribution (right).

References

  • Corey, E. J., & Chaykovsky, M. (1965).[1][2] Dimethyloxosulfonium Methylide ((CH

    
    )
    
    
    
    SOCH
    
    
    ) and Dimethylsulfonium Methylide ((CH
    
    
    )
    
    
    SCH
    
    
    ).[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.[1] Link[1]
  • Parker, R. E., & Isaacs, N. S. (1959).[1] Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.[1] Link[1]

  • Battistini, C., et al. (1979).[1] Regioselectivity in the Ring Opening of Epoxides. Journal of Organic Chemistry, 44(10), 1643-1647.[1] Link[1]

  • Linares-Palomino, P. J., et al. (2014).[1] Alkylating potential of styrene oxide: reactions and factors involved in the alkylation process. Chemical Research in Toxicology, 25(11), 2454-2463.[1] Link

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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